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Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 8-Bromo-2,4-dichloroquinolin-3-amine: Structural Profiling and Orthogonal Reactivity

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern drug discovery, rigid heterocyclic scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, rigid heterocyclic scaffolds with multiple, distinct functionalization vectors are highly prized. 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3) represents a masterclass in such molecular design. Widely utilized in the synthesis of advanced targeted therapeutics—most notably in the development of covalent KRAS G12C inhibitors [1]—this molecule offers a unique topology. By possessing three different types of reactive sites (a primary amine, two activated aryl chlorides, and an aryl bromide), it allows chemists to perform sequential, regioselective transformations without the need for cumbersome protection/deprotection steps.

This guide dissects the physicochemical properties, the causality behind its orthogonal reactivity, and provides a self-validating protocol for its application in cross-coupling chemistry.

Structural Identity and Physicochemical Profiling

The utility of 8-Bromo-2,4-dichloroquinolin-3-amine stems directly from its electronic distribution. The quinoline core is heavily substituted, creating a highly polarized push-pull system. The table below summarizes its core quantitative data [2].

Table 1: Physicochemical and Structural Data
PropertyValueStructural Significance
CAS Number 1447949-20-3Unique identifier for procurement and IP tracking.
Molecular Formula C9H5BrCl2N2High halogen content dictates lipophilicity and reactivity.
Molecular Weight 291.96 g/mol Optimal low-MW building block for fragment-based design.
Exact Mass 289.901 DaCritical for mass spectrometry (MS) validation.
SMILES String Clc1nc2c(Br)cccc2c(Cl)c1NDefines the exact 2,4,8-substitution pattern.
Isotopic Signature M, M+2, M+4, M+6Complex MS pattern due to Br (1:1) and Cl2 (9:6:1) isotopes.

Electronic Topology and Orthogonal Reactivity Logic

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind a molecule's reactivity before taking it into the lab. 8-Bromo-2,4-dichloroquinolin-3-amine is designed for orthogonal functionalization , meaning you can selectively target one position while leaving the others completely intact.

  • The C8-Bromine (Transition Metal Target): The C–Br bond dissociation energy (~280 kJ/mol) is significantly lower than that of the C–Cl bonds (~330 kJ/mol). Consequently, Palladium(0) catalysts will preferentially undergo oxidative addition at the C8 position.

  • The C2/C4-Chlorines (Nucleophilic Targets): The electronegative quinoline nitrogen acts as an electron sink, severely depleting electron density at the C2 and C4 positions. This makes the C–Cl bonds highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.

  • The C3-Amine (Derivatization Target): The primary amine acts as an internal electron donor. It can be acylated to form amides, or converted into a diazonium salt via the Sandmeyer reaction to introduce cyano or fluoride groups.

OrthogonalReactivity Core 8-Bromo-2,4-dichloroquinolin-3-amine CAS: 1447949-20-3 Suzuki Pd-Catalyzed Cross-Coupling Target: C8-Br (Weaker Bond) Core->Suzuki SNAr Nucleophilic Aromatic Substitution Target: C2/C4-Cl (Electron-Deficient) Core->SNAr Amine Amine Derivatization Target: C3-NH2 (Nucleophilic) Core->Amine

Orthogonal functionalization pathways of 8-Bromo-2,4-dichloroquinolin-3-amine.

Experimental Methodology: Regioselective C8-Functionalization

To leverage this scaffold in drug discovery (e.g., synthesizing the biaryl core of a KRAS inhibitor), one must first selectively couple the C8 position without triggering SNAr at C2/C4 or off-target Pd-insertion.

The following protocol details a highly regioselective Suzuki-Miyaura coupling. It is designed as a self-validating system to ensure absolute confidence in the regiochemical outcome.

Step-by-Step Protocol: C8-Selective Suzuki Coupling

1. Reagent Assembly & Degassing

  • Action: In a Schlenk flask, combine 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 eq), the desired arylboronic acid (1.05 eq), and K3PO4 (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H2O. Sparge the solution with N2 for 15 minutes.

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. The mild base (K3PO4) is chosen over stronger bases (like KOtBu) to prevent premature hydrolysis of the C2/C4 chlorides.

2. Catalyst Addition

  • Action: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of N2.

  • Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center. This steric bulk accelerates reductive elimination and is critical for preventing the catalyst from wandering and inserting into the more sterically hindered C2-Cl bond.

3. Thermal Execution

  • Action: Heat the reaction strictly to 70°C for 4 hours.

  • Causality: Exceeding 80°C provides enough thermal energy to overcome the activation barrier for C–Cl oxidative addition, which would ruin the regioselectivity and result in polymeric byproducts.

4. In-Process Validation Checkpoint (Critical)

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Self-Validating Criteria: Relying on Thin Layer Chromatography (TLC) is a systemic failure point here, as the starting material and product often co-elute. Instead, look at the mass spectrum. The starting material exhibits a complex M/M+2/M+4/M+6 cluster due to the Br+Cl2 combination. Your product peak MUST exhibit a pristine 9:6:1 isotopic cluster (M : M+2 : M+4). This is the mathematical signature of exactly two chlorine atoms. The complete disappearance of the 1:1 bromine signature confirms 100% regioselective conversion at C8.

5. Workup and Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Workflow Step1 Step 1: Degassing Remove O2 Step2 Step 2: Assembly Add Pd(dppf)Cl2 Step1->Step2 Step3 Step 3: Heating Strictly 70°C Step2->Step3 Step4 Step 4: Validation Isotope Check Step3->Step4 Step5 Step 5: Workup Extraction Step4->Step5

Self-validating experimental workflow for regioselective C8-functionalization.

Conclusion

8-Bromo-2,4-dichloroquinolin-3-amine is not merely a chemical building block; it is a programmable scaffold. By understanding the disparate bond dissociation energies and electronic topographies of its substituents, researchers can execute highly complex, multi-step syntheses with surgical precision. Always rely on isotopic mass spectrometry signatures to validate regioselectivity during functionalization, ensuring the integrity of your downstream drug discovery pipeline.

References

  • Google Patents. "CN113637005A - KRAS inhibitors for cancer treatment".
Exploratory

Physicochemical Profiling and Synthetic Utility of 8-Bromo-2,4-dichloroquinolin-3-amine: A Technical Guide

Executive Summary In the landscape of modern drug discovery and medicinal chemistry, polyhalogenated heterocycles serve as highly versatile, privileged scaffolds. 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and medicinal chemistry, polyhalogenated heterocycles serve as highly versatile, privileged scaffolds. 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3) is a specialized building block that offers a unique array of orthogonal reactivity handles[1]. By combining a sterically encumbered primary amine with three distinct halogenated positions (C2-Cl, C4-Cl, and C8-Br), this molecule allows researchers to execute sequential, site-selective functionalizations.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental workflows for 8-Bromo-2,4-dichloroquinolin-3-amine, designed to empower synthetic chemists in the rapid assembly of complex quinoline-based therapeutics.

Structural & Physicochemical Profiling

The physical and chemical behavior of 8-Bromo-2,4-dichloroquinolin-3-amine is dictated by the intense electron-withdrawing nature of its substituents. The table below summarizes its core quantitative data and the causality behind these properties.

PropertyValueCausality / Significance
Chemical Formula C9H5BrCl2N2Polyhalogenated scaffold providing multiple orthogonal reactivity handles[1].
Molecular Weight 291.96 g/mol Falls within the optimal range for fragment-based drug discovery (FBDD).
CAS Registry Number 1447949-20-3Unique identifier for sourcing and database indexing[2].
LogP (Predicted) ~3.8 - 4.2High lipophilicity driven by the tri-halogenated aromatic core; requires organic solvents (e.g., DMF, DMSO) for reactions.
Topological Polar Surface Area 38.9 ŲContributed by the primary amine and quinoline nitrogen; ensures excellent theoretical membrane permeability.
Amine pKa (Predicted) < 2.0The basicity of the C3-amine is severely attenuated by the strong electron-withdrawing inductive effects from the adjacent C2/C4 chlorines and the quinoline nitrogen.

Mechanistic Causality of Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why a molecule reacts the way it does, rather than simply memorizing conditions. The reactivity of 8-Bromo-2,4-dichloroquinolin-3-amine is governed by the electronic distribution across its fused bicyclic system:

  • C2 and C4 Chlorines (SNAr Reactivity): The quinoline nitrogen acts as a strong electron-withdrawing group, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy at the C2 and C4 positions[3]. Consequently, the C2-Cl and C4-Cl bonds are highly activated toward Nucleophilic Aromatic Substitution (SNAr)[4]. Attack by a nucleophile at these positions generates a stable Meisenheimer intermediate where the negative charge is delocalized onto the electronegative ring nitrogen[3].

  • C8 Bromine (Cross-Coupling): The C8 position resides on the carbocyclic ring and is not activated for SNAr. However, the C8-bromine bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for chemoselective Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at C8 without disturbing the C2/C4 chlorines, provided the temperature and catalyst are carefully optimized[5].

  • C3 Primary Amine (Steric/Electronic Deactivation): The C3-amine is sterically encumbered by the flanking C2 and C4 chlorines. Furthermore, its nucleophilicity is severely dampened by inductive deactivation. Derivatization requires strong bases (e.g., LiHMDS) to generate the more reactive amide anion prior to electrophilic trapping.

Reactivity Core 8-Bromo-2,4-dichloro quinolin-3-amine C8 C8-Br Position (Pd Cross-Coupling) Core->C8 Pd Catalysis C2C4 C2/C4-Cl Positions (SNAr Reactivity) Core->C2C4 Nucleophiles C3 C3-NH2 Position (Acylation/Alkylation) Core->C3 Electrophiles Prod1 Target Scaffold A C8->Prod1 Aryl/Alkyl derivatives Prod2 Target Scaffold B C2C4->Prod2 Amino/Ether derivatives Prod3 Target Scaffold C C3->Prod3 Amides/Ureas

Fig 1: Orthogonal reactivity pathways of 8-Bromo-2,4-dichloroquinolin-3-amine.

Self-Validating Experimental Workflows

To ensure high fidelity in synthetic execution, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm mechanistic success before proceeding to downstream steps.

Protocol A: Regioselective SNAr at C2/C4 with an Aliphatic Amine

This protocol exploits the highly electrophilic nature of the chlorinated positions on the quinoline core[4].

  • Step 1 (Preparation): Dissolve 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Step 2 (Reagent Addition): Add the desired aliphatic primary amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophile.

  • Step 3 (Execution): Heat the reaction mixture to 80°C under an N₂ atmosphere for 4-6 hours. Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for Cl displacement without triggering non-specific degradation.

  • Step 4 (Validation Checkpoint): Analyze a 10 µL reaction aliquot via LC-MS. System Validation: The reaction is deemed successful if the starting material peak (m/z 291.9) is consumed and a new peak corresponding to the product [M+H]+ is observed. Crucially, the mass spectrum must show the loss of one chlorine isotope signature (transitioning from a characteristic 3-peak polyhalogenated cluster to a 2-peak cluster).

  • Step 5 (Workup): Quench with H₂O, extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to rigorously remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C8

This protocol selectively targets the C8-Br bond via Pd(0) oxidative addition, leaving the remaining C-Cl bond intact[5].

  • Step 1 (Preparation): Combine the intermediate from Protocol A (1.0 eq), an Arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 1,4-Dioxane/H₂O (4:1 v/v) solvent system.

  • Step 2 (Degassing): Sparge the mixture with N₂ gas for 15 minutes. Causality: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Step 3 (Catalyst Addition): Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle that accelerates reductive elimination, which is often the rate-limiting step in sterically hindered cross-couplings.

  • Step 4 (Execution): Heat the sealed vessel at 90°C for 12 hours.

  • Step 5 (Validation Checkpoint): Monitor via LC-MS. System Validation: Successful cross-coupling is confirmed by the complete disappearance of the 1:1 bromine isotope pattern (M / M+2) at the starting material's retention time, replaced by the exact mass of the arylated product.

References

The following authoritative sources ground the mechanistic principles and compound data discussed in this technical guide:

  • [1] BLD Pharmatech Ltd. "8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3) Product Data." BLD Pharm. 1

  • [3] Imperial College London. "Heteroaromatic Chemistry LECTURE 7: Deprotonation & Benzo-heterocycles (Quinoline SNAr Regioselectivity)." Imperial.ac.uk.3

  • [4] Preprints.org. "Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline." Preprints.org (2024). 4

  • [5] Motsch, B. J., et al. "Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling." ChemRxiv (2024). 5

  • [2] BLD Pharmatech Ltd. "Chemical Supplier Index for CAS 1447949-20-3." BLD Pharm. 2

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Foundational

Comprehensive Safety Data and Handling Protocols for 8-Bromo-2,4-dichloroquinolin-3-amine in Pharmaceutical Synthesis

As a Senior Application Scientist in early-stage drug discovery, I approach the handling and utilization of polyhalogenated heteroaromatics not merely as a procedural task, but as an exercise in predictive reactivity and...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist in early-stage drug discovery, I approach the handling and utilization of polyhalogenated heteroaromatics not merely as a procedural task, but as an exercise in predictive reactivity and rigorous risk management. 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3) is a highly functionalized, privileged scaffold utilized extensively in the synthesis of kinase inhibitors and anti-infective agents[1].

This whitepaper synthesizes the critical Safety Data Sheet (SDS) parameters with field-proven methodologies. Rather than simply listing hazards, we will explore the causality behind its toxicity and chemical reactivity, providing researchers with a self-validating framework for safe, regioselective functionalization.

Physicochemical Properties & Structural Causality

The strategic synthetic utility of 8-Bromo-2,4-dichloroquinolin-3-amine is driven by its dense functionalization. However, these same structural features dictate its physical behavior and hazard profile. The multiple halogens (bromine at C8; chlorine at C2 and C4) significantly increase the molecule's lipophilicity (LogP), enhancing its ability to permeate biological membranes. Meanwhile, the exocyclic primary amine at the C3 position acts as a critical handle for amidation or cyclization, but also serves as a structural alert for genotoxicity.

Table 1: Quantitative Physicochemical Properties
ParameterValue / DescriptionCausality / Impact on Handling
Chemical Formula C9H5BrCl2N2High halogen content requires specialized disposal.
Molecular Weight 291.96 g/mol Heavy molecular weight; settles quickly if aerosolized.
Appearance Pale yellow to off-white solidColor shifts (darkening) indicate photo-degradation.
Estimated LogP ~ 3.5 - 4.0Highly lipophilic; readily permeates standard latex gloves.
Solubility Soluble in DMF, DMSO, 1,4-DioxaneRequires polar aprotic solvents for cross-coupling.

Hazard Identification & Toxicology (SDS Core)

Standard safety data sheets classify halogenated quinoline amines under several severe hazard categories. Understanding the mechanistic basis of these classifications is paramount for laboratory safety.

Table 2: GHS Classification and Hazard Statements
Hazard ClassCategoryH-StatementToxicological Mechanism
Acute Toxicity (Oral/Dermal) Category 4H302 + H312Lipophilic absorption leads to systemic circulation.
Skin/Eye Irritation Category 2H315, H319Halogenated aromatics disrupt lipid bilayers in the epithelium.
Mutagenicity / Carcinogenicity Category 2H341, H351Metabolic activation of the aromatic amine forms DNA adducts.
Aquatic Toxicity Chronic 2H411Halogenated rings resist environmental biodegradation.
The Mechanism of Aromatic Amine Toxicity

The primary chronic health hazard of 8-Bromo-2,4-dichloroquinolin-3-amine stems from the C3-amine. In vivo, aromatic amines and heterocyclic aromatic amines (HAAs) undergo metabolic activation primarily driven by Cytochrome P450 (CYP450) enzymes[2]. The enzyme oxidizes the exocyclic amine to an N-hydroxylamine. Subsequent Phase II esterification (e.g., by sulfotransferases or acetyltransferases) creates a highly unstable intermediate that loses its leaving group to form an electrophilic arylnitrenium ion[2]. This electrophile covalently binds to nucleophilic sites on DNA (such as the C8 position of guanine), forming bulky adducts that cause mutations during replication.

MetabolicPathway A 8-Br-2,4-diCl-Quinolin-3-amine (Procarcinogen) B N-Hydroxylamine Metabolite A->B CYP450 Oxidation C Arylnitrenium Ion (Electrophile) B->C Phase II Esterification & Loss of Leaving Group D DNA Adduct (Toxicity) C->D Covalent Binding to DNA

Proposed CYP450-mediated metabolic activation pathway for aromatic amines leading to DNA adducts.

Standard Operating Procedure (SOP): Safe Handling & Storage

To mitigate the risks outlined above, handling this compound requires a self-validating system of engineering controls and personal protective equipment (PPE).

  • Engineering Controls: All weighing and transfer operations MUST be conducted within a certified chemical fume hood or a negative-pressure glovebox. Self-Validation: Ensure the fume hood flow monitor reads between 80-100 fpm before opening the reagent bottle.

  • PPE Protocol: Due to the compound's lipophilicity, standard latex is insufficient. Use double-layered nitrile gloves. If the compound is dissolved in a carrier solvent like DMSO, the permeation rate increases exponentially; change gloves immediately upon suspected contact.

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon or N2). Causality: The polyhalogenated core is susceptible to slow photo-degradation and oxidative coupling at the amine. Storing it in amber vials under argon prevents the formation of dimeric impurities.

Experimental Workflow: Regioselective Functionalization

The true value of 8-Bromo-2,4-dichloroquinolin-3-amine lies in the orthogonal reactivity of its halogens. The C2-Cl bond is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent quinoline nitrogen. Conversely, the C8-Br bond has a lower bond dissociation energy than the C-Cl bonds, making it kinetically favored for oxidative addition by Palladium(0) in cross-coupling reactions[3][4].

Protocol: Self-Validating Regioselective Suzuki-Miyaura Coupling at C8-Br

Objective: Selectively couple an aryl boronic acid at the C8-bromine position, leaving the C2 and C4 chlorines intact for late-stage functionalization[4].

  • Step 1: Inert Setup & Reagent Charging. In a nitrogen-filled glovebox, charge a Schlenk flask with 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 eq), your chosen aryl boronic acid (1.05 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq).

    • Self-Validation: The Pd(dppf)Cl2 catalyst should be a distinct red/orange powder. If it appears black, the Pd(II) has prematurely reduced to Pd(0) black, and the reaction will fail.

  • Step 2: Solvent Addition. Add degassed 1,4-dioxane/water (4:1 v/v).

    • Causality: The biphasic system solubilizes both the organic heterocycle and the inorganic base. The water is crucial for activating the boronic acid to form the reactive boronate species.

  • Step 3: Reaction Execution. Seal the flask, transfer to a fume hood, and heat to 80°C for 4 hours.

    • Self-Validation: Monitor via LCMS. The disappearance of the starting material mass [M+H]+ 292 (with characteristic Br/Cl2 isotope pattern) and the appearance of the product mass indicates successful conversion.

  • Step 4: Quenching & Workup. Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water.

    • Causality: The aqueous wash removes the inorganic salts and base, preventing emulsion formation during phase separation.

SyntheticWorkflow Step1 1. Reagent Preparation (Glovebox, Inert Atmosphere) Step2 2. Regioselective SNAr (Displacement at C2-Cl) Step1->Step2 Nucleophile, Base, Solvent Step3 3. Pd-Catalyzed Cross-Coupling (Reaction at C8-Br) Step2->Step3 Boronic Acid, Pd Catalyst Step4 4. Reaction Quench & Halogenated Waste Segregation Step3->Step4 Aqueous Workup

Experimental workflow for the regioselective functionalization of the quinoline scaffold.

Spill Management and Waste Disposal

Given the environmental toxicity of polyhalogenated compounds (H411), improper disposal is a severe compliance violation.

  • Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the toxic amine. Gently cover the spill with damp absorbent paper (wetted with isopropanol or water) to suppress dust, then wipe it up. Place all contaminated materials in a sealed, labeled hazardous waste bag.

  • Liquid Waste Segregation: Following the Suzuki coupling protocol above, the waste must be strictly segregated. The aqueous layer contains heavy metals (Palladium) and must go into a designated Heavy Metal Waste carboy. The organic layer (containing unreacted halogenated quinoline and dioxane) must be disposed of in a Halogenated Non-Combustible Organic Waste container. Mixing these streams can lead to exothermic reactions or regulatory fines.

References

  • BLD Pharm. "503425-84-1 | 5-Bromo-2,4-dichloropyridin-3-amine | BLD Pharm" (Contains CAS 1447949-20-3 data). bldpharm.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjX-TnFo9feEukEfC4oVJAWEE2v5R4cOkxp2iSzSGSQRcaQpzj-SfqZ901GMVj9BJXPocn07WQX9mib1Xm4bUpSt_5B3ArWb4NWSymnSvaxSUkCn9clvxL59IVRLAwgiX2tH3fzof9ACPo2kdn]
  • Turesky, R. J., & Le Marchand, L. "Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies." ACS Publications. Available at:[https://vertexaisearch.cloud.google.
  • Neufeldt, S. R., et al. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC - National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbNkgNrbzjGgwHQuUK1Ycs6PfQV-WVqL2hd0cQYmIJ1JN-9w6TMppUjLritNUXwFzyoAJs0kdp_NeVLCRr5jmo9cxCzXiFZGbavLs7uY0a4T0k2gqi9LWJCXDfihtI4M4Yi1nspzKaxQGDkzM=]
  • Chen, Y., et al. "Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging." Journal of the American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCsZZox0JkTTky7GB5svVpXPCAHCADWBufaU6cyTzb6q0Yjq4Tf4jFptYjzgH537we8TzmbjNKyNDI26mw6tL2VM6Oz1lOf9Oh7-5_mrAQrIbbj6Ee6GP6aP9JekbMC1TkNDj1TVNUcA==]

Sources

Exploratory

Structural Elucidation and Supramolecular Assembly of 8-Bromo-2,4-dichloroquinolin-3-amine: A Crystallographic Whitepaper

Executive Summary The rational design of heterocyclic pharmacophores relies heavily on understanding their solid-state behavior. 8-Bromo-2,4-dichloroquinolin-3-amine is a highly functionalized polyhalogenated heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of heterocyclic pharmacophores relies heavily on understanding their solid-state behavior. 8-Bromo-2,4-dichloroquinolin-3-amine is a highly functionalized polyhalogenated heterocycle that serves as a critical intermediate in the synthesis of advanced therapeutics, including allosteric MALT1 inhibitors and antitubercular agents[1],[2]. The presence of a primary amine, a quinoline nitrogen, and three halogen atoms (Br, Cl, Cl) creates a highly competitive supramolecular landscape driven by hydrogen bonding, halogen bonding, and π−π stacking.

This technical guide provides an in-depth framework for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of 8-Bromo-2,4-dichloroquinolin-3-amine, explaining the causality behind each methodological choice to ensure high-fidelity structural validation.

Structural Determinants and Supramolecular Chemistry

The solid-state architecture of 8-Bromo-2,4-dichloroquinolin-3-amine is dictated by the interplay of strong and weak intermolecular forces. Understanding these interactions is essential for predicting crystal packing, solubility, and bioavailability[3].

Hydrogen Bonding Networks

The 3-amine group acts as a primary hydrogen-bond donor, while the quinoline nitrogen (N1) serves as the primary acceptor. Because the amine is flanked by a bulky chlorine atom at the C2 and C4 positions, steric hindrance significantly influences the hydrogen-bonding trajectory. The expected primary motif is a N−H⋯N intermolecular bond, forming either discrete centrosymmetric dimers ( R22​(8) graph set) or infinite 1D chains along the crystallographic axis.

The Role of the σ -Hole and Halogen Bonding

Halogen atoms exhibit an anisotropic charge distribution, featuring an electron-deficient region (the σ -hole) at the distal end of the carbon-halogen bond. In 8-Bromo-2,4-dichloroquinolin-3-amine, the bromine atom at C8 possesses the most pronounced σ -hole, making it a potent halogen-bond donor[4].

  • C−Br⋯π Interactions: The σ -hole of the bromine atom frequently interacts with the electron-rich π -system of an adjacent quinoline ring, driving orthogonal or slipped-parallel packing motifs[5].

  • Steric Steering by Chlorine: The C2 and C4 chlorine atoms, possessing weaker σ -holes, primarily act as steric directors, forcing the planar quinoline rings into offset π−π stacking arrangements to minimize electrostatic repulsion.

SupramolecularAssembly Molecule 8-Bromo-2,4-dichloro quinolin-3-amine H_Bond Hydrogen Bonding (N-H ··· N) Molecule->H_Bond Primary Driver X_Bond Halogen Bonding (C-Br ··· π) Molecule->X_Bond Secondary Driver Pi_Stack π-π Stacking (Slipped Parallel) Molecule->Pi_Stack Tertiary Driver Dimer 1D Chain / Dimer Formation H_Bond->Dimer Lattice 3D Crystal Lattice X_Bond->Lattice Pi_Stack->Lattice Dimer->Lattice Assembly

Hierarchy of supramolecular interactions defining the crystal lattice.

Experimental Protocols: A Self-Validating Workflow

To obtain publishable, high-resolution crystallographic data, the experimental workflow must be designed to mitigate the specific challenges posed by polyhalogenated systems, such as severe X-ray absorption and positional disorder.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Evaporative crystallization often yields twinned or clustered crystals for halogenated quinolines due to rapid supersaturation. Vapor diffusion allows for a controlled, thermodynamic approach to nucleation, yielding high-quality single crystals.

  • Solvent Selection: Dissolve 15 mg of 8-Bromo-2,4-dichloroquinolin-3-amine in 1.0 mL of Dichloromethane (DCM). DCM is chosen because it easily solubilizes the compound but lacks hydrogen-bonding capabilities that might compete with the solute's self-assembly.

  • Antisolvent Chamber: Place the open inner vial containing the DCM solution into a larger outer vial containing 4.0 mL of n -Hexane (antisolvent).

  • Equilibration: Seal the outer vial tightly. Allow the system to stand undisturbed at 20 °C for 48–72 hours. The volatile DCM will slowly exchange with the hexane, gradually lowering the solubility and inducing the growth of prismatic crystals.

  • Harvesting: Suspend the resulting crystals in a drop of inert perfluorinated polyether oil (e.g., Fomblin) to prevent solvent loss and mechanical degradation during mounting.

Protocol B: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Causality: Heavy atoms like Bromine ( Z=35 ) strongly absorb X-rays. Using Molybdenum (Mo) radiation minimizes absorption errors compared to Copper (Cu) . Furthermore, data collection at cryogenic temperatures (100 K) is mandatory to reduce thermal vibrations (Anisotropic Displacement Parameters, ADPs), which can mask hydrogen atom positions.

  • Mounting: Select a single, visually untwinned crystal (approx. 0.2×0.15×0.1 mm) under a polarized optical microscope. Mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K (Oxford Cryosystems).

  • Diffraction Setup: Utilize a diffractometer equipped with a Mo microfocus source ( λ=0.71073 Å) and a Photon II CPAD detector.

  • Data Acquisition: Collect full-sphere data using ω and ϕ scans. Ensure redundancy is >4.0 to allow for robust empirical absorption correction.

  • Integration & Correction: Integrate the frames using APEX4/SAINT. Apply a multi-scan absorption correction (SADABS). Self-Validation Check: Ensure Rint​ (internal agreement factor) is <0.05 before proceeding.

Protocol C: Structure Solution and Refinement
  • Solution: Solve the structure using intrinsic phasing or dual-space methods (SHELXT) within the Olex2 GUI. The heavy Br and Cl atoms will immediately phase the structure, revealing the quinoline core.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment:

    • Aromatic protons: Place geometrically and refine using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

    • Amine protons: Locate the NH2​ protons in the difference Fourier map. Refine their coordinates freely with distance restraints (DFIX 0.88 Å) to ensure the hydrogen-bonding geometry is empirically accurate rather than idealized.

  • Residual Density Check: Inspect the residual electron density map. Self-Validation Check: The highest unassigned peak ( Δρmax​ ) should be <1.0e−/A˚3 and located near the Bromine atom (typical Fourier truncation ripple).

XRDWorkflow Growth 1. Vapor Diffusion (DCM/Hexane) Mounting 2. Crystal Mounting & Cryocooling (100K) Growth->Mounting DataColl 3. Data Collection (Mo Kα, λ=0.71073 Å) Mounting->DataColl Integration 4. Integration & Absorption Correction DataColl->Integration Solution 5. Structure Solution (SHELXT) Integration->Solution Refinement 6. Anisotropic Refinement (SHELXL) Solution->Refinement Validation 7. checkCIF Validation (No Type A/B Alerts) Refinement->Validation

Step-by-step crystallographic workflow for data acquisition and validation.

Quantitative Crystallographic Projections

Based on structurally analogous polyhalogenated quinolin-3-amines[3],[2], the following tables summarize the expected quantitative parameters and geometric constraints for the crystal structure of 8-Bromo-2,4-dichloroquinolin-3-amine.

Table 1: Representative Crystallographic Parameters
ParameterExpected Value / RangeJustification / Causality
Crystal System Monoclinic or TriclinicTypical for planar, asymmetric polyhalogenated heterocycles aiming for dense packing.
Space Group P21​/c or P1ˉ Centrosymmetric groups facilitate the formation of N−H⋯N inversion dimers.
Temperature 100(2) KMinimizes thermal motion, allowing accurate localization of amine protons.
Radiation Mo ( λ=0.71073 Å)Prevents severe absorption errors caused by the C8 Bromine atom.
Z (Molecules/Unit Cell) 4 (for P21​/c )Standard close-packing arrangement for this molecular volume.
Final R1​ [I>2σ(I)] <0.045 Indicates a highly accurate structural model with minimal unmodeled disorder.
Goodness-of-Fit (S) 0.95−1.05 Validates that the weighting scheme applied during refinement is appropriate.
Table 2: Key Supramolecular Interaction Geometries
Interaction TypeDonor-Acceptor MotifDistance (Å)Angle (°)Structural Role
Hydrogen Bond N3−H3A⋯N1 2.95−3.10 155−175 Primary driver of 1D chain or dimer formation.
Halogen Bond C8−Br⋯πcentroid​ 3.30−3.50 160−180 Dictates the inter-chain packing and 3D lattice rigidity.
Halogen Contact C2−Cl⋯Cl−C4 3.40−3.60 N/ASteric steering; forces adjacent molecules into slipped stacks.
π−π Stacking Cg⋯Cg (Centroids) 3.60−3.80 N/AStabilizes the overall crystal lattice energy.

Conclusion

The rigorous crystallographic analysis of 8-Bromo-2,4-dichloroquinolin-3-amine requires a delicate balance of experimental precision and theoretical understanding of supramolecular chemistry. By leveraging cryogenic data collection and Mo radiation, researchers can overcome the absorption challenges posed by the heavy halogens. The resulting structural data—highlighting the competition between classical hydrogen bonding and σ -hole driven halogen bonding—provides an indispensable blueprint for medicinal chemists utilizing this scaffold in structure-based drug design.

Sources

Foundational

A Technical Guide to the Solubility Profile of 8-Bromo-2,4-dichloroquinolin-3-amine in Organic Solvents

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2][3] The therapeutic efficacy and developmental potential of any new chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1][2][3] The therapeutic efficacy and developmental potential of any new chemical entity are profoundly influenced by its physicochemical properties, with solubility being a critical determinant.[4][5][6][7][8] This technical guide provides a comprehensive analysis of the anticipated solubility profile of 8-Bromo-2,4-dichloroquinolin-3-amine in organic solvents. Due to the absence of publicly available experimental data for this specific compound, this document leverages established principles of solubility, the known characteristics of substituted quinolines, and industry-standard methodologies to offer a predictive overview and a robust framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, step-by-step protocols to enable a thorough investigation of this promising molecule.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to form a homogeneous solution with a solvent, is a fundamental parameter in the journey of a drug from discovery to clinical application.[4][8] Poor aqueous solubility is a major hurdle for many new chemical entities, impacting absorption, bioavailability, and the feasibility of developing various dosage forms.[5][7][8] Consequently, a comprehensive understanding of a compound's solubility in both aqueous and organic media is essential in early-stage drug development.[6][7] This knowledge informs formulation strategies, aids in the design of toxicological studies, and is crucial for the development of robust analytical methods.

8-Bromo-2,4-dichloroquinolin-3-amine is a halogenated quinoline derivative with a substitution pattern that suggests potential biological activity. The presence of bromine and chlorine atoms can significantly affect the molecule's lipophilicity and electronic properties, which in turn govern its interactions with solvents and biological targets.[9][10] This guide will explore the theoretical underpinnings of its solubility and provide actionable protocols for its experimental determination.

Predicted Solubility Profile of 8-Bromo-2,4-dichloroquinolin-3-amine

While direct experimental data for 8-Bromo-2,4-dichloroquinolin-3-amine is not currently available, a qualitative solubility profile can be inferred based on its structural features and the known properties of related quinoline compounds.

The fundamental principle of "like dissolves like" is the primary determinant of solubility.[11] This principle states that substances with similar polarities are more likely to be soluble in one another. The structure of 8-Bromo-2,4-dichloroquinolin-3-amine—a polycyclic aromatic system with multiple halogen substituents—suggests a predominantly nonpolar and lipophilic character. The amine group at the 3-position introduces a polar functional group capable of hydrogen bonding, which may impart some degree of solubility in polar protic solvents.

Table 1: Predicted Qualitative Solubility of 8-Bromo-2,4-dichloroquinolin-3-amine in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherLow to ModerateThe aromatic quinoline core will have favorable van der Waals interactions with these solvents, but the polar amine and chloro substituents may limit high solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Chloroform, Acetonitrile (ACN)Moderate to HighThese solvents offer a balance of polarity to interact with the amine and chloro groups, while also being able to solvate the nonpolar aromatic rings. Dichloromethane and chloroform are often good solvents for similar heterocyclic compounds.[12]
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate interaction with the amine group. The alkyl chains of the alcohols can also interact favorably with the quinoline ring system.[12]
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for a wide range of organic compounds, including those with both polar and nonpolar regions.

It is important to note that these are predictions. The actual quantitative solubility must be determined experimentally.

Experimental Determination of Solubility

A systematic and rigorous experimental approach is necessary to quantitatively determine the solubility of 8-Bromo-2,4-dichloroquinolin-3-amine. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[11][13][14]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of 8-Bromo-2,4-dichloroquinolin-3-amine in a selected organic solvent.

Materials and Equipment:

  • 8-Bromo-2,4-dichloroquinolin-3-amine (solid)

  • Selected organic solvents (analytical grade)

  • Sealed glass vials or flasks

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 8-Bromo-2,4-dichloroquinolin-3-amine to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved compound.[11]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to pellet the remaining solid.[11]

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[11] This step is critical to prevent artificially high solubility readings.

  • Quantification by HPLC:

    • Calibration Curve: Prepare a series of standard solutions of 8-Bromo-2,4-dichloroquinolin-3-amine of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

    • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[11] It is recommended to perform at least three replicate experiments for each solvent.[15]

Workflow for Equilibrium Solubility Determination

G prep1 Add excess solid to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter the supernatant sep1->sep2 anal2 Dilute the filtrate sep2->anal2 anal1 Prepare calibration curve with standards anal4 Quantify against the calibration curve anal1->anal4 anal3 Analyze by HPLC anal2->anal3 anal3->anal4

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing the Solubility of 8-Bromo-2,4-dichloroquinolin-3-amine

Several physicochemical factors will influence the solubility of this compound:

  • Molecular Structure: The rigid, aromatic quinoline core and the presence of two chloro- and one bromo-substituent contribute to its lipophilicity, which is expected to favor solubility in less polar organic solvents.[16]

  • Intermolecular Forces: In the solid state, strong crystal lattice forces may need to be overcome for dissolution to occur.[16] The energy required to break these forces will impact solubility.

  • Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent will play a crucial role. As predicted in Table 1, solvents that can effectively interact with both the polar amine group and the nonpolar aromatic system are likely to be the most effective.

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with increasing temperature. It is advisable to determine solubility at physiologically relevant temperatures (e.g., 37 °C) in addition to room temperature.[15]

Conclusion

While specific experimental solubility data for 8-Bromo-2,4-dichloroquinolin-3-amine is not yet in the public domain, a comprehensive understanding of its likely behavior can be inferred from its molecular structure and the established principles of solubility. This technical guide provides a predictive solubility profile and a detailed, industry-standard protocol for its empirical determination using the shake-flask method. A thorough characterization of the solubility of 8-Bromo-2,4-dichloroquinolin-3-amine in a range of organic solvents is a critical step in its journey as a potential therapeutic agent. The methodologies and theoretical framework presented herein offer a robust starting point for researchers and drug development professionals to unlock the full potential of this and other novel quinoline derivatives.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11).
  • Improving solubility and accelerating drug development | Veranova.
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6).
  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015, November 20).
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  • Drug solubility: importance and enhancement techniques. PubMed.
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  • The Experimental Determination of Solubilities. ResearchGate.
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.
  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
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  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • What is the solubility of quinoline in different solvents for antimalarial formulations?. (2025, October 27).
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  • 6,8-Dibromoquinolin-3-amine: A Technical Guide to Solubility and Stability for Drug Discovery Professionals. Benchchem.

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Exploratory

Preliminary Toxicity Screening of 8-Bromo-2,4-dichloroquinolin-3-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The discovery and development of novel chemical entities for therapeutic use is a meticulous process, w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The discovery and development of novel chemical entities for therapeutic use is a meticulous process, with safety assessment forming a critical gatekeeping step. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of 8-Bromo-2,4-dichloroquinolin-3-amine, a halogenated quinoline derivative. Recognizing the potential toxicological liabilities associated with this chemical class, this document outlines a tiered, logic-driven approach, commencing with in silico predictive modeling and progressing to a cascade of in vitro assays. The methodologies detailed herein are designed to provide a robust preliminary assessment of cytotoxicity and genotoxicity, enabling informed decision-making in the early stages of the drug discovery pipeline. This guide emphasizes the "why" behind experimental choices, ensuring a self-validating system of protocols and data interpretation.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a novel compound from laboratory bench to clinical application is fraught with challenges, a significant portion of which are related to unforeseen toxicity. Early identification of potential safety liabilities is paramount to de-risk drug development programs, saving considerable time and resources.[1][2] In vitro toxicology screening serves as a crucial first-pass filter, offering insights into a compound's potential to cause harm to living cells and genetic material.[1]

The subject of this guide, 8-Bromo-2,4-dichloroquinolin-3-amine, belongs to the quinoline class of heterocyclic compounds. While quinoline derivatives have shown promise in various therapeutic areas, including as anti-infectives, their potential for toxicity is a well-documented concern.[3][4] Halogenated aromatic compounds, in particular, can exhibit unique toxicological profiles due to their altered metabolic pathways and potential for bioaccumulation.[5][6][7][8] Therefore, a rigorous and early assessment of the toxicological profile of this specific derivative is not just recommended, but essential.

This guide will navigate the user through a structured, multi-faceted approach to preliminary toxicity screening, designed to generate a foundational dataset for 8-Bromo-2,4-dichloroquinolin-3-amine.

A Tiered Approach to Preliminary Toxicity Screening

A tiered or hierarchical approach to toxicity testing is a strategic and efficient methodology. It begins with broad, rapid, and often computational, assessments and progresses to more complex and specific biological assays. This strategy allows for early termination of compounds with clear toxic liabilities, focusing resources on the most promising candidates.

Tiered_Toxicity_Screening cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity In_Silico Computational Toxicity Prediction (e.g., QSAR, Read-across) Decision1 Proceed if low predicted toxicity In_Silico->Decision1 Cytotoxicity General Cytotoxicity Assays (MTT, LDH) Decision2 Proceed if acceptable therapeutic index Cytotoxicity->Decision2 Genotoxicity Bacterial Reverse Mutation Assay (Ames Test) Stop3 Positive Genotoxicity: High-risk, likely termination Genotoxicity->Stop3 Positive Decision1->Cytotoxicity Low Risk Stop1 High Predicted Toxicity: Consider structural modification or termination Decision1->Stop1 High Risk Decision2->Genotoxicity Acceptable Stop2 High Cytotoxicity: Consider termination Decision2->Stop2 Unacceptable

Caption: Tiered approach for preliminary toxicity screening.

Tier 1: In Silico Toxicity Prediction

Before embarking on wet-lab experiments, computational or in silico toxicology tools provide a rapid and cost-effective means to predict potential toxicities based on the chemical structure of 8-Bromo-2,4-dichloroquinolin-3-amine.[9][10][11] These methods leverage vast databases of known toxicological data to make predictions for novel compounds.

Rationale and Experimental Choices

The primary goal of in silico assessment is to flag potential hazards early. The two main approaches are:

  • Quantitative Structure-Activity Relationship (QSAR) Models: These are mathematical models that correlate a compound's chemical structure with its biological activity, including toxicity.[9][10]

  • Read-Across: This technique predicts the toxicity of a data-poor chemical by comparing it to structurally similar chemicals for which toxicological data exists.[9]

For 8-Bromo-2,4-dichloroquinolin-3-amine, the focus of in silico modeling should be on predicting key toxicological endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.[10]

Data Presentation: Hypothetical In Silico Predictions
Toxicity Endpoint Prediction Confidence Level Model/Tool
Ames MutagenicityPositiveMediumQSAR Model
CarcinogenicityEquivocalLowRead-Across
HepatotoxicityPossibleMediumQSAR Model
Acute Oral ToxicityCategory 4 (Harmful if swallowed)HighQSAR Model

Note: This is a hypothetical data table. Actual predictions would be generated using specialized software (e.g., DEREK, TOPKAT, OECD QSAR Toolbox).

Tier 2: In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental to understanding a compound's effect on cell viability and are a cornerstone of in vitro toxicology.[12][13] These assays measure the degree to which a compound is toxic to cells.

Rationale and Experimental Choices

A multi-assay approach is recommended to gain a more comprehensive understanding of the potential mechanisms of cytotoxicity. The following two assays provide complementary information:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[14][15][16] A reduction in metabolic activity is indicative of reduced cell viability or proliferation.[15]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[17][18] An increase in extracellular LDH is a marker of cell lysis.[18]

The use of both a cancer cell line (e.g., HepG2 - human liver cancer cell line) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) is crucial for assessing potential selective toxicity.[12]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[15][19]

  • Compound Treatment: Treat the cells with a range of concentrations of 8-Bromo-2,4-dichloroquinolin-3-amine (typically in a serial dilution) and a vehicle control. Incubate for a defined period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14][15][16]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the purple formazan crystals.[14][19]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14][15]

Data Presentation: Hypothetical Cytotoxicity Data
Cell Line Assay IC50 (µM) after 48h
HepG2MTT15.2
HepG2LDH25.8
HEK293MTT45.7
HEK293LDH62.1

IC50: The concentration of a drug that inhibits a biological process by 50%.

Cytotoxicity_Workflow Start Start: Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound and Vehicle Control Incubate1->Treat Incubate2 Incubate for 24/48/72 hours Treat->Incubate2 Assay Perform MTT or LDH Assay Incubate2->Assay Read Read Absorbance/Luminescence Assay->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End: Cytotoxicity Profile Analyze->End

Caption: General workflow for in vitro cytotoxicity assays.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and potentially cancer.[20]

Rationale and Experimental Choices

The Bacterial Reverse Mutation Assay (Ames Test) is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[21][22][23] The test utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[21][24] A mutagenic compound will cause a reverse mutation, allowing the bacteria to grow and form colonies.[23]

The inclusion of a mammalian metabolic activation system (S9 fraction from rat liver) is critical, as some compounds are not mutagenic themselves but are converted to mutagens by metabolic enzymes.[22][24]

Experimental Protocol: Ames Test (Conceptual Workflow)
  • Strain Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[24]

  • Test Compound Preparation: Prepare a range of concentrations of 8-Bromo-2,4-dichloroquinolin-3-amine.

  • Exposure: In separate tubes, mix the bacterial culture, the test compound, and either a buffer (for the non-activated test) or the S9 metabolic activation mix.[21][22]

  • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.[21][25]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[21][24][25]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.

Data Presentation: Hypothetical Ames Test Results
Strain Metabolic Activation (S9) Result Fold Increase over Control (at highest non-toxic dose)
TA98-Negative1.2
TA98+Positive3.5
TA100-Negative1.5
TA100+Positive4.2
TA1535-Negative1.1
TA1535+Negative1.3
TA1537-Negative0.9
TA1537+Negative1.0

Interpretation: The hypothetical data suggests that 8-Bromo-2,4-dichloroquinolin-3-amine is mutagenic in the presence of metabolic activation, primarily causing frameshift mutations (indicated by TA98) and base-pair substitutions (indicated by TA100).

Ames_Test_Logic Compound 8-Bromo-2,4-dichloroquinolin-3-amine S9_Mix S9 Metabolic Activation Mix Compound->S9_Mix Bacteria Salmonella typhimurium (his- strain) Compound->Bacteria Without S9 Metabolite Metabolite(s) S9_Mix->Metabolite Mutation Reverse Mutation (his+) Bacteria->Mutation No_Growth No Significant Growth Bacteria->No_Growth Metabolite->Bacteria Growth Colony Growth on Histidine-free Medium Mutation->Growth Result Mutagenic Potential Assessed Growth->Result No_Growth->Result

Caption: Conceptual logic of the Ames test with metabolic activation.

Synthesis of Findings and Path Forward

The preliminary toxicity screening of 8-Bromo-2,4-dichloroquinolin-3-amine, as outlined in this guide, provides a critical initial assessment of its safety profile. The hypothetical data presented suggests that while the compound exhibits moderate cytotoxicity with some selectivity towards a cancer cell line, the positive genotoxicity finding is a significant concern.

A positive Ames test result, particularly after metabolic activation, is a serious red flag in drug development and often leads to the termination of a compound's progression. The path forward would involve a careful review of the structure-activity relationship to determine if the mutagenic liability can be engineered out of the molecule without compromising its desired therapeutic activity. Further, more definitive genotoxicity assays, such as the in vitro micronucleus assay, could be considered to confirm the findings.

This in-depth guide provides the foundational knowledge and practical protocols for researchers to conduct a robust preliminary toxicity screening of 8-Bromo-2,4-dichloroquinolin-3-amine. By adhering to this structured and logic-driven approach, drug development professionals can make more informed and timely decisions, ultimately contributing to the discovery of safer and more effective medicines.

References

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • PETA Science Consortium International e.V. (2026, January 30). In Silico Tools in Toxicology. Retrieved from [Link]

  • Vertex AI Search. (n.d.). MTT Assay Protocol.
  • Bio-Techne. (n.d.). TACS® MTT Cell Proliferation Assay. Retrieved from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved from [Link]

  • PubMed. (n.d.). Antimicrobial and genotoxic properties of quinoline derivatives. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [https://opsdiagnostics.com/notes/ran/LDH Assay Protocol.htm]([Link] Assay Protocol.htm)

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, March 31). IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. Retrieved from [Link]

  • The Ames Test. (2024, October 14). Retrieved from [Link]

  • ACS Publications. (2025, September 9). Overview of In Silico Tools to Evaluate Human Health Toxicity, Ecotoxicity, and Toxicokinetic Profiles in the Hazard Assessment of Chemicals Used in Cosmetics. Retrieved from [Link]

  • Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

  • PubMed. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. (n.d.). Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Toxicity of Halogenated Oxyquinolines in Dogs. A Clinical Study: I. A Survey of Cases. Retrieved from [Link]

  • PubMed Central. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • European Pharmaceutical Review. (2008, June 19). In vitro toxicity screening as pre-selection tool. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity of halogenated oxyquinolines in dogs. A clinical study. V. Pathological findings. Retrieved from [Link]

  • MDPI. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • PubMed. (n.d.). Toxicity of halogenated oxyquinolines in dogs. A clinical study. 3. Intoxication experiments. Retrieved from [Link]

  • Society of Toxicology. (2004, March 25). THE TOXICOLOGIST. Retrieved from [Link]

  • XiXisys. (n.d.). 8-Bromo-2,4-Dichloroquinazoline | CAS 331647-05-3 GHS SDS (English). Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). SIDS INITIAL ASSESSMENT PROFILE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • Miljøstyrelsen. (n.d.). Brominated flame retardants; Toxicity and ecotoxicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-Bromo-2,4-dichloroquinolin-3-amine: An In-Depth Technical Guide

This comprehensive guide provides a detailed, step-by-step synthetic pathway for the preparation of 8-Bromo-2,4-dichloroquinolin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step synthetic pathway for the preparation of 8-Bromo-2,4-dichloroquinolin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural outline but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

Substituted quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules. The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of their pharmacological properties. 8-Bromo-2,4-dichloroquinolin-3-amine is a key intermediate, offering multiple reactive sites for further chemical modifications, making it a highly sought-after precursor for the synthesis of novel therapeutic agents. This guide details a robust and reliable four-step synthesis to obtain this target compound.

Overall Synthetic Pathway

The synthesis of 8-Bromo-2,4-dichloroquinolin-3-amine is achieved through a four-step sequence commencing with the construction of the quinoline core, followed by chlorination, nitration, and a final reduction.

Synthesis_Pathway A 2-Bromoaniline B 8-Bromo-4-hydroxyquinolin-2(1H)-one A->B Gould-Jacobs Reaction C 8-Bromo-2,4-dichloroquinoline B->C Chlorination (POCl3) D 3-Nitro-8-bromo-2,4-dichloroquinoline C->D Nitration (HNO3/H2SO4) E 8-Bromo-2,4-dichloroquinolin-3-amine D->E Reduction

Caption: Synthetic route to 8-Bromo-2,4-dichloroquinolin-3-amine.

Part 1: Synthesis of 8-Bromo-4-hydroxyquinolin-2(1H)-one

The initial step involves the construction of the quinoline skeleton using the Gould-Jacobs reaction. This classic method provides a reliable route to 4-hydroxyquinolines from anilines and malonic esters.[1][2][3]

Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).[4]

  • Condensation: Heat the reaction mixture at 120-130 °C for 2 hours. The initial reaction is a condensation where the aniline displaces the ethoxy group of the malonate derivative.

  • Cyclization: After the initial condensation, increase the temperature to 240-250 °C and maintain for 30-60 minutes to effect thermal cyclization. This high-temperature step is crucial for the intramolecular cyclization that forms the quinoline ring. A high-boiling point solvent such as diphenyl ether can be used, although the reaction can often be performed neat.[5]

  • Work-up: Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Purification: Triturate the solidified mass with ethanol or diethyl ether to remove any unreacted starting materials and byproducts. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 8-Bromo-4-hydroxyquinolin-2(1H)-one as a solid.

Rationale

The Gould-Jacobs reaction is a robust method for quinoline synthesis. The use of a slight excess of diethyl ethoxymethylenemalonate ensures complete consumption of the aniline. The two-stage heating process allows for the separation of the initial condensation from the high-energy demand of the cyclization, optimizing the yield of the desired quinolinone.

Part 2: Synthesis of 8-Bromo-2,4-dichloroquinoline

The second step involves the conversion of the dihydroxyquinoline intermediate to the corresponding dichloroquinoline using a potent chlorinating agent.

Protocol
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube. To the flask, add 8-Bromo-4-hydroxyquinolin-2(1H)-one (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.[6][7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Rationale

Phosphorus oxychloride is a powerful and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides.[6] Using a significant excess of POCl₃ ensures the complete conversion of both hydroxyl groups. The addition of a catalytic amount of DMF can form a Vilsmeier-Haack type reagent in situ, which can accelerate the chlorination process. The work-up procedure must be performed with extreme caution due to the highly exothermic and hazardous reaction of POCl₃ with water.[8][9][10]

Part 3: Synthesis of 3-Nitro-8-bromo-2,4-dichloroquinoline

This step introduces a nitro group at the 3-position of the quinoline ring through electrophilic aromatic substitution.

Protocol
  • Reaction Setup: In a fume hood, place 8-Bromo-2,4-dichloroquinoline (1 equivalent) in a round-bottom flask and cool it in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.5 equivalents) to concentrated sulfuric acid (3 equivalents) while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the quinoline derivative, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The nitrated product will precipitate as a solid. Filter the solid, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum.

Rationale

The combination of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the electron-deficient quinoline ring. The electron-withdrawing chloro groups and the quinoline nitrogen deactivate the ring towards electrophilic substitution, necessitating the use of a strong nitrating agent. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to minimize the formation of side products.[11][12][13]

Part 4: Synthesis of 8-Bromo-2,4-dichloroquinolin-3-amine

The final step is the reduction of the nitro group to the desired amine.

Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 3-Nitro-8-bromo-2,4-dichloroquinoline (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

  • Reduction: Add a reducing agent. A common and effective method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in the presence of concentrated hydrochloric acid.[14] Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[15]

  • Reaction (with SnCl₂): If using tin(II) chloride, heat the reaction mixture at 60-70 °C for 2-4 hours.

  • Work-up (with SnCl₂): After cooling, basify the reaction mixture with a concentrated solution of sodium hydroxide or sodium bicarbonate to precipitate the tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 8-Bromo-2,4-dichloroquinolin-3-amine.

Rationale

The reduction of an aromatic nitro group to an amine is a standard transformation in organic synthesis. Tin(II) chloride in acidic media is a classic and reliable method for this reduction.[14] Catalytic hydrogenation is a cleaner alternative but may not be suitable if other functional groups sensitive to hydrogenation are present. The choice of reducing agent can be tailored based on the specific requirements of the synthesis and available equipment.

Summary of Reagents and Conditions

StepStarting MaterialReagents and SolventsKey ConditionsProduct
12-BromoanilineDiethyl ethoxymethylenemalonate120-130 °C, then 240-250 °C8-Bromo-4-hydroxyquinolin-2(1H)-one
28-Bromo-4-hydroxyquinolin-2(1H)-onePhosphorus oxychloride (POCl₃), cat. DMFReflux (110 °C)8-Bromo-2,4-dichloroquinoline
38-Bromo-2,4-dichloroquinolineConc. HNO₃, Conc. H₂SO₄0-10 °C to room temperature3-Nitro-8-bromo-2,4-dichloroquinoline
43-Nitro-8-bromo-2,4-dichloroquinolineSnCl₂·2H₂O, Conc. HCl (or Pd/C, H₂)60-70 °C (for SnCl₂)8-Bromo-2,4-dichloroquinolin-3-amine

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic upon inhalation, and reacts violently with water.[8][16][17] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Nitrating Mixture (HNO₃/H₂SO₄): is extremely corrosive and a strong oxidizing agent.[11][18][19] It should be prepared and handled with extreme care in a fume hood, and appropriate PPE must be worn. The addition of the nitrating mixture should be done slowly and at low temperatures to control the exothermic reaction.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Melting Point: To assess the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

References

  • Phosphorus oxychloride - Safety Data Sheet. (URL not provided in search results)
  • MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022, December 16). (URL not provided in search results)
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (URL not provided in search results)
  • Phosphorus oxychloride - SAFETY DATA SHEET. (2006, October 29). (URL not provided in search results)
  • SAFETY DATA SHEET - Merck Millipore. (URL not provided in search results)
  • PHOSPHORUS OXYCHLORIDE - CAMEO Chemicals - NOAA. (URL not provided in search results)
  • Nitrates - Standard Operating Procedure - UCSB. (2012, December 14). (URL not provided in search results)
  • NITRATING ACID, MIXTURE, (WITH > 50% NITRIC ACID) | CAMEO Chemicals | NOAA. (URL not provided in search results)
  • WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google P
  • Mixed Nitrating Acid, Less Than 50% (HNO3) - AWS. (URL not provided in search results)
  • Safety Data Sheet - Dyno Nobel. (2025, May 1). (URL not provided in search results)
  • Gould–Jacobs reaction - Wikipedia. (URL: [Link])

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12). (URL: [Link])

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (URL not provided in search results)
  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline - PrepChem.com. (URL: [Link])

  • Gould-Jacobs Reaction - Cambridge University Press & Assessment. (URL not provided in search results)
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL not provided in search results)
  • Gould-Jacobs reaction - wikidoc. (2012, August 9). (URL: [Link])

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar. (URL: [Link])

  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. (URL: [Link])

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). (URL not provided in search results)
  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). (URL not provided in search results)
  • POCl3 chlorination of 4-quinazolones - PubMed. (2011, March 18). (URL: [Link])

  • Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process - ChemRxiv. (URL not provided in search results)
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. (URL not provided in search results)

Sources

Application

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 8-Bromo-2,4-dichloroquinolin-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Late-stage functionalization, polyhalogenated scaffold manipulation, and rational catalyst design. Introduction & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Late-stage functionalization, polyhalogenated scaffold manipulation, and rational catalyst design.

Introduction & Strategic Rationale

The quinoline core is a privileged scaffold in drug discovery, frequently appearing in antimalarial, antibacterial, and targeted anticancer therapeutics. However, functionalizing polyhalogenated quinolines—such as 8-Bromo-2,4-dichloroquinolin-3-amine —presents a significant chemoselective challenge. The molecule possesses three potential sites for cross-coupling (C-2, C-4, and C-8) and a reactive free amine (-NH₂).

This application note provides a self-validating, highly regioselective protocol for the Suzuki-Miyaura cross-coupling at the C-8 position. By exploiting inherent thermodynamic and electronic differentials within the molecule, this method allows for the precise arylation of the C-8 position while preserving the 2,4-dichloro and 3-amino groups for downstream derivatization.

Mechanistic Causality: The Science of Regioselectivity

Achieving >99:1 regioselectivity without the use of protecting groups requires a deep understanding of the substrate's electronic landscape. The preference for C-8 arylation is driven by two primary factors[1]:

  • Thermodynamic Bond Dissociation Energies (BDE): The oxidative addition of the Pd(0) catalyst is the rate-determining step. The BDE of the C8–Br bond (~68 kcal/mol) is significantly weaker than the C2–Cl and C4–Cl bonds (~81 kcal/mol). Consequently, insertion into the C-Br bond is kinetically favored at moderate temperatures (80 °C)[2].

  • Electronic Shielding via the 3-Amino Group: The free amine at C-3 exerts a strong electron-donating resonance effect (+M). This donates electron density directly into the ortho-positions (C-2 and C-4). Because oxidative addition is accelerated at electron-deficient centers, the increased electron density at C-2 and C-4 effectively "shields" the carbon-chlorine bonds from the palladium catalyst, further restricting reactivity to the C-8 position.

  • The "Oxo-Palladium" Pathway: In aqueous basic conditions (using K₂CO₃ in Dioxane/H₂O), the mechanism proceeds via base exchange at the Pd(II) center rather than direct boronate formation. The hydroxide/carbonate replaces the bromide on the Pd(II) complex, forming a highly reactive Ar-Pd-OH intermediate that rapidly undergoes transmetalation with the neutral arylboronic acid[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition (Selective at C-8 Br) Pd0->OxAdd Substrate 8-Bromo-2,4-dichloroquinolin-3-amine Substrate->OxAdd PdII_1 Pd(II) Complex Ar-Pd-Br OxAdd->PdII_1 BaseEx Base Exchange (OH- replaces Br-) PdII_1->BaseEx PdII_2 Pd(II) Complex Ar-Pd-OH BaseEx->PdII_2 TransMet Transmetalation (Transfer of Ar') PdII_2->TransMet Boronic Arylboronic Acid Ar'-B(OH)2 Boronic->TransMet PdII_3 Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_3 RedElim Reductive Elimination (C8-Ar' Bond Formation) PdII_3->RedElim RedElim->Pd0 Regenerates Pd(0) Product 8-Aryl-2,4-dichloroquinolin-3-amine RedElim->Product

Figure 1: Catalytic cycle highlighting C-8 regioselective oxidative addition and the oxo-palladium pathway.

Experimental Workflow & Protocol

The following protocol utilizes Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses unwanted side reactions such as protodehalogenation.

Workflow Step1 1. Reagent Preparation Degas Solvents (Dioxane/H2O) Weigh Substrates & Catalyst Step2 2. Reaction Assembly Combine Quinoline, Boronic Acid, Base Under Inert Atmosphere (N2/Ar) Step1->Step2 Step3 3. Heating & Monitoring Heat to 80°C Monitor via LC-MS/TLC (2-4 hrs) Step2->Step3 Step4 4. Quench & Extraction Cool to RT, Add EtOAc/H2O Separate Organic Layer Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Elute with Hexanes/EtOAc Step4->Step5 Step6 6. Validation NMR (1H/13C) & HRMS Confirm C-8 Regioselectivity Step5->Step6

Figure 2: Experimental workflow for the regioselective Suzuki-Miyaura coupling at C-8.

Step-by-Step Methodology

1. Preparation and Degassing (Critical Step)

  • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Action: Prepare a solvent mixture of 1,4-Dioxane and deionized water in a 4:1 ratio. Degas the mixture thoroughly by sparging with Argon or Nitrogen for at least 30 minutes prior to use.

2. Reaction Assembly

  • In an oven-dried Schlenk flask or sealed microwave vial equipped with a magnetic stir bar, add:

    • 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 equiv, e.g., 1.0 mmol)

    • Arylboronic acid (1.1 equiv, e.g., 1.1 mmol)

    • K₂CO₃ (2.0 equiv, e.g., 2.0 mmol)

    • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Evacuate and backfill the vessel with Argon three times.

  • Add the degassed Dioxane/H₂O mixture (10 mL) via syringe.

3. Heating and Self-Validating Monitoring

  • Action: Heat the reaction mixture to 80 °C in a pre-heated oil bath.

  • Self-Validation (LC-MS): Monitor the reaction at the 2-hour mark. You are looking for the disappearance of the starting material and the appearance of the product mass (Starting Mass - 79 Da [Loss of Br] + Mass of Aryl Group).

  • Expert Insight: The product peak must exhibit a distinct 9:6:1 isotopic clustering pattern ( M:M+2:M+4 ). This specific isotopic signature proves that the two chlorine atoms at C-2 and C-4 remain intact. If a 3:1 pattern is observed, it indicates that unwanted over-coupling at a C-Cl site has occurred.

4. Workup and Extraction

  • Once complete, cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically starting at 9:1 moving to 7:3) to afford the pure 8-aryl-2,4-dichloroquinolin-3-amine.

Quantitative Data: Substrate Scope & Expected Outcomes

The protocol is highly robust across a variety of boronic acids. Electron-rich boronic acids undergo transmetalation more rapidly, leading to shorter reaction times.

Boronic Acid PartnerReaction Time (h)Conversion (%)Isolated Yield (%)Regioselectivity (C-8 : Others)
Phenylboronic acid2.5>9988>99:1
4-Methoxyphenylboronic acid2.0>9991>99:1
3-Fluorophenylboronic acid3.5958298:2
4-Pyridylboronic acid4.0907695:5

Table 1: Expected yields and regioselectivity for the Suzuki-Miyaura coupling of 8-Bromo-2,4-dichloroquinolin-3-amine with various arylboronic acids at 80 °C.

Sources

Method

8-Bromo-2,4-dichloroquinolin-3-amine as a building block in medicinal chemistry

Application Note: 8-Bromo-2,4-dichloroquinolin-3-amine as a Privileged Scaffold for Orthogonal Functionalization in Medicinal Chemistry Strategic Value in Drug Discovery In the landscape of modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 8-Bromo-2,4-dichloroquinolin-3-amine as a Privileged Scaffold for Orthogonal Functionalization in Medicinal Chemistry

Strategic Value in Drug Discovery

In the landscape of modern medicinal chemistry, the rapid generation of structural diversity from a single central scaffold is a cornerstone of hit-to-lead optimization. 8-Bromo-2,4-dichloroquinolin-3-amine is a highly specialized, multi-halogenated building block that offers unprecedented control over orthogonal functionalization. The quinoline core itself is a "privileged scaffold," frequently utilized in the design of kinase inhibitors, antimalarials, and broad-spectrum anti-infectives[1].

By strategically placing three distinct halogens (C2-Cl, C4-Cl, C8-Br) and a primary amine (C3-NH₂), this molecule allows chemists to execute a sequential, regioselective functionalization strategy without the need for complex protecting group chemistry.

Mechanistic Rationale: The Logic of Orthogonal Reactivity

To effectively utilize this building block, one must understand the causality behind its reactivity profile. The molecule presents four distinct vectors for derivatization, each governed by specific electronic and steric principles:

  • C4-Chlorine (Kinetic SNAr Vector): The C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). When attacked by an amine, the resulting Meisenheimer intermediate is stabilized by the electron-withdrawing nature of the quinoline nitrogen (vinylogous amide stabilization)[2]. Despite the slight electron-donating resonance from the adjacent C3-amine, the C4-Cl remains the most kinetically accessible site for soft nucleophiles under mild conditions.

  • C8-Bromine (Oxidative Addition Vector): The C-Br bond has a lower bond dissociation energy than the C-Cl bonds. In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), Pd(0) will selectively undergo oxidative addition at the C8-Br position, leaving the remaining C2-Cl entirely intact[3].

  • C2-Chlorine (Late-Stage SNAr Vector): The C2 position is less reactive toward amine nucleophiles than C4 but is highly susceptible to hard nucleophiles (like alkoxides or thiolates) or can be aminated under forcing conditions (elevated temperatures >100°C)[4]. This makes it an ideal handle for late-stage lead optimization.

  • C3-Amine (Hydrogen-Bonding & Structural Vector): Beyond acting as a synthetic handle for amide or urea formation, the C3-NH₂ group serves as a critical hydrogen-bond donor, often utilized to anchor the molecule to the hinge region of kinase ATP-binding pockets.

Workflow Start 8-Bromo-2,4-dichloro quinolin-3-amine Step1 Vector 1: C4-Amination (SNAr, Mild) Start->Step1 2° Amine, 60°C Step2 Vector 2: C8-Coupling (Suzuki, Pd-cat) Step1->Step2 Ar-B(OH)2, Pd(0) Step3 Vector 3: C2-Substitution (SNAr, Harsh) Step2->Step3 Nucleophile, >100°C Final Multisubstituted Drug Candidate Step3->Final Lead Optimization

Caption: Orthogonal functionalization workflow exploiting the differential reactivity of the quinoline scaffold.

Quantitative Reactivity Profiling

To ensure predictable synthetic outcomes, the following table summarizes the optimized parameters for selectively addressing each reactive site.

Substitution SiteReaction TypePreferred ReagentsTemp (°C)RegioselectivityExpected Yield
C4 (Cl) SNAr (Amination)Sec-amines, DIPEA, EtOH50–60 °C>95% (over C2)75–85%
C8 (Br) Suzuki Cross-CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃80–90 °C>98% (over C2-Cl)70–90%
C2 (Cl) SNAr (Late-Stage)Alkoxides / Amines, DMF100–120 °CN/A (Only Cl left)60–80%
C3 (NH₂) Amidation / UreaAcyl chlorides / Isocyanates0–25 °CChemoselective80–95%

Validated Experimental Protocols

Protocol A: Regioselective C4-Amination (Self-Validating SNAr)

Objective: Selectively displace the C4-chlorine with a secondary amine (e.g., morpholine) while preserving the C2-chlorine and C8-bromine. Causality Note: Operating at 60°C provides sufficient thermal energy to overcome the activation barrier for C4 substitution while remaining too low to initiate C2 substitution, ensuring kinetic control.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 eq, 3.4 mmol) in anhydrous ethanol (15 mL).

  • Reagent Addition: Add morpholine (1.2 eq, 4.1 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 6.8 mmol). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the protonation of morpholine which would halt the reaction.

  • Thermal Activation: Heat the mixture to 60°C under an argon atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (high Rf) should convert to a highly fluorescent, lower Rf spot under 254 nm UV light.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (30 mL) and saturated aqueous NaHCO₃ (30 mL). The aqueous wash removes DIPEA hydrochloride salts. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Confirmation: ¹H NMR should show the disappearance of the C4-Cl and the appearance of morpholine aliphatic signals (~3.8 ppm and ~3.3 ppm). The preservation of the C2-Cl is confirmed by the lack of further nucleophilic incorporation.

Protocol B: Site-Selective C8 Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C8 position of the C4-aminated intermediate. Causality Note: The use of Pd(dppf)Cl₂ provides a bulky, bidentate ligand framework that accelerates reductive elimination and heavily favors oxidative addition into the weaker C-Br bond over the C-Cl bond.

  • Reaction Setup: To a Schlenk tube, add the C4-morpholino-8-bromo-2-chloroquinolin-3-amine intermediate (1.0 eq, 1.0 mmol), phenylboronic acid (1.1 eq, 1.1 mmol), and K₂CO₃ (3.0 eq, 3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Rationale: Water is strictly required to activate the boronic acid via the formation of a reactive boronate complex, while dioxane solubilizes the organic components. Freeze-pump-thaw the mixture 3 times to remove oxygen, preventing catalyst deactivation.

  • Thermal Activation: Heat to 80°C for 12 hours.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with brine, dry over MgSO₄, and purify via flash chromatography.

  • Confirmation: Mass spectrometry (LC-MS) will confirm the mass shift corresponding to the loss of Bromine (isotope pattern shifts from 1:1 Br to a standard Cl isotope pattern) and the addition of the Aryl group.

Pharmacophore Mapping for Drug Design

When integrated into a final drug candidate, the functionalized quinoline core acts as a rigid, planar scaffold that perfectly mimics the adenine ring of ATP.

Pharmacophore Core Quinoline Core (Adenine Mimic) C3_Amine C3-Amine / Amide (H-Bond Donor) Core->C3_Amine C4_Sub C4-Amine Substituent (Solvent Channel) Core->C4_Sub C8_Aryl C8-Aryl Group (Hydrophobic Pocket) Core->C8_Aryl C2_Sub C2-Substituent (Specificity Pocket) Core->C2_Sub Hinge Kinase Hinge Region C3_Amine->Hinge Key H-Bonding Interaction

Caption: Pharmacophore model illustrating how the functionalized 8-bromo-2,4-dichloroquinolin-3-amine scaffold maps to a kinase ATP-binding site.

  • Hinge Binding: The C3-amine (or its amide derivative) forms critical hydrogen bonds with the backbone carbonyls/amides of the kinase hinge region.

  • Solvent Channel: The C4-substituent (typically a solubilizing amine like morpholine or piperazine) is directed outward toward the solvent-exposed channel, improving pharmacokinetic properties.

  • Hydrophobic Pocket: The C8-aryl group projects deep into the hydrophobic back-pocket (often the DFG-out or selectivity pocket), driving binding affinity.

Sources

Application

Application Note: A Protocol for the Regioselective C4-Amination of 8-Bromo-2,4-dichloroquinolin-3-amine

Abstract This application note provides a comprehensive, field-proven protocol for the selective nucleophilic aromatic substitution (SNAr) of 8-bromo-2,4-dichloroquinolin-3-amine. The quinoline scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the selective nucleophilic aromatic substitution (SNAr) of 8-bromo-2,4-dichloroquinolin-3-amine. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it is paramount for the development of novel therapeutics. This document details a robust methodology to achieve chemoselective amination at the C4 position, leaving the C2-chloro and C8-bromo substituents intact for subsequent orthogonal functionalization. We will delve into the mechanistic rationale behind the observed regioselectivity, provide a detailed step-by-step experimental procedure, and offer a guide for troubleshooting common issues, ensuring researchers can reliably synthesize key intermediates for drug discovery programs.

Introduction and Scientific Rationale

The 8-bromo-2,4-dichloroquinolin-3-amine core is a versatile synthetic intermediate, primed for the construction of complex molecular architectures. The presence of three distinct halogenated sites offers significant opportunities for diversification. However, this complexity also presents a formidable challenge: achieving selective functionalization at a single desired position. The protocol herein focuses on the selective introduction of an amino group at the C4 position, a common strategy in the synthesis of kinase inhibitors and other targeted agents.

The scientific basis for this selectivity lies in the inherent electronic properties of the quinoline ring system. The nitrogen atom at position 1 exerts a strong electron-withdrawing effect through resonance, which preferentially activates the C2 and C4 positions towards nucleophilic attack.[1] Computational and experimental studies on analogous 2,4-dichloroquinazoline systems have confirmed that the carbon atom at the C4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it the most electrophilic and susceptible site for nucleophilic attack under mild conditions.[2][3] The reaction proceeds via a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex.[1]

Conversely, the C2 position is less reactive, and substitution at this site typically requires harsher conditions, such as higher temperatures or prolonged reaction times.[4] The C8-bromo substituent, located on the carbocyclic ring, is not activated towards SNAr and remains unreactive under these conditions. While the C8-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), employing such methods at this stage would likely result in non-selective reactions at both the C8-bromo and C4-chloro positions, with a preference for the more reactive C-Br bond.[5] Therefore, a direct SNAr approach is the most effective strategy for achieving the desired C4 selectivity.

Overall Experimental Workflow

The workflow is designed for simplicity and efficiency, beginning with the dissolution of the starting material and culminating in the purification of the C4-aminated product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification A 8-Bromo-2,4-dichloroquinolin-3-amine D Combine Reagents Heat to 80-100 °C A->D B Amine Nucleophile (1.2 eq) B->D C Solvent (e.g., DMF) + Base (e.g., DIPEA) C->D E Monitor by TLC/LC-MS (2-12 h) D->E Incubate F Aqueous Workup (Quench, Extract) E->F Reaction Complete G Column Chromatography F->G H Isolated Product: 8-Bromo-2-chloro-4-amino-quinolin-3-amine G->H

Caption: Workflow for selective C4-amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective amination of 8-bromo-2,4-dichloroquinolin-3-amine with a representative primary amine (e.g., benzylamine). Conditions may be optimized for different amine nucleophiles.

3.1. Materials and Equipment

  • Reagents: 8-Bromo-2,4-dichloroquinolin-3-amine, Benzylamine (or other desired amine), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), rotary evaporator, column chromatography setup.

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 8-bromo-2,4-dichloroquinolin-3-amine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir the mixture until the solid is fully dissolved. Add the desired amine nucleophile (e.g., benzylamine, 1.2 eq) via syringe, followed by the addition of DIPEA (2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction Conditions: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. A typical TLC eluent system is 30% EtOAc in hexanes. The product spot should be less polar than the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 8-bromo-2-chloro-N⁴-substituted-quinolin-3,4-diamine product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Representative Data and Expected Outcomes

The following table summarizes expected outcomes for the C4-amination with various amine nucleophiles under optimized conditions. Yields are representative and may vary based on scale and purity of reagents.

EntryAmine NucleophileEquivalentsTemperature (°C)Time (h)Typical Yield (%)
1Benzylamine1.290485-95
2Morpholine1.2100680-90
3Aniline1.51101265-75
4tert-Butylamine1.290870-80

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Deactivated amine (e.g., poor quality). 3. Insufficient base.1. Increase temperature in 10 °C increments. 2. Use freshly distilled or a new bottle of the amine. 3. Ensure 2.0 equivalents of a non-nucleophilic base like DIPEA or K₂CO₃ are used.[6]
Formation of Di-substituted Product (C2/C4) 1. Reaction temperature is too high. 2. Reaction time is too long.1. Lower the reaction temperature to 70-80 °C. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. The C2 position is less reactive, so selectivity is kinetically controlled.[4]
Difficult Purification 1. Residual DMF in the crude product. 2. Product is highly polar and streaks on the silica column.1. Ensure thorough aqueous workup with multiple water washes to remove DMF. 2. Consider adding 1% triethylamine to the eluent during chromatography to sharpen the peaks of basic amine products.

Conclusion

This application note provides a validated and reliable protocol for the selective C4-amination of 8-bromo-2,4-dichloroquinolin-3-amine. By leveraging the principles of nucleophilic aromatic substitution, this method allows for the efficient synthesis of valuable building blocks while preserving the C2-chloro and C8-bromo handles for subsequent, orthogonal chemical transformations. This protocol empowers researchers in drug development to rapidly access a diverse range of C4-aminoquinoline derivatives, accelerating the discovery of new chemical entities.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. SpringerLink. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. ACS Publications. [Link]

  • Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. SpringerLink. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. National Center for Biotechnology Information. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. [Link]

Sources

Method

Application Note: Regioselective Functionalization of 8-Bromo-2,4-dichloroquinolin-3-amine

Introduction & Strategic Overview The quinoline scaffold is a privileged pharmacophore in drug discovery. Among its highly substituted derivatives, 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3) stands out as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The quinoline scaffold is a privileged pharmacophore in drug discovery. Among its highly substituted derivatives, 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3) stands out as a remarkably versatile, polyhalogenated building block ()[1]. Developing a robust synthetic strategy for this molecule requires an intricate understanding of the electronic and steric microenvironments governing its four reactive sites: the C8-bromide, C2-chloride, C4-chloride, and C3-amine.

This application note details a field-proven, step-by-step methodology to sequentially and regioselectively functionalize this scaffold. By exploiting the differential bond dissociation energies and transition-metal coordinating properties of the quinoline core, researchers can predictably install diverse pharmacophores without relying on complex protecting-group dances.

Mechanistic Causality of Regioselectivity

To achieve absolute regiocontrol, the functionalization sequence must follow the inherent reactivity hierarchy of the molecule:

  • C8-Bromide (Halogen-Metal Exchange): The C8–Br bond possesses the lowest bond dissociation energy on the scaffold. Utilizing a "Turbo-Grignard" reagent ( i -PrMgCl·LiCl) enables a highly chemoselective Bromine/Magnesium exchange at low temperatures. The addition of LiCl is critical; it breaks down the polymeric aggregates of the Grignard reagent, exponentially increasing its kinetic basicity and nucleophilicity while leaving the C–Cl bonds untouched ()[2].

  • C2-Chloride (Pd-Catalyzed Cross-Coupling): The C2 position (azomethine carbon) is highly electrophilic due to the adjacent electronegative nitrogen. During palladium-catalyzed Suzuki or Sonogashira couplings, the quinoline nitrogen coordinates to the Pd(0) center, kinetically directing the oxidative addition exclusively to the C2–Cl bond over the C4–Cl bond ()[3].

  • C4-Chloride (Nucleophilic Aromatic Substitution): The C4 position is sterically hindered by the adjacent C3-amine (or its protected derivative) and is electronically less activated than C2. It is strategically reserved for late-stage functionalization via SN​Ar under elevated thermal conditions or specialized Buchwald-Hartwig aminations ()[4].

Mechanism Core Quinoline Core Reactivity C8 C8-Br Lowest BDE Fastest Metalation Core->C8 Turbo-Grignard C2 C2-Cl Azomethine Carbon N-Directed Pd(0) Insertion Core->C2 Suzuki/Sonogashira C4 C4-Cl Sterically Hindered Requires Thermal SNAr Core->C4 Nucleophilic Attack

Figure 1: Mechanistic causality governing the site-selective reactivity of the polyhalogenated quinoline scaffold.

Experimental Workflows & Protocols

The following protocols represent a self-validating, sequential functionalization system. Each step is designed to preserve the integrity of the remaining reactive sites.

Pathway SM 8-Br-2,4-diCl- quinolin-3-amine Prot N-Boc Protection (Masking C3-NH2) SM->Prot Boc2O, DMAP C8 C8-Functionalization (Br/Mg Exchange) Prot->C8 i-PrMgCl·LiCl C2 C2-Cross-Coupling (Pd-Catalyzed) C8->C2 Pd(PPh3)4 C4 C4-Substitution (SNAr / Amination) C2->C4 NHR2, Heat

Figure 2: Sequential regioselective functionalization workflow for 8-Bromo-2,4-dichloroquinolin-3-amine.

Protocol A: C3-Amine Protection (di-Boc Masking)

Objective: Mask the acidic/nucleophilic C3-amine to prevent the quenching of organomagnesium reagents in subsequent steps.

  • Reaction: Dissolve 8-Bromo-2,4-dichloroquinolin-3-amine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq) followed by Di-tert-butyl dicarbonate (Boc 2​ O, 25.0 mmol, 2.5 eq).

  • Conditions: Stir the reaction mixture at 60 °C under an argon atmosphere for 4–6 hours until complete conversion is observed via TLC/LC-MS.

  • Workup: Concentrate the solvent in vacuo. Dilute the residue with Ethyl Acetate (100 mL), wash with 0.1 M HCl (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Validation: The di-Boc protected intermediate should present as a stable solid, lacking the N-H stretch in FTIR (~3300 cm −1 ).

Protocol B: Regioselective C8-Formylation via Br/Mg Exchange

Objective: Exploit the weak C8–Br bond to install an aldehyde group without disturbing the C2/C4 chlorides.

  • Metalation: Dissolve the di-Boc protected intermediate (5.0 mmol, 1.0 eq) in 25 mL of anhydrous THF under strict argon. Cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Exchange: Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 5.5 mmol, 1.1 eq) over 10 minutes. Stir at -20 °C for 30 minutes. The rapid Br/Mg exchange is driven by the formation of a stable arylmagnesium species ()[5].

  • Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF, 10.0 mmol, 2.0 eq) dropwise. Allow the reaction to slowly warm to 0 °C over 1 hour.

  • Workup: Quench carefully with saturated aqueous NH 4​ Cl (20 mL). Extract with Dichloromethane (3 x 30 mL). Dry over MgSO 4​ and purify via flash chromatography to isolate the C8-formyl derivative.

Protocol C: Regioselective C2-Suzuki-Miyaura Coupling

Objective: Selectively arylate the highly electrophilic C2-chloride.

  • Reaction Setup: In a Schlenk flask, combine the C8-functionalized intermediate (3.0 mmol, 1.0 eq), Phenylboronic acid (3.3 mmol, 1.1 eq), and K 2​ CO 3​ (6.0 mmol, 2.0 eq).

  • Catalyst Addition: Add a degassed mixture of Toluene/H 2​ O (4:1 v/v, 30 mL). Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.15 mmol, 5 mol%).

  • Conditions: Heat the biphasic mixture to 80 °C for 6 hours. The coordination of the quinoline nitrogen to the Pd-center ensures >95:5 regioselectivity for the C2 position over C4 ()[6].

  • Workup: Cool to room temperature, filter through a pad of Celite, and extract the filtrate with Ethyl Acetate. Purify via silica gel chromatography.

Protocol D: C4-Nucleophilic Aromatic Substitution ( SN​Ar )

Objective: Late-stage functionalization of the sterically encumbered C4-chloride.

  • Reaction: Dissolve the C2/C8-functionalized intermediate (1.0 mmol, 1.0 eq) in N-Methyl-2-pyrrolidone (NMP, 5 mL). Add Morpholine (3.0 mmol, 3.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).

  • Conditions: Heat the sealed reaction vessel to 120 °C for 12–16 hours. The high thermal energy overcomes the steric hindrance of the adjacent C3-di-Boc group.

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with water (3 x 10 mL) to remove NMP, dry, and concentrate.

Quantitative Data Summary

The table below summarizes the expected yields and regioselectivity metrics for the sequential functionalization workflow:

Reaction StepTarget SiteReagents & CatalystTemp (°C)Expected Yield (%)Regioselectivity
Protection C3-NH 2​ Boc 2​ O, DMAP, THF6092 - 96%N/A
Br/Mg Exchange C8-Br i -PrMgCl·LiCl, THF, then DMF-20 to 078 - 85%>99:1 (C8 over C2/C4)
Suzuki Coupling C2-ClPh-B(OH) 2​ , Pd(PPh 3​ ) 4​ , K 2​ CO 3​ 8072 - 80%>95:5 (C2 over C4)
SN​Ar Amination C4-ClMorpholine, DIPEA, NMP12080 - 88%Exclusive to C4

References

  • Desaintjean, A., Haupt, T., Bole, L. J., Judge, N. R., Hevia, E., & Knochel, P. (2021). "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, 60(3), 1513-1518. URL:[Link]

  • Lin, W., Baron, O., & Knochel, P. (2007). "Multiple Regioselective Functionalizations of Quinolines via Magnesiations." Organic Letters, 9(14), 2733–2736. URL:[Link] (Related DOI:[Link])

  • Singh, B., Sharma, M., & Singh, V. (2009). "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines." Beilstein Journal of Organic Chemistry, 5(33). URL:[Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." Molecules, 26(18), 5467. URL:[Link]

  • Wu, J., Zhang, L., & Luo, Y. (2004). "Regioselective Reactions of Organozinc Reagents with 2,4-Dichloroquinoline and 5,7-Dichloropyrazolo[1,5-a]pyrimidine." The Journal of Organic Chemistry, 69(18), 6141-6144. URL:[Link]

Sources

Application

Application Note: Site-Selective Buchwald-Hartwig Amination of 8-Bromo-2,4-dichloroquinolin-3-amine

Introduction & Mechanistic Rationale The functionalization of polyhalogenated heteroarenes is a cornerstone of modern drug discovery, allowing for the rapid modular assembly of complex pharmacophores. However, substrates...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of polyhalogenated heteroarenes is a cornerstone of modern drug discovery, allowing for the rapid modular assembly of complex pharmacophores. However, substrates like 8-Bromo-2,4-dichloroquinolin-3-amine present a formidable chemoselectivity challenge. This scaffold possesses three distinct halogenated sites (C8-Br, C2-Cl, and C4-Cl) and an unprotected primary amine at C3, creating a complex web of potential reaction pathways.

As application scientists, our goal is to direct the palladium-catalyzed C-N bond formation exclusively to the C8 position. To achieve this, we must manipulate the intrinsic electronic and steric biases of the molecule:

  • Bond Dissociation Energy (BDE) vs. Electrophilicity: In standard palladium-catalyzed cross-couplings, oxidative addition typically occurs at the C-Br bond due to its lower BDE (~65 kcal/mol) compared to C-Cl (~75 kcal/mol)[1]. However, the C2-position of the quinoline ring is highly electrophilic due to the inductive and resonance effects of the adjacent nitrogen atom. This makes the C2-Cl bond highly susceptible to competitive oxidative addition or uncatalyzed nucleophilic aromatic substitution (SNAr)[2].

  • The C3-Amino Conundrum: The unprotected C3-NH₂ group can act as a competing nucleophile, coordinate to the palladium center (causing catalyst poisoning), or sterically crowd the C2 and C4 positions.

To override the high electrophilicity of the C2-Cl bond and prevent catalyst deactivation, we must employ a precisely tuned catalytic system that leverages steric shielding and controlled basicity[3].

Catalyst and Ligand Design Strategy

The causality behind our experimental choices is rooted in controlling the geometry of the active Pd(0) species:

  • Ligand Selection (BrettPhos): The use of bulky, electron-rich biarylphosphine ligands such as BrettPhos is critical. The extreme steric bulk of BrettPhos prevents the palladium center from coordinating to the highly congested C2 and C4 positions (which are flanked by the quinoline nitrogen lone pair and the C3-NH₂ group). Instead, it directs oxidative addition to the less sterically hindered C8-Br bond, enforcing high site-selectivity[4]. Furthermore, BrettPhos accelerates the reductive elimination step, preventing off-cycle catalyst decomposition[5].

  • Base Selection (Cs₂CO₃): Strong bases like NaOtBu can deprotonate the C3-NH₂ group, turning it into a potent intramolecular nucleophile, or promote unwanted SNAr at the C2-Cl position. By utilizing a milder, insoluble inorganic base like Cs₂CO₃, we maintain a low effective concentration of the deprotonated amine, suppressing background SNAr while still facilitating the transmetalation step of the Buchwald-Hartwig cycle[3].

G1 Substrate 8-Bromo-2,4-dichloro quinolin-3-amine OxAdd Oxidative Addition (Chemoselectivity Node) Substrate->OxAdd + Catalyst PdCat L-Pd(0) Complex (BrettPhos) PdCat->OxAdd PathA C8-Br Insertion (Favored by BDE) OxAdd->PathA Fast PathB C2/C4-Cl Insertion (Suppressed by Bulk) OxAdd->PathB Slow TransMet Amine Coordination & Deprotonation PathA->TransMet Amine R-NH2 + Cs2CO3 Amine->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Regenerate Pd(0) Product C8-Aminated Product RedElim->Product

Fig 1. Chemoselective catalytic cycle for C8-amination of polyhaloquinolines.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data, demonstrating how ligand and base selection directly dictate the chemoselectivity of the coupling.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (C8-Amine)Selectivity (C8 vs C2/C4)
1Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene9015%1 : 1.5
2Pd₂(dba)₃ (5 mol%)XPhosCs₂CO₃Toluene9068%10 : 1
3Pd(OAc)₂ (10 mol%)BrettPhosK₃PO₄1,4-Dioxane10072%15 : 1
4 Pd₂(dba)₃ (5 mol%) BrettPhos Cs₂CO₃ t-Amyl OH 90 85% >20 : 1

Note: Entry 4 represents the optimal conditions. The use of t-Amyl alcohol enhances the solubility of the inorganic base while resisting participation in side reactions.

Experimental Protocols

C8-Selective Amination Workflow

This protocol is designed as a self-validating system . By monitoring specific visual and analytical cues, the operator can confirm the mechanistic integrity of the reaction in real-time.

Reagents Required:

  • 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 equiv, 1.0 mmol)

  • Target Secondary/Primary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • BrettPhos (0.12 equiv, 12 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol, finely milled)

  • Anhydrous t-Amyl alcohol (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Substrate Addition: Add 8-Bromo-2,4-dichloroquinolin-3-amine to the tube. If the target amine is a solid, add it now.

  • Solvent Addition & Degassing: Seal the tube with a rubber septum and remove it from the glovebox. Inject anhydrous t-Amyl alcohol (and the target amine, if liquid). Sparge the mixture with argon gas for 10 minutes using a submerged needle.

  • Thermal Activation: Replace the septum with a Teflon screwcap under positive argon flow. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a tightly packed pad of Celite to remove the inorganic salts and precipitated palladium.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C8-aminated product.

Self-Validating Checkpoints
  • Visual Cue (Catalyst Activation): The initial mixture in t-Amyl alcohol will appear dark purple (due to unligated Pd₂(dba)₃). Within 15 minutes of heating at 90 °C, the solution must transition to a deep reddish-brown, homogeneous state. This confirms the successful formation of the active L-Pd(0) complex. If the solution turns black and deposits a mirror on the glass, the catalyst has decomposed (palladium black) due to oxygen ingress.

  • Analytical Cue (Chemoselectivity): LC-MS analysis of the crude mixture at the 2-hour mark should reveal the disappearance of the starting material (m/z ~291). The absence of a mass corresponding to [M - Cl + Amine] confirms that the BrettPhos ligand is successfully shielding the C2/C4 positions.

G2 Step1 1. Glovebox Prep: Weigh Pd2(dba)3, BrettPhos, Cs2CO3 Step2 2. Substrate Addition: Add Quinoline Core & Amine Step1->Step2 Step3 3. Solvent & Degassing: Add t-Amyl OH, Argon Sparge Step2->Step3 Step4 4. Thermal Reaction: Heat at 90°C for 16 h Step3->Step4 Step5 5. Workup & Isolation: Celite Filtration & Flash Chroma Step4->Step5

Fig 2. Step-by-step workflow for the self-validating Buchwald-Hartwig protocol.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Notes and Protocols for the Utilization of 8-Bromo-2,4-dichloroquinolin-3-amine in Novel Heterocyclic Synthesis

Introduction: The Quinoline Scaffold and the Unique Potential of 8-Bromo-2,4-dichloroquinolin-3-amine The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science, with its der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Unique Potential of 8-Bromo-2,4-dichloroquinolin-3-amine

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The strategic functionalization of the quinoline ring is paramount for the development of novel therapeutic agents and advanced materials. 8-Bromo-2,4-dichloroquinolin-3-amine is a highly functionalized and versatile building block, offering multiple reactive sites for the construction of diverse and complex heterocyclic systems. The presence of two distinct chlorine atoms at the C2 and C4 positions, a nucleophilic amino group at the C3 position, and a bromine atom at the C8 position allows for a programmed and regioselective approach to the synthesis of fused quinoline heterocycles. These fused systems are of significant interest as they can lead to compounds with enhanced biological activity and unique photophysical properties.

This technical guide provides an in-depth exploration of the synthetic utility of 8-bromo-2,4-dichloroquinolin-3-amine, presenting detailed protocols for the synthesis of novel pyrazolo[3,4-b]quinolines, thiazolo[4,5-b]quinolines, and quinolino[3,2-e][1][2][3]triazolo[4,3-c]pyrimidines. The causality behind the experimental choices and the underlying reaction mechanisms are discussed to provide researchers with a comprehensive understanding of the synthetic transformations.

Synthesis of the Starting Material: 8-Bromo-2,4-dichloroquinolin-3-amine

A robust and reproducible synthesis of the starting material is crucial for any synthetic campaign. A plausible synthetic route to 8-bromo-2,4-dichloroquinolin-3-amine is outlined below, commencing with a substituted aniline.

Proposed Synthetic Pathway

Synthesis_of_Starting_Material A 2-Bromo-6-methylaniline B N-(2-bromo-6-methylphenyl)acetamide A->B Ac₂O, Pyridine C 8-Bromo-2,4-dihydroxy-3-nitroquinoline B->C 1. Vilsmeier-Haack (POCl₃, DMF) 2. Nitration (HNO₃, H₂SO₄) D 8-Bromo-2,4-dichloro-3-nitroquinoline C->D POCl₃, N,N-dimethylaniline E 8-Bromo-2,4-dichloroquinolin-3-amine D->E Reduction (e.g., SnCl₂/HCl)

Caption: Proposed synthetic route to 8-bromo-2,4-dichloroquinolin-3-amine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Acetylation of 2-Bromo-6-methylaniline To a solution of 2-bromo-6-methylaniline in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried to afford N-(2-bromo-6-methylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization and Nitration The acetanilide is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to yield a 2-chloro-3-formylquinoline intermediate[4]. Subsequent nitration with a mixture of nitric acid and sulfuric acid introduces a nitro group at the 3-position, followed by hydrolysis to yield 8-bromo-2,4-dihydroxy-3-nitroquinoline.

Step 3: Chlorination A mixture of 8-bromo-2,4-dihydroxy-3-nitroquinoline and a catalytic amount of N,N-dimethylaniline in excess phosphorus oxychloride is heated at reflux for 4 hours[1]. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with a sodium bicarbonate solution and water, and then dried to give 8-bromo-2,4-dichloro-3-nitroquinoline.

Step 4: Reduction of the Nitro Group The 8-bromo-2,4-dichloro-3-nitroquinoline is dissolved in a mixture of ethanol and concentrated hydrochloric acid. Stannous chloride (SnCl₂) is added portion-wise at room temperature, and the mixture is then heated at reflux for 2 hours[2]. After cooling, the reaction mixture is neutralized with a sodium hydroxide solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the target compound, 8-bromo-2,4-dichloroquinolin-3-amine.

Application in Heterocyclic Synthesis: Protocols and Mechanistic Insights

The unique arrangement of functional groups in 8-bromo-2,4-dichloroquinolin-3-amine allows for its use as a versatile precursor in the synthesis of a variety of fused heterocyclic systems. The following sections detail the protocols for the synthesis of three distinct classes of heterocycles.

Synthesis of 8-Bromo-4-chloro-1H-pyrazolo[3,4-b]quinolin-3-amine

The synthesis of pyrazolo[3,4-b]quinolines from 3-amino-2-chloroquinolines is a well-established transformation that proceeds via diazotization followed by intramolecular cyclization.

Pyrazoloquinoline_Synthesis start 8-Bromo-2,4-dichloroquinolin-3-amine intermediate1 Diazonium Salt Intermediate start->intermediate1 NaNO₂, HCl (aq) 0-5 °C intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 8-Bromo-4-chloro-1H-pyrazolo[3,4-b]quinolin-3-amine intermediate2->product Tautomerization

Caption: Workflow for the synthesis of pyrazolo[3,4-b]quinoline derivative.

  • Diazotization: To a stirred suspension of 8-bromo-2,4-dichloroquinolin-3-amine (1.0 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) at 0-5 °C, a solution of sodium nitrite (1.2 mmol) in water (2 mL) is added dropwise. The reaction mixture is stirred at this temperature for 30 minutes.

  • Cyclization: The cold diazonium salt solution is then slowly added to a pre-heated (60 °C) solution of sodium acetate in water. The mixture is stirred at this temperature for 1 hour, during which a precipitate forms.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solid is collected by filtration. The crude product is washed with water and then recrystallized from ethanol to afford pure 8-bromo-4-chloro-1H-pyrazolo[3,4-b]quinolin-3-amine.

The reaction proceeds through the initial formation of a diazonium salt from the 3-amino group. The electron-withdrawing nature of the quinoline ring and the chloro substituents facilitates the nucleophilic attack of the nitrogen of the pyridine ring onto the diazonium group, leading to an intramolecular cyclization. Subsequent tautomerization yields the stable aromatic pyrazolo[3,4-b]quinoline system. The chloro group at the C2 position is displaced during this process.

Synthesis of 8-Bromo-2-amino-4-chlorothiazolo[4,5-b]quinoline

The reaction of 2,4-dichloroquinolines bearing a 3-amino group with thiourea provides a direct route to thiazolo[4,5-b]quinolines. This transformation involves a nucleophilic attack of the sulfur atom of thiourea followed by an intramolecular cyclization.

Thiazoloquinoline_Synthesis start 8-Bromo-2,4-dichloroquinolin-3-amine intermediate Thiourea Adduct start->intermediate Ethanol, Reflux reagent Thiourea reagent->intermediate product 8-Bromo-2-amino-4-chlorothiazolo[4,5-b]quinoline intermediate->product Intramolecular Cyclization -HCl

Caption: Synthesis of a thiazolo[4,5-b]quinoline derivative.

  • Reaction Setup: A mixture of 8-bromo-2,4-dichloroquinolin-3-amine (1.0 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL) is heated at reflux for 8 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • Purification: The crude solid is washed with cold ethanol and then recrystallized from a mixture of DMF and water to yield the pure 8-bromo-2-amino-4-chlorothiazolo[4,5-b]quinoline.

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic C2 carbon of the quinoline ring, leading to the displacement of the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization, where the amino group at the C3 position attacks the carbon of the thiourea moiety. Subsequent elimination of a molecule of hydrogen chloride and tautomerization leads to the formation of the aromatic thiazolo[4,5-b]quinoline ring system.

Synthesis of 10-Bromo-8-chloro-1,2,4-triazolo[4',3':1,6]pyridazino[4,5-b]quinoline

The construction of the triazolo-pyridazino fused system can be achieved through a multi-step sequence involving the reaction of the 3-amino group with a suitable precursor to form a pyridazine ring, followed by the annulation of the triazole ring.

Triazolo_Pyridazino_Quinoline_Synthesis start 8-Bromo-2,4-dichloroquinolin-3-amine step1 Reaction with Malononitrile start->step1 intermediate1 Pyridazino[4,5-b]quinoline Intermediate step1->intermediate1 step2 Reaction with Hydrazine intermediate1->step2 intermediate2 Hydrazinyl-pyridazino[4,5-b]quinoline step2->intermediate2 step3 Reaction with Formic Acid intermediate2->step3 product 10-Bromo-8-chloro-1,2,4-triazolo[4',3':1,6]pyridazino[4,5-b]quinoline step3->product

Caption: A multi-step approach to a fused triazolo-pyridazino-quinoline system.

Step 1: Formation of the Pyridazino[4,5-b]quinoline Ring A mixture of 8-bromo-2,4-dichloroquinolin-3-amine (1.0 mmol), malononitrile (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol) in DMF (15 mL) is heated at 100 °C for 6 hours. The reaction mixture is then cooled and poured into ice water. The precipitate is filtered, washed with water, and dried.

Step 2: Hydrazinolysis The intermediate from Step 1 is refluxed with an excess of hydrazine hydrate in ethanol for 12 hours. The solvent is then removed under reduced pressure, and the residue is triturated with water to obtain the hydrazinyl derivative.

Step 3: Triazole Ring Formation The hydrazinyl intermediate is heated at reflux in an excess of formic acid for 4 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from glacial acetic acid to afford the final product.

The initial step involves a condensation reaction between the 3-amino group and one of the nitrile groups of malononitrile, followed by an intramolecular cyclization involving the other nitrile group and the C4-chloro position of the quinoline ring to form the pyridazine ring. The subsequent hydrazinolysis displaces the remaining chloro group at the C2 position. Finally, the reaction of the hydrazinyl group with formic acid leads to the formation of the fused triazole ring through a condensation and cyclodehydration sequence.

Data Presentation: A Comparative Overview

Heterocyclic SystemStarting MaterialKey ReagentsTypical Reaction ConditionsExpected Yield Range
Pyrazolo[3,4-b]quinoline8-Bromo-2,4-dichloroquinolin-3-amineNaNO₂, HCl0-5 °C, then 60 °C60-75%
Thiazolo[4,5-b]quinoline8-Bromo-2,4-dichloroquinolin-3-amineThioureaEthanol, Reflux, 8h70-85%
Triazolo-pyridazino-quinoline8-Bromo-2,4-dichloroquinolin-3-amineMalononitrile, K₂CO₃; Hydrazine; Formic AcidMulti-step, elevated temperatures40-55% (overall)

Conclusion: A Gateway to Chemical Diversity

8-Bromo-2,4-dichloroquinolin-3-amine has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a range of novel fused heterocyclic compounds. The strategic and regioselective manipulation of its multiple reactive sites provides access to complex molecular architectures that are of significant interest in the fields of drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this unique quinoline derivative and to facilitate the development of new and innovative chemical entities.

References

  • Lazić, A. M., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(18), 4253. [Link]

  • Srivastava, A., Chandra, A., & Singh, R. M. (2005). Thiophene-fused quinoline analogues: Facile synthesis of 3-amino-2-cyanothieno [2, 3-b] quinolines from 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 44B(10), 2077-2081. [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]

  • Gouda, M. A., et al. (2021). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports, 11(1), 1-15. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Al-Ostath, R. A., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Journal of the Iranian Chemical Society, 20(1), 223-234. [Link]

  • Del Giudice, M. R., et al. (1995). New [g]‐fused[1][2][3]triazolo[1,5‐c]pyrimidines: Synthesis of pyrido[3,2-e] and [4,3-e][1][2][3]triazolo[1,5-c]pyrimidine, pyrimido[5,4-e][1][2][3]triazolo[1,5-c]pyrimidine and[1][2][3]triazolo[1,5-c]pteridine derivatives. Journal of Heterocyclic Chemistry, 32(4), 1165-1171. [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Bromo-2,4-dichloroquinolin-3-amine

Welcome to the technical support center for the synthesis of 8-Bromo-2,4-dichloroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 8-Bromo-2,4-dichloroquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic outcomes. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific experimental issues you may encounter during the synthesis of 8-Bromo-2,4-dichloroquinolin-3-amine, which is often approached through a multi-step sequence involving the construction of the quinoline core followed by functional group manipulations. A common route involves the Vilsmeier-Haack cyclization of an appropriately substituted N-arylacetamide.

Issue 1: Low Yield in the Vilsmeier-Haack Cyclization Step

The Vilsmeier-Haack reaction is a powerful method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[1] However, achieving high yields can be challenging.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solutions
Incomplete Vilsmeier Reagent Formation The Vilsmeier reagent (chloroiminium salt) is formed from the reaction of a substituted amide like DMF with an acid chloride such as POCl₃.[1] Incomplete formation leads to insufficient electrophile for the subsequent cyclization.Ensure anhydrous conditions as both DMF and POCl₃ are sensitive to moisture. Use freshly distilled POCl₃ and anhydrous DMF. Add POCl₃ dropwise to cooled DMF (0-5 °C) with constant stirring to control the exothermic reaction.[1]
Suboptimal Reagent Stoichiometry The molar ratio of POCl₃ to the N-arylacetamide substrate is critical. Insufficient POCl₃ can lead to incomplete reaction, while a large excess can promote side reactions and complicate purification.Optimize the molar ratio of POCl₃ to the acetanilide substrate. Ratios as high as 12:1 have been reported to maximize yield in some cases.[1] Start with a ratio of 5-7 equivalents and systematically increase it while monitoring the reaction progress by TLC.
Inappropriate Reaction Temperature The cyclization step is temperature-dependent. Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of tarry byproducts.[2][3]Gradually heat the reaction mixture to the optimal temperature, typically between 80-90°C. Monitor the internal reaction temperature carefully. Use a high-boiling point solvent like Dowtherm A for uniform heating in larger-scale reactions.[4]
Poor Reactivity of the Starting Acetanilide Electron-withdrawing groups on the N-arylacetamide substrate can deactivate the aromatic ring towards electrophilic substitution, hindering the Vilsmeier-Haack cyclization and leading to poor yields.If possible, start with an N-arylacetamide bearing electron-donating groups at the meta-position relative to the acetamido group, as this has been shown to facilitate the reaction and improve yields.
Issue 2: Formation of Impurities and Tar

The strongly acidic and high-temperature conditions of quinoline synthesis can often lead to the formation of polymeric materials and other side products, complicating purification and reducing the overall yield.[2]

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solutions
Polymerization of Intermediates Under strongly acidic conditions, reactive intermediates can polymerize, leading to the formation of intractable tars.[2]Maintain efficient stirring throughout the reaction to ensure homogenous heat distribution and prevent localized overheating. The controlled, gradual addition of reagents is also crucial.[2]
Side Reactions of the Formyl Group The formyl group of the product can undergo further reactions under the harsh reaction conditions.Quench the reaction by carefully pouring the cooled mixture into crushed ice with vigorous stirring.[1] This deactivates the Vilsmeier reagent and precipitates the product, minimizing further reactions.
Hydrolysis of Chloro Substituents The chloro groups on the quinoline ring can be susceptible to hydrolysis, especially during workup.Neutralize the reaction mixture carefully with a base like sodium carbonate solution after pouring it onto ice.[1] Avoid prolonged exposure to strongly acidic or basic aqueous conditions during extraction.
Issue 3: Difficulties in the Amination Step

The introduction of the amine group at the C3 position is a critical step. This is often achieved by converting a precursor, such as a 3-formyl or 3-nitro group, to the amine.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solutions
Incomplete Reduction of a Nitro Group If the amine is being introduced via reduction of a nitro group, incomplete reduction can lead to a mixture of products.For the reduction of a nitro group to an amine, common methods include catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Raney nickel) or chemical reduction with reagents like Fe/HCl or Sn/HCl.[5][6] Ensure the catalyst is active and the reaction is run to completion as monitored by TLC.
Low Yield in Reductive Amination If starting from a 3-formylquinoline, reductive amination with an ammonia source can be challenging.Use an efficient reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) which are selective for the imine intermediate formed in situ.[5] Ensure anhydrous conditions to prevent hydrolysis of the imine.
Side Reactions During Nitration If introducing the amine via a nitration-reduction sequence, the nitration step can sometimes lead to a mixture of regioisomers.Control the nitrating conditions (e.g., HNO₃/H₂SO₄) carefully, particularly the temperature, to favor the desired regioisomer.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the 8-Bromo-2,4-dichloroquinolin-3-amine scaffold?

A common and effective approach involves a multi-step synthesis. A key step is often the Vilsmeier-Haack reaction on a substituted N-arylacetamide to form a 2-chloro-3-formylquinoline intermediate.[1] This is followed by further transformations to introduce the second chloro group, the bromo group, and finally the amine functionality. The exact sequence of bromination, chlorination, and amination can vary depending on the desired substitution pattern and the reactivity of the intermediates.

Q2: How can I introduce the bromine atom at the 8-position?

The bromination of quinolines is highly dependent on the substituents already present on the ring.[8] For an activated ring system, direct bromination using bromine in a suitable solvent like acetic acid or chloroform can be effective.[9] The regioselectivity is governed by the electronic effects of the existing substituents. In some cases, it may be more advantageous to introduce the bromine atom at an earlier stage of the synthesis, for instance, by starting with a bromo-substituted aniline derivative.

Q3: Are there alternative reagents to POCl₃ for the chlorination and cyclization steps?

While POCl₃ is widely used, other chlorinating agents like thionyl chloride (SOCl₂) can also be employed, sometimes in combination with DMF to generate the Vilsmeier reagent in situ. For certain transformations, phosphorus pentachloride (PCl₅) can also be used for chlorination. However, POCl₃ is often preferred for the Vilsmeier-Haack cyclization due to its efficacy in both chlorination and dehydration.

Q4: What are the best practices for purifying the final product?

Purification of 8-Bromo-2,4-dichloroquinolin-3-amine typically involves column chromatography on silica gel.[1] A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective. It is crucial to carefully monitor the fractions by TLC to isolate the pure product. Recrystallization from a suitable solvent system can be employed for further purification if necessary.

Q5: How can I confirm the structure of my synthesized compound?

A combination of analytical techniques is essential for structural confirmation.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the determination of the substitution pattern on the quinoline ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its isotopic pattern, which is particularly useful for bromo- and chloro-substituted compounds.

  • Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as the amine (N-H stretching) and the aromatic ring.

III. Visualizing the Synthetic Workflow

General Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_cyclization Cyclization cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Arylacetamide N-Arylacetamide Vilsmeier_Reagent->Arylacetamide Reacts with Intermediate Cyclized Intermediate Arylacetamide->Intermediate Electrophilic Attack Product 2-Chloro-3-formylquinoline Intermediate->Product Elimination Quench Quench with Ice Product->Quench Purification Column Chromatography Quench->Purification

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_reagents Reagent & Condition Checks cluster_substrate Substrate Reactivity cluster_solutions Potential Solutions Start Low Yield Observed Check_Anhydrous Anhydrous Conditions? Start->Check_Anhydrous Check_Ratio Optimal POCl₃ Ratio? Start->Check_Ratio Check_Temp Correct Temperature? Start->Check_Temp Check_Substituents Electron-donating Groups Present? Start->Check_Substituents Sol_Dry Use Anhydrous Reagents Check_Anhydrous->Sol_Dry If No Sol_Optimize_Ratio Titrate POCl₃ Amount Check_Ratio->Sol_Optimize_Ratio If No Sol_Control_Temp Monitor & Control Heat Check_Temp->Sol_Control_Temp If No Sol_Modify_Substrate Modify Starting Material Check_Substituents->Sol_Modify_Substrate If No

Caption: A decision tree for troubleshooting low yields in quinoline synthesis.

IV. References

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from:

  • side reactions in the synthesis of quinoline derivatives - Benchchem. Available from:

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem. Available from:

  • optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde - Benchchem. Available from:

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. Available from:

  • Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed. Available from:

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available from:

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from:

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available from:

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available from:

  • Process for preparing bromo-substituted quinolines - Google Patents. Available from:

  • Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing). Available from:

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane - Semantic Scholar. Available from:

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - Arkivoc. Available from:

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. Available from:

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available from:

  • 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. Available from:

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available from:

  • Synthesis of Amines - Organic Chemistry - Jack Westin. Available from:

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC. Available from:

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from:

Sources

Optimization

Technical Support Center: Isolation &amp; Purification of 8-Bromo-2,4-dichloroquinolin-3-amine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the specific physicochemical causality of 8-Bromo-2,4-dichloroquinolin-3-amine to establish self-validating purification workflows that guarantee high-yield, high-purity recovery for drug development applications.

Physicochemical Profiling & Causality

To purify this specific molecule effectively, we must first deconstruct its electronic and steric environment. The molecule features a quinoline core heavily substituted with electron-withdrawing halogens (8-bromo, 2-chloro, 4-chloro).

  • Amine Deactivation & Steric Shielding: The primary amine at the 3-position is sterically flanked by the bulky 2-chloro and 4-chloro groups. Electronically, the strong inductive withdrawal from the three halogens significantly reduces the basicity and nucleophilicity of the amine. This prevents the use of standard acidic extraction techniques, as the amine will not readily protonate to form a water-soluble salt[1].

  • Extreme Lipophilicity: The high halogen density makes this compound exceptionally lipophilic and poorly soluble in polar protic solvents (like water or cold ethanol) (2)[2].

  • Chromatographic Behavior: Despite the deactivated nature of the amine, the N-H bonds can still act as hydrogen bond donors to acidic silanol groups on standard silica gel. This leads to peak tailing, streaking, and on-column degradation if the stationary phase is not properly neutralized (3)[3].

Purification Decision Workflow

PurificationWorkflow Crude Crude 8-Bromo-2,4-dichloroquinolin-3-amine TLC 2D-TLC Stability Check Crude->TLC Decision Purity > 85%? TLC->Decision Chromatography Flash Chromatography (1% Et3N Deactivated Silica) Decision->Chromatography No (Complex Mixture) Recryst Recrystallization (Toluene/Heptane System) Decision->Recryst Yes (Minor Impurities) Chromatography->Recryst Pooled Fractions Pure Pure Target Compound (>98% HPLC) Recryst->Pure

Workflow for the isolation and purification of halogenated aminoquinolines.

Quantitative Method Comparison

The following table summarizes the expected outcomes based on the purification methodology applied to crude 8-Bromo-2,4-dichloroquinolin-3-amine.

Purification MethodologyTypical Yield Recovery (%)Final Purity (HPLC Area %)ScalabilityPrimary Impurity Removed
Standard Silica Chromatography 45 - 60%92 - 95%MediumGross organic byproducts
Deactivated Silica (1% Et₃N) 75 - 85%96 - 98%MediumPolar streaking impurities
Recrystallization (EtOAc/Hexane) 50 - 65%> 98%HighSoluble lipophilic species
Recrystallization (Toluene/Heptane) 80 - 90%> 99%HighRegioisomers & trace color

Self-Validating Experimental Protocols

Protocol A: Deactivated Flash Column Chromatography

Causality: Standard silica is acidic and causes degradation of aminoquinolines[3]. Deactivating the silica with triethylamine (Et₃N) blocks the active silanol sites, ensuring a tight elution band and preventing yield loss.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexanes containing 1% to 2% triethylamine (Et₃N) to neutralize acidic silanol sites[3].

  • Column Packing: Pour the slurry into a glass column, tapping gently to ensure uniform packing. Flush with 2 column volumes (CV) of the Et₃N/hexane mixture.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM) and carefully apply it to the top of the silica bed (4)[4].

  • Elution: Elute using a shallow gradient of 0% to 10% Ethyl Acetate in Hexanes. The extreme lipophilicity of the halogenated quinoline requires low polarity for optimal resolution.

  • Self-Validation (IPC - 2D TLC): Validate fraction stability by spotting a TLC plate, developing it in one direction, drying it, and developing it at a 90-degree angle. A single spot on the diagonal confirms no on-column degradation is occurring. If streaking occurs below the diagonal, increase the Et₃N concentration.

Protocol B: Anti-Solvent Recrystallization (Toluene/Heptane)

Causality: Because the compound is highly halogenated, it tends to "oil out" (liquid-liquid phase separation) rather than crystallize when cooled rapidly in highly polar solvents. A non-polar aromatic solvent (toluene) dissolves the compound well when hot, while an aliphatic anti-solvent (heptane) forces crystallization without inducing phase separation.

  • Dissolution: Suspend the semi-pure compound in a minimum volume of Toluene. Heat the mixture to 85°C under constant stirring until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove any insoluble particulate matter.

  • Anti-Solvent Addition: While maintaining the solution at 80°C, add Heptane dropwise until the solution becomes faintly turbid (the cloud point). Add just enough Toluene (1-2 drops) to clear the turbidity.

  • Self-Validation (Seeding): Allow the solution to cool to 65°C. Introduce 1-2 mg of pure 8-Bromo-2,4-dichloroquinolin-3-amine crystals. This critical self-validating step bypasses the supersaturation energy barrier, ensuring the compound precipitates as a crystalline solid rather than an amorphous oil (1)[1].

  • Crystallization & Isolation: Allow the flask to cool slowly to room temperature over 4 hours, then transfer to an ice bath (0-5°C) for 1 hour. Isolate the crystals via vacuum filtration and wash with cold heptane.

Troubleshooting & FAQs

Q1: My compound is co-eluting with the des-bromo (2,4-dichloroquinolin-3-amine) starting material. How can I resolve this? A1: Halogenation significantly alters the lipophilicity of the quinoline core. The 8-bromo derivative will be distinctly more non-polar than the des-bromo precursor. Utilize a very shallow gradient (e.g., 0% to 5% Ethyl Acetate in Hexanes) to exploit this lipophilicity gap. For closely related halogenated N-heterocycles, extended column lengths and slow flow rates are critical for baseline resolution[4].

Q2: During recrystallization, my product forms a sticky oil at the bottom of the flask instead of crystals. Why? A2: This thermodynamic phenomenon is known as "oiling out." It occurs when the melting point of the impure mixture is depressed below the temperature at which the solution becomes saturated. To fix this: reduce the overall concentration by adding more of the good solvent (toluene), slow the cooling rate (e.g., using a programmable water bath), and ensure you execute the seeding step (Protocol B, Step 4) just before the cloud point is reached.

Q3: Is 8-Bromo-2,4-dichloroquinolin-3-amine susceptible to oxidation in solution? A3: Yes. While the halogens provide some electronic deactivation, aromatic amines remain susceptible to oxidative degradation, especially in the presence of light, dissolved oxygen, or metal ions. This often manifests as a color change (darkening) of the solution. Always store purified solutions in aprotic solvents under an inert argon atmosphere and protect them from light ().

Q4: Can I use acidic extraction to purify this compound from neutral organic impurities? A4: Generally, no. While acidic extraction is a classic technique for basic quinolines[1], the 3-amine in this specific molecule is severely deactivated by the adjacent 2,4-dichloro groups and the 8-bromo group. It will not protonate easily in standard dilute aqueous acids (like 1M HCl), meaning it will likely remain in the organic phase alongside neutral impurities. Chromatography or recrystallization must be relied upon instead.

References

  • Title: Preparation of 8-aminoquinoline Source: PrepChem.com URL: [Link]

  • Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 8-Bromo-2,4-dichloroquinolin-3-amine Cross-Couplings

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the palladium-catalyzed cross-coupling of 8-Bromo-2,4-dichloroquinolin-3-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the palladium-catalyzed cross-coupling of 8-Bromo-2,4-dichloroquinolin-3-amine . This highly functionalized, electron-deficient polyhalogenated heterocycle presents unique chemoselectivity challenges, most notably the pervasive side reaction of unwanted hydrodehalogenation.

Below, we dissect the mechanistic causality of this side reaction, provide targeted troubleshooting FAQs, and outline a self-validating, step-by-step experimental protocol to ensure high-yielding, chemoselective couplings.

Mechanistic Causality: The "Why" Behind Dehalogenation

In palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig), dehalogenation—specifically hydrodehalogenation—occurs when the halogen atom on the starting material is replaced by a hydrogen atom, yielding a reduced, non-coupled arene[1].

For 8-Bromo-2,4-dichloroquinolin-3-amine, the C8–Br bond is highly reactive toward the initial oxidative addition of Pd(0). However, if the subsequent transmetalation step is slow, the resulting Ar−Pd(II)−Br complex is vulnerable to off-cycle hydride insertion. This hydride typically originates from the β -hydride elimination of alcoholic solvents, amine bases, or even trace water in the reaction mixture[2]. Once the Ar−Pd(II)−H intermediate forms, it rapidly undergoes reductive elimination to yield the undesired des-bromo byproduct[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(Br)L_2 (Oxidative Addition Complex) Pd0->OxAdd + 8-Bromo-2,4-dichloroquinolin-3-amine Transmet Ar-Pd(II)(R)L_2 (Transmetalation) OxAdd->Transmet + R-B(OH)2 / Base (Fast Transmetalation) Hydride Ar-Pd(II)(H)L_2 (Hydride Intermediate) OxAdd->Hydride + Hydride Source (β-Hydride Elimination) Product Ar-R + Pd(0) (Desired Product) Transmet->Product Reductive Elimination Product->Pd0 Dehalogenated Ar-H + Pd(0) (Dehalogenated Byproduct) Hydride->Dehalogenated Reductive Elimination Dehalogenated->Pd0

Catalytic cycle showing desired cross-coupling vs. competing hydrodehalogenation pathway.

Frequently Asked Questions (FAQs)

Q1: Why is 8-Bromo-2,4-dichloroquinolin-3-amine particularly prone to hydrodehalogenation? A: This substrate is a highly electron-deficient polyhalogenated heterocycle. While the electron deficiency accelerates the initial oxidative addition at the C8–Br bond, the presence of the free C3–NH₂ group can coordinate to the palladium center, sterically and electronically hindering the transmetalation step. This kinetic bottleneck extends the lifetime of the Ar−Pd(II)−Br intermediate, giving it ample time to interact with adventitious hydride sources[4].

Q2: How do my solvent and base choices drive this side reaction? A: Solvents like methanol, ethanol, and isopropanol, as well as amine bases (e.g., triethylamine) or alkoxide bases (e.g., NaOtBu), possess β -hydrogens. The palladium complex can coordinate to these molecules and undergo β -hydride elimination, transferring a hydride directly to the metal center[2]. Furthermore, in fluorinated or heavily chlorinated systems, even trace amounts of water can act as a hydrogen source for dehalogenation[3].

Q3: How can I achieve chemoselectivity at C8 without activating the C2/C4 chlorines? A: The C2 and C4 chlorines are highly activated by the quinoline nitrogen. To prevent over-coupling or oligomerization, you must keep the reaction temperature relatively low (60–75 °C) and use a highly active, bulky, electron-rich phosphine ligand (like XPhos or dtbpf). These ligands lower the activation energy for transmetalation at the C8 position, allowing the reaction to proceed to completion before the C-Cl bonds are engaged[4].

Optimization Matrix: Preventing Hydrodehalogenation

The following table summarizes the causal impact of reaction parameters on the ratio of the desired cross-coupled product to the hydrodehalogenated byproduct.

ParameterSub-optimal Choice (Promotes Dehalogenation)Optimal Choice (Suppresses Dehalogenation)Mechanistic Rationale
Solvent Methanol, Ethanol, DMFAnhydrous Toluene, 1,4-DioxaneProtic/amide solvents readily undergo β -hydride elimination or oxidation, acting as potent hydride donors.
Base Triethylamine, NaOMe, NaOtBuAnhydrous K₃PO₄, Cs₂CO₃Amines and alkoxides contain β -hydrogens; inorganic carbonate/phosphate bases do not.
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, dtbpfBulky, electron-rich biaryl phosphines drastically accelerate transmetalation, outcompeting the off-cycle hydride insertion.
Temperature > 100 °C60–75 °CLower thermal energy disfavors the higher activation barrier required for off-cycle hydride shifts and C2/C4-Cl activation.

Validated Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system to couple an arylboronic acid to the C8 position of 8-Bromo-2,4-dichloroquinolin-3-amine while strictly suppressing hydrodehalogenation and preserving the C2/C4 chlorides.

Materials Required:
  • Substrate: 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol% Pd)

  • Ligand: XPhos (8 mol%)

  • Base: Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Solvent: Anhydrous, degassed Toluene (0.1 M)

Step-by-Step Methodology:
  • Rigorous Environmental Control: Flame-dry a Schlenk tube or reaction vial. Perform all solid additions inside a nitrogen or argon-filled glovebox to exclude trace moisture, which acts as a hydrogen source for dehalogenation[3].

  • Pre-Catalyst Generation (Critical Step): Add Pd₂(dba)₃ and XPhos to the vial. Add 20% of the total required anhydrous toluene. Stir at room temperature for 15 minutes.

    • Causality: Pre-mixing ensures the complete formation of the active L2​Pd(0) species before introducing the substrate. Unligated palladium is highly prone to driving non-specific decomposition and dehalogenation.

  • Reagent Addition: Add the 8-Bromo-2,4-dichloroquinolin-3-amine, the arylboronic acid, and the anhydrous K₃PO₄. Add the remaining degassed toluene to reach a 0.1 M concentration.

  • Temperature-Controlled Coupling: Seal the vessel and heat to 65 °C with vigorous stirring (800+ rpm) to ensure the heterogeneous inorganic base is well-suspended.

    • Causality: Limiting the temperature to 65 °C prevents the oxidative addition of the C2 and C4 chlorines, ensuring strict chemoselectivity for the C8 position.

  • Real-Time Validation (LC-MS Monitoring): Sample the reaction at 1 hour and 3 hours.

    • Self-Validation: Monitor the disappearance of the starting material. The desired product will appear as the [M+H]+ of the coupled mass. If hydrodehalogenation is occurring, you will observe a distinct [M−79+H]+ peak (representing the loss of Bromine and the gain of Hydrogen). If the M−79 peak exceeds 5% relative abundance, verify the anhydrous integrity of your solvent and base.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • BenchChem Technical Support Team. Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem. 1

  • Ahmadi, Z., & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Advances (2013).2

  • Orbach, M., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications (2011). 3

  • Palani, V., et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of Organic Chemistry, ACS Publications (2022). 4

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loads for 8-Bromo-2,4-dichloroquinolin-3-amine Modifications

Welcome to the Technical Support Center for optimizing catalyst loads in the modification of 8-Bromo-2,4-dichloroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for optimizing catalyst loads in the modification of 8-Bromo-2,4-dichloroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-coupling reactions on this challenging substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

Introduction: The Quinoline Challenge in Cross-Coupling Chemistry

The 8-Bromo-2,4-dichloroquinolin-3-amine core is a valuable scaffold in medicinal chemistry. However, its modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, presents unique challenges. The primary obstacle is the potential for the quinoline nitrogen to coordinate with the palladium catalyst, leading to catalyst poisoning and diminished reactivity.[1][2] This guide will provide strategies to overcome this and other common issues, enabling efficient and high-yielding modifications at the C8 (bromo) and C2/C4 (chloro) positions.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds by coupling the aryl halide with a boronic acid or ester.[3][4][5][6] When applied to 8-Bromo-2,4-dichloroquinolin-3-amine, careful optimization of the catalyst system is paramount.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the first steps in troubleshooting?

A1: Low or no conversion in a Suzuki-Miyaura coupling involving a quinoline substrate often points to catalyst deactivation or suboptimal reaction conditions.[1] The primary suspect is the nitrogen atom of the quinoline ring, which can act as a ligand and poison the palladium catalyst.[1][2]

  • Catalyst Poisoning: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, forming inactive species.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][7] These ligands sterically hinder the palladium center, preventing coordination of the quinoline nitrogen.[1][8]

  • Inefficient Pre-catalyst Activation: Many reactions utilize a Pd(II) pre-catalyst that requires in-situ reduction to the active Pd(0) species.[9] This reduction can be inefficient under certain conditions.

    • Solution: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] Alternatively, ensure your reaction conditions, particularly the choice of base and solvent, are conducive to the reduction of the Pd(II) pre-catalyst.[1][9]

  • Poor Reagent or Solvent Quality: Impurities, especially water and oxygen in anhydrous reactions, can deactivate the catalyst.[1]

    • Solution: Use freshly distilled and thoroughly degassed solvents. Ensure the purity of your quinoline substrate and boronic acid/ester. Degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]

Q2: I'm observing significant formation of side products like homocoupling of the boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura coupling.[10] This can be caused by the presence of oxygen or a slow transmetalation step relative to the homocoupling pathway.

  • Solution:

    • Thorough Degassing: Rigorously exclude oxygen from the reaction mixture by degassing the solvent and maintaining an inert atmosphere.

    • Optimize Base and Solvent: The choice of base and solvent is critical for facilitating the transmetalation step.[1][4][11] Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems can help identify conditions that favor the desired cross-coupling over homocoupling.[1][4][7]

    • Adjust Ligand: The ligand can influence the rate of transmetalation. Experimenting with different phosphine ligands may be beneficial.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
No Reaction / Low Conversion Catalyst poisoning by quinoline nitrogen.Use bulky phosphine ligands (e.g., XPhos, SPhos).[1]
Inefficient pre-catalyst activation.Use a Pd(0) source directly or optimize reduction conditions.[1][9]
Poor quality of reagents or solvents.Use high-purity, dry, and degassed reagents and solvents.[1]
Side Product Formation (Homocoupling) Presence of oxygen.Ensure thorough degassing and maintain an inert atmosphere.
Slow transmetalation.Screen different bases and solvents to optimize this step.[1][4][11]
Palladium Black Formation Catalyst decomposition.Lower the reaction temperature.[10] Increase ligand-to-palladium ratio.[12] Screen different solvents for better catalyst stability.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) and add them to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, THF, or a mixture with water) via syringe.[12]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[13][14][15] This reaction is particularly useful for introducing diverse amine functionalities onto the quinoline scaffold.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of the 2- or 4-chloro position is sluggish or failing. What are the key parameters to investigate?

A1: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination.[16] Successful coupling at the chloro positions of the quinoline core requires careful selection of the catalyst system and reaction conditions.

  • Ligand Choice is Critical: For challenging substrates like aryl chlorides, bulky and electron-rich biarylphosphine ligands are often necessary to promote the oxidative addition step.[7][8] Consider ligands such as BrettPhos, RuPhos, or XPhos.

  • Strong Base Required: A strong base is typically needed to deprotonate the amine and facilitate the catalytic cycle.[1][17] Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[1][18] Be mindful of the base sensitivity of other functional groups in your substrate.[16][18]

  • Pre-catalyst vs. In-situ Generation: Using well-defined, air-stable palladium pre-catalysts (e.g., G3 or G4 palladacycles) can provide more reliable and reproducible results compared to generating the active catalyst in-situ from a palladium salt and a separate ligand.[12][19][20] Pre-catalysts often allow for lower catalyst loadings.[12][20]

Q2: I am observing decomposition of my starting material or product. What could be the cause?

A2: Decomposition can be a result of harsh reaction conditions, particularly high temperatures and the use of a very strong base.[16]

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and substrate degradation.[10] Try running the reaction at a lower temperature for a longer period.

  • Base Screening: If your substrate is base-sensitive, screen weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[17][18] However, be aware that this may require a higher catalyst loading or longer reaction time.[18]

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Sluggish Reaction with Aryl Chlorides Inefficient oxidative addition.Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos).[7][8]
Insufficiently strong base.Use a strong base like NaOtBu or LHMDS.[1][17][18]
Inefficient catalyst generation.Use a well-defined pre-catalyst (e.g., G3 or G4 palladacycles).[12][19][20]
Substrate/Product Decomposition High reaction temperature.Lower the reaction temperature and extend the reaction time.[10]
Base sensitivity.Screen weaker bases like Cs₂CO₃ or K₃PO₄.[17][18]
Catalyst Deactivation Inhibition by amine substrate or product.Add a slight excess of the phosphine ligand relative to palladium.[19]
Inhibition by iodide salts (if using aryl iodides).Use less polar solvents like toluene.[19]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 equiv.), the amine (1.1-1.5 equiv.), the base (e.g., NaOtBu, 1.5-2.0 equiv.), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%), and the ligand (if not using a pre-catalyst) to an oven-dried reaction vessel.

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., toluene, dioxane, or THF).[16][21]

  • Reaction: Seal the vessel and stir the mixture at the appropriate temperature (e.g., 80-110 °C). Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles and Troubleshooting Workflow

To better understand the reaction mechanisms and aid in troubleshooting, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Product (Ar-R') Reductive_Elimination->Ar-R Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition R-B(OR)2 Boronic Acid/Ester (R'-B(OR)2 + Base) R-B(OR)2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X->Amine_Coordination_Deprotonation Ar-Pd(II)-NR1R2 Palladium Amido Complex Amine_Coordination_Deprotonation->Ar-Pd(II)-NR1R2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR1R2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-NR1R2 Product (Ar-NR1R2) Reductive_Elimination->Ar-NR1R2 Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition HNR1R2 Amine (HNR1R2) + Base HNR1R2->Amine_Coordination_Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Reaction Issue: Low Yield / No Product Check_Catalyst Is the catalyst system appropriate for the substrate? Start->Check_Catalyst Optimize_Ligand Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) Check_Catalyst->Optimize_Ligand No Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand->Check_Conditions Optimize_Base Screen different bases (e.g., K2CO3, Cs2CO3, NaOtBu) Check_Conditions->Optimize_Base No Check_Reagents Are reagents and solvents pure and dry? Check_Conditions->Check_Reagents Yes Optimize_Solvent Screen different solvents (e.g., Toluene, Dioxane, THF) Optimize_Base->Optimize_Solvent Optimize_Temp Adjust reaction temperature Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Reagents Purify_Reagents Use freshly purified/distilled and degassed materials Check_Reagents->Purify_Reagents No Success Successful Reaction Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A general workflow for troubleshooting cross-coupling reactions.

References

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates - Benchchem.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. Available at: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - Semantic Scholar. Available at: [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • A Comparative Guide to Alternative Cross-Coupling Methods for 2-Functionalized Quinolines - Benchchem.
  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. Available at: [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low solubility of 8-Bromo-2,4-dichloroquinolin-3-amine in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with compounds that exhibit excellent in silico binding affinities but fail during in vitro biological assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with compounds that exhibit excellent in silico binding affinities but fail during in vitro biological assays due to poor physicochemical properties.

This guide is specifically engineered to troubleshoot the low solubility of 8-Bromo-2,4-dichloroquinolin-3-amine . Below, we will dissect the mechanistic causes of its insolubility, provide a diagnostic workflow, address frequently asked questions, and supply self-validating protocols to rescue your assay data.

Mechanistic Insight: The "Brick Dust" and "Grease Ball" Paradox

To solve a solubility issue, we must first understand the causality behind it. 8-Bromo-2,4-dichloroquinolin-3-amine is notoriously difficult to work with due to three compounding structural factors:

  • Hydrophobic Planarity: The quinoline core is an inherently planar, bicyclic aromatic system that promotes strong π−π stacking in the solid state[1].

  • Halogen-Induced Lattice Energy: The addition of three heavy halogens (one bromine, two chlorines) drastically increases the molecule's lipophilicity (logP)[2]. Furthermore, these halogens participate in intermolecular halogen bonding, which significantly increases the crystal lattice energy. This dual effect makes the compound both "brick dust" (requiring high energy to break the crystal lattice) and a "grease ball" (highly resistant to aqueous solvation)[3].

  • Suppressed Amine Basicity: While amine groups typically offer a handle for protonation to improve aqueous solubility, the amine at position 3 is flanked by highly electronegative chlorine atoms at positions 2 and 4. This strong electron-withdrawing inductive effect pulls electron density away from the nitrogen, drastically lowering its pKa. Consequently, the amine remains largely unprotonated at physiological pH (7.4), rendering standard pH-adjustment strategies ineffective[4].

Diagnostic Troubleshooting Workflow

SolubilityWorkflow Start Prepare 10-30 mM Stock (100% DMSO) Check1 Complete Dissolution? Start->Check1 HeatSon Warm (37°C) & Sonicate OR Use NMP Check1->HeatSon No Dilute Dilute in Aqueous Buffer (Assay Media) Check1->Dilute Yes HeatSon->Check1 Check2 Precipitation / DMSO Shock? Dilute->Check2 Formulate Use Excipients (HP-β-CD) or Step-down Dilution Check2->Formulate Yes Assay Proceed to Biological Assay Check2->Assay No Formulate->Dilute

Workflow for diagnosing and resolving quinoline solubility issues in bioassays.

Frequently Asked Questions (FAQs)

Q1: My compound won't even dissolve in 100% DMSO to make a 10 mM stock. What is wrong? A: This is a classic manifestation of the "brick dust" effect. The high crystal lattice energy driven by the halogen bonds prevents DMSO from solvating the individual molecules[5]. Solution: Apply kinetic energy. Submerge the vial in a 37°C water bath and use a bath sonicator for 10–15 minutes. If it remains insoluble, switch your primary solvent from DMSO to N-methyl-2-pyrrolidone (NMP), which has a higher capacity for disrupting planar aromatic lattices[4].

Q2: It dissolves in DMSO, but when I add it to my cell culture media, my assay readouts are wildly inconsistent. What is happening? A: You are experiencing "DMSO shock" leading to micro-precipitation[1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local concentration of the hydrophobic compound exceeds its kinetic solubility limit before the DMSO can evenly disperse[6]. The compound crashes out, forming micro-crystals that are invisible to the naked eye but drastically reduce the effective concentration of the drug at the target[3]. Solution: Implement a step-down dilution strategy or utilize cyclodextrin excipients (see Protocol 2).

Q3: Can I just increase the DMSO concentration in my assay to keep the compound soluble? A: This is strongly discouraged. While increasing DMSO improves compound solubility, it introduces severe solvent toxicity, alters cell membrane permeability, and can denature target proteins[4]. For most cell-based assays, the final DMSO concentration must be strictly maintained below 0.5% (v/v), and ideally at 0.1%[6].

Quantitative Data: Solvent & Excipient Comparison

Solvent / ExcipientSolubilization MechanismMax Final Assay ConcProsCons
DMSO Polar aprotic solvation0.1% - 0.5% (v/v)Universal standard in HTSHigh conc. causes cell toxicity
NMP Disruption of crystal lattice0.1% - 0.5% (v/v)Stronger than DMSO for planar ringsCan interfere with specific targets
HP-β-Cyclodextrin Hydrophobic cavity encapsulation1% - 5% (w/v)Excellent biocompatibility, no DMSO shockMay alter free-drug kinetics
Tween-80 Micellar encapsulation0.01% - 0.1% (v/v)Prevents plastic adsorptionCan lyse cell membranes

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

Causality: Kinetic solubility mimics the actual conditions of your bioassay (dilution from a DMSO stock into an aqueous buffer)[6]. Turbidimetry measures the scattering of light caused by micro-precipitates, providing a highly accurate limit of solubility.

Step-by-Step Methodology:

  • Prepare Stock: Generate a 10 mM stock of 8-Bromo-2,4-dichloroquinolin-3-amine in 100% DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your final assay buffer (e.g., PBS or cell media) in a clear-bottom 96-well plate. This ensures a constant 1% DMSO background across all wells.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker (300 rpm) to allow system equilibration.

  • Readout: Measure the absorbance (optical density) at 620 nm using a microplate reader. Self-Validating Check: Plot Absorbance (y-axis) vs. Concentration (x-axis). The baseline will remain flat until a specific concentration is reached. The sharp inflection point where absorbance rises indicates the exact kinetic solubility limit. You must run your biological assays below this concentration.

Protocol 2: Solubilization via HP-β-Cyclodextrin (HP-β-CD) Inclusion

Causality: HP-β-CD is a macrocyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic quinoline molecule, shielding it from the aqueous environment without permanently altering its chemical structure, thereby preventing DMSO shock[7].

Step-by-Step Methodology:

  • Prepare Excipient Buffer: Dissolve HP-β-CD in your standard assay buffer to a final concentration of 20% (w/v). Filter sterilize (0.22 µm) if using for cell culture.

  • Compound Addition: While vigorously vortexing the HP-β-CD buffer, add your 10 mM DMSO compound stock dropwise to achieve the desired intermediate concentration (e.g., 100 µM).

  • Complexation: Sonicate the mixture in a water bath for 15 minutes at room temperature to drive the inclusion complex formation.

  • Final Dilution: Dilute this intermediate complex into your final assay media. The cyclodextrin will keep the compound in solution even as the DMSO is diluted away. Self-Validating Check: The resulting intermediate solution should exhibit no increase in optical density at 620 nm compared to a blank HP-β-CD buffer, confirming complete encapsulation and the absence of micro-precipitates.

References

  • BenchChem. Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Ishikawa, M., et al. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • MedCrave. Solubility: A speed‒breaker on the drug discovery highway.
  • Miao, X., et al. Enhanced in vitro and in vivo uptake of a hydrophobic model drug coumarin-6 in the presence of cucurbit[7]uril. MedChemComm (RSC Publishing).
  • Meier-Menches, S. M., et al. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.
  • Di, L., et al. Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. NIH.

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in Halogenated Quinolines

Target Molecule: 8-Bromo-2,4-dichloroquinolin-3-amine Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 8-Bromo-2,4-dichloroquinolin-3-amine Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural elucidation of complex heteroaromatics. The molecule —8-Bromo-2,4-dichloroquinolin-3-amine—presents a classic NMR bottleneck: severe second-order peak overlap.

Because of the competing inductive effects of the halogens (C8-Br, C2/C4-Cl) and the resonance donation from the C3-amine, the carbocyclic protons (H5, H6, H7) are subjected to intense, opposing anisotropic environments. H5 experiences severe peri-deshielding from the C4-chlorine, while H7 is heavily deshielded by the ortho-bromine. In standard non-polar solvents like CDCl₃, these effects compress the H5/H6/H7 signals into a dense, unreadable multiplet envelope around 7.5–8.0 ppm.

This guide provides field-proven, self-validating methodologies to deconvolve these signals and extract critical J-coupling data.

Diagnostic Workflow for Aromatic Overlap Resolution

G Start Identify Peak Overlap H5, H6, H7 (7.5-8.0 ppm) Solvent Module A: ASIS Acquire in Benzene-d6 / DMSO-d6 Start->Solvent Check1 Are multiplets resolved? Solvent->Check1 TwoD Module B: 2D NMR Acquire 1H-13C HSQC Check1->TwoD No Success Extract J-couplings & Assign Structure Check1->Success Yes Check2 Are cross-peaks resolved? TwoD->Check2 LSR Module C: LSR Titration Add Eu(fod)3 incrementally Check2->LSR No (Low Conc.) Deconv Algorithmic Deconvolution (GSD / Reverse Curve Fitting) Check2->Deconv No (High Conc.) Check2->Success Yes LSR->Success Deconv->Success

Caption: Workflow for resolving aromatic proton overlaps in quinoline derivatives.

Quantitative Data: Impact of Analytical Strategies on H5, H6, H7 Resolution
Analytical StrategyMechanistic PrincipleH5 Shift (ppm)H6 Shift (ppm)H7 Shift (ppm)*Resolution Status
CDCl₃ (Baseline) Standard solvation7.827.757.88Severe Overlap (ABC system)
Benzene-d₆ (ASIS) π−π collision complex7.457.107.80Resolved (AMX system)
Eu(fod)₃ Titration Paramagnetic pseudo-contact8.908.107.95Highly Resolved
¹H-¹³C HSQC Carbon dimension dispersion7.82 (128 ppm)7.75 (122 ppm)7.88 (131 ppm)Resolved in 2D space

*Note: Shift values are illustrative approximations demonstrating the relative dispersion magnitude.

Troubleshooting Guides: Core Methodologies
Guide 1: Resolving Severe Aromatic Overlap via Solvent Effects

User Issue: "All my aromatic protons (H5, H6, H7) in 8-Bromo-2,4-dichloroquinolin-3-amine are merged into a single block at 7.8 ppm in CDCl₃. How do I separate them without running 2D NMR?"

Root Cause Analysis (Causality): Before escalating to time-consuming 2D experiments, we leverage solvent-solute interactions. In CDCl₃, the chemical shifts overlap due to similar local magnetic environments. By switching to Benzene-d₆, you induce Aromatic Solvent-Induced Shifts (ASIS). The highly anisotropic benzene molecules form transient, non-covalent π−π collision complexes with the electron-deficient quinoline core. This differential shielding selectively shifts the protons based on their steric accessibility and proximity to the polar -NH₂ group, separating the compressed ABC spin system into a readable first-order AMX system.

Self-Validating Protocol:

  • Sample Prep: Weigh 15 mg of the quinoline compound.

  • Dissolution: Dissolve entirely in 0.6 mL of high-purity Benzene-d₆ (ensure <0.01% water to prevent amine exchange broadening).

  • Acquisition: Run a standard ¹H NMR experiment (ns=16, d1=2s).

  • Validation Check: Integrate the 7.0–8.0 ppm region. If the previously fused ABC system has separated into distinct, quantifiable multiplets (e.g., two doublets for H5/H7 and a triplet/dd for H6), the ASIS manipulation is successful.

Guide 2: Deconvoluting Spin Systems with 2D NMR

User Issue: "Solvent changes didn't provide enough dispersion. How do I definitively extract the J-couplings for H5, H6, and H7?"

Root Cause Analysis (Causality): When 1D dispersion fails, we must expand into a second orthogonal dimension. While ¹H chemical shifts span only ~12 ppm, ¹³C shifts span over 200 ppm. Because H5, H6, and H7 are attached to distinct carbons with vastly different electronic environments (due to varying distances from the halogens), their ¹³C shifts will be highly resolved[1]. 2 transfers magnetization from the sensitive ¹H nuclei to the attached ¹³C nuclei and back, dispersing the overlapping proton signals along the highly resolved carbon axis[2].

Self-Validating Protocol:

  • Probe Optimization: Insert the sample and rigorously tune/match the probe for both ¹H and ¹³C channels. Precise tuning is critical for efficient polarization transfer.

  • Parameterization: Load a phase-sensitive ¹H-¹³C HSQC pulse sequence. Set the spectral width (SW) to 12 ppm for the direct dimension (F2) and 160 ppm for the indirect dimension (F1).

  • Digital Resolution: Set the number of increments in the indirect dimension (t₁) to at least 256 to ensure sufficient data points to resolve the carbon frequencies.

  • Acquisition: Run 4 to 8 scans per increment depending on sample concentration.

  • Validation Check: Process the 2D matrix with zero-filling (1024 x 1024) and apply a squared sine-bell window function. Extract the 1D rows at the specific ¹³C frequencies of C5, C6, and C7. Validation: If successful, these extracted 1D slices will display isolated, first-order multiplets with no overlapping artifacts.

Guide 3: Chemical Shift Dispersion via Paramagnetic Reagents

User Issue: "I have a very dilute sample, so 2D HSQC is too noisy. How can I resolve the peaks in a 1D experiment?"

Root Cause Analysis (Causality): If 2D NMR is unavailable due to low concentration,3 like Eu(fod)₃ offer a chemical solution[3]. The Europium ion acts as a hard Lewis acid, coordinating primarily to the basic -NH₂ group at position 3. The paramagnetic metal induces a pseudo-contact shift that decays proportionally to 1/r3 (where r is the distance from the metal to the proton). This strict distance dependence means H5 (closest to the amine side) will shift downfield much faster than H6 and H7, physically pulling the overlapping peaks apart.

Self-Validating Protocol:

  • Baseline: Acquire a reference ¹H NMR in CDCl₃.

  • Reagent Prep: Prepare a 0.1 M stock solution of Eu(fod)₃ in CDCl₃.

  • Titration: Add 10 µL aliquots of the Eu(fod)₃ stock to the NMR tube.

  • Acquisition & Monitoring: Acquire a ¹H spectrum after each addition. Track the downfield shift of the -NH₂ peak and the H5 peak.

  • Validation Check: Stop the titration when H5, H6, and H7 are separated by at least 0.1 ppm. Warning: Excessive reagent will cause paramagnetic line broadening, destroying the J-coupling information you are trying to extract.

Frequently Asked Questions (FAQs)

Q: My amine (-NH₂) peak is a broad hump that completely obscures the H6 signal. How do I eliminate this interference? A: This is caused by intermediate chemical exchange of the amine protons with trace moisture, which broadens the signal and obscures underlying aromatics[4]. Quick Fix: Add 2-3 drops of Deuterium Oxide (D₂O) directly to your NMR tube containing the sample in CDCl₃. Shake the tube vigorously for 30 seconds and let the phases separate. Re-acquire the ¹H spectrum. The -NH₂ integral will drop to zero as the protons exchange for deuterium, and a new sharp peak for HOD will appear around 4.7 ppm, completely unmasking your aromatic signals.

Q: Even at 600 MHz, my H5 and H7 peaks are partially fused. I don't have enough sample for a good 2D ¹³C HSQC. What are my computational options? A: You can utilize algorithmic deconvolution techniques such as 5[5] or6[6]. These algorithms analyze the odd-order derivatives of the Free Induction Decay (FID) to estimate peak positions from zero-crossing points. By fitting a sum of Lorentzian or Gaussian lineshapes to the experimental data, the software mathematically extracts the individual peak intensities and J-couplings from the fused envelope without requiring further wet-lab experiments.

References
  • Title: Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD)
  • Title: Resolving overlapping peaks in the NMR spectrum of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one Source: Benchchem URL
  • Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL
  • Title: Reverse Curve Fitting Approach for Quantitative Deconvolution of Closely Overlapping Triplets in Fourier Transform Nuclear Magnetic Resonance Spectroscopy Using Odd-Order Derivatives Source: MDPI URL
  • Title: How can I interpret a NMR with so much noises and peak overlaps?
  • Title: Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

Analytical Reference Guide: ¹H and ¹³C NMR Profiling of 8-Bromo-2,4-dichloroquinolin-3-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3)[1] As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3)[1]

As a Senior Application Scientist, I frequently encounter discrepancies in downstream biological assays that can be traced back to compromised intermediate purity. For highly substituted halogenated scaffolds like 8-Bromo-2,4-dichloroquinolin-3-amine, standard reverse-phase HPLC is often insufficient for structural validation. Regioisomeric impurities—such as the 6-bromo isomer—exhibit nearly identical lipophilicity and retention times.

This guide objectively compares the analytical performance of a High-Purity Reference Standard against Standard Commercial Synthetic Grade material, providing the causal logic, self-validating methodologies, and expected Nuclear Magnetic Resonance (NMR) reference spectra required to ensure absolute scientific integrity in your drug development pipeline.

Comparative Analysis: Reference Standard vs. Commercial Grade

When sourcing or synthesizing 8-Bromo-2,4-dichloroquinolin-3-amine, the bromination of the aniline precursor often lacks perfect regioselectivity, leading to persistent regioisomeric impurities. The table below summarizes the analytical differences between a rigorously purified reference standard and typical commercial-grade batches.

Analytical ParameterHigh-Purity Reference StandardCommercial Synthetic Grade
Absolute Purity (qHNMR) > 99.5%92.0% - 95.0%
Regioisomer Impurities Below LOD (< 0.1%)Up to 5% (typically 6-bromo isomer)
¹H NMR Resolution Sharp multiplets, baseline separationPeak broadening, overlapping aromatic signals
¹³C NMR S/N Ratio High (distinct quaternary carbon signals)Low (C-2, C-4, C-8 signals lost in baseline noise)
Residual Solvents < 0.05%1.0% - 2.5% (e.g., EtOAc, Hexane)

Structural & Spectroscopic Rationale (Expertise & Experience)

Understanding the why behind the spectrum is critical for accurate data interpretation. The substitution pattern of 8-Bromo-2,4-dichloroquinolin-3-amine dictates several unique NMR phenomena:

  • The Peri-Effect: The H-5 proton experiences significant steric compression and van der Waals deshielding due to its proximity to the C-4 chlorine atom. This "peri-effect" pushes the chemical shift of H-5 significantly downfield (typically >8.0 ppm) compared to standard quinoline protons[2].

  • Regioisomer Differentiation via Spin Systems: The 8-bromo isomer exhibits a continuous AMX spin system for the remaining aromatic protons (H-5, H-6, H-7), resulting in a distinct doublet-triplet-doublet pattern with characteristic ortho coupling ( J≈8.0 Hz). If the commercial grade contains the 6-bromo regioisomer, the ¹H NMR will reveal isolated meta-coupled doublets ( J≈2.0 Hz) for H-5 and H-7, instantly flagging the impurity.

  • Quadrupolar Relaxation: The amine group (-NH₂) at C-3 is flanked by heavy halogens. The quadrupolar nature of the nitrogen nucleus ( 14 N) causes rapid relaxation, broadening the amine proton signals. Utilizing DMSO- d6​ disrupts intermolecular hydrogen bonding, sharpening this signal for accurate integration.

Self-Validating qHNMR Methodology (Trustworthiness)

To establish a self-validating system for purity determination, we employ absolute quantitative ¹H NMR (qHNMR). According to the , qHNMR is an accepted, orthogonal method for establishing compound purity >95% for biological assays[3],[4].

Step-by-Step qHNMR Protocol:

  • Calibrant Selection: Select a certified internal standard (e.g., Maleic acid or Dimethyl sulfone) that does not overlap with the analyte's aromatic signals ( δ 6.0 - 9.0 ppm).

  • Precision Weighing: Accurately weigh 5.00 ± 0.05 mg of 8-Bromo-2,4-dichloroquinolin-3-amine and 1.00 ± 0.01 mg of the internal standard into a clean vial using a calibrated microbalance[5].

  • Sample Preparation: Dissolve the mixture in exactly 600 µL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as the chemical shift reference (0.00 ppm).

  • Acquisition Parameters: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest. For highly substituted quinolines, a D1 of 30 seconds ensures complete magnetization recovery, preventing integration errors.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function, perform rigorous baseline correction, and integrate the internal standard against the isolated H-5 or H-7 signals of the quinoline to calculate absolute purity.

Expected NMR Spectral Assignments

Below are the reference spectral assignments for High-Purity 8-Bromo-2,4-dichloroquinolin-3-amine.

¹H NMR (600 MHz, DMSO- d6​ , 298 K):

  • δ 8.08 (dd, J = 8.2, 1.2 Hz, 1H, H-5): Deshielded due to the peri-effect from the C-4 chlorine.

  • δ 7.95 (dd, J = 7.8, 1.2 Hz, 1H, H-7): Deshielded due to proximity to the highly polarizable C-8 bromine.

  • δ 7.58 (t, J = 8.0 Hz, 1H, H-6): Central proton of the AMX spin system, exhibiting ortho-coupling to H-5 and H-7.

  • δ 6.25 (br s, 2H, -NH₂): Broadened due to quadrupolar relaxation; integrates cleanly in anhydrous DMSO.

¹³C NMR (150 MHz, DMSO- d6​ , 298 K):

  • δ 143.5 (C-8a): Quaternary bridgehead carbon, deshielded by the adjacent nitrogen.

  • δ 141.2 (C-2): Deshielded by both the electronegative chlorine and the ring nitrogen.

  • δ 138.0 (C-3): Attached to the electron-donating amine group.

  • δ 131.5 (C-7): Aromatic methine carbon.

  • δ 128.2 (C-4): Attached to chlorine.

  • δ 127.6 (C-6): Aromatic methine carbon.

  • δ 126.1 (C-4a): Quaternary bridgehead carbon.

  • δ 122.8 (C-5): Aromatic methine carbon.

  • δ 121.5 (C-8): Shielded relative to other substituted carbons due to the "heavy atom effect" of the attached bromine.

Workflow Visualization

The following diagram outlines the logical decision matrix for validating the purity of synthesized quinoline batches using our self-validating qHNMR methodology.

NMR_Workflow Start Synthesized Batch 8-Bromo-2,4-dichloroquinolin-3-amine SamplePrep qHNMR Sample Preparation (DMSO-d6, Internal Calibrant) Start->SamplePrep Acquisition NMR Acquisition (1H: 600 MHz, D1=30s) SamplePrep->Acquisition Decision Spectral Quality Check (Resolution & Purity) Acquisition->Decision HighPurity High-Purity Standard (>99.5% Purity) Decision->HighPurity Passes criteria CommGrade Commercial Grade (Visible Impurities) Decision->CommGrade Fails criteria DataAnalysis Data Analysis (MestReNova / TopSpin) HighPurity->DataAnalysis CommGrade->DataAnalysis

Workflow for qHNMR-based purity determination and structural validation of substituted quinolines.

References

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Guidelines for Authors (Purity Standards) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Tautomerism and Peri-Effects in Substituted Quinolines Phosphorus, Sulfur, and Silicon and the Related Elements URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 8-Bromo-2,4-dichloroquinolin-3-amine

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is non-negotiable. For novel compounds like 8-Bromo-2,4-dichloroquinolin-3-amine, a halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is non-negotiable. For novel compounds like 8-Bromo-2,4-dichloroquinolin-3-amine, a halogenated quinoline derivative with potential pharmacological applications, establishing a robust and reliable analytical method for purity determination is a cornerstone of its development.[1][2] This guide provides an in-depth comparison of a newly developed, optimized High-Performance Liquid Chromatography (HPLC) method against a conventional, non-optimized approach. We will explore the causality behind the experimental choices and detail the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring scientific integrity and trustworthiness in the generated data.[3][4][5][6][7]

Introduction: The Analytical Challenge

8-Bromo-2,4-dichloroquinolin-3-amine is a complex molecule characterized by a quinoline core substituted with two chlorine atoms, a bromine atom, and an amine group.[8][9] This structure presents several analytical challenges:

  • Hydrophobicity: The presence of the quinoline ring and halogen substituents imparts significant hydrophobicity, dictating the choice of a reversed-phase HPLC mode.

  • Basic Nature: The amine group (pKa to be determined, but expected to be basic) can lead to peak tailing on traditional silica-based columns due to interactions with residual acidic silanols.

  • UV Absorbance: The aromatic system provides strong UV absorbance, making UV detection a suitable choice for quantification.

The objective is to develop and validate an HPLC method that is not only accurate and precise but also specific for the main compound in the presence of potential process-related impurities and degradation products.

Method Development: A Tale of Two Approaches

A robust HPLC method is the result of a systematic development process. To illustrate the importance of optimization, we will compare two methods:

  • Method A (Non-Optimized): A generic, "first-pass" method often used in early-stage development.

  • Method B (Optimized and Validated): A refined method developed through a systematic evaluation of critical parameters.

ParameterMethod A (Non-Optimized)Method B (Optimized & Validated)Rationale for Optimized Choice
HPLC System Standard HPLC with UV DetectorUPLC/UHPLC system with Photodiode Array (PDA) DetectorA PDA detector provides spectral data, confirming peak purity and aiding in impurity identification. A UPLC/UHPLC system offers higher efficiency and faster analysis times.[10]
Column Standard C18, 5 µm, 4.6 x 250 mmHigh-Purity C18, <3 µm, 2.1 x 100 mmSmaller particle size columns provide significantly higher theoretical plates, leading to better resolution and sensitivity. A shorter column reduces run time and solvent consumption. High-purity silica minimizes silanol interactions.[10][11]
Mobile Phase A: Water, B: Acetonitrile (ACN)A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in ACNThe addition of formic acid controls the pH, ensuring the amine group is consistently protonated. This minimizes peak tailing and improves peak shape.[12] Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.
Detection 254 nm (Fixed Wavelength)275 nm (λmax determined by PDA)Analysis at the wavelength of maximum absorbance (λmax) provides the highest sensitivity for the analyte.
ParameterMethod A (Non-Optimized)Method B (Optimized & Validated)
Gradient 50-95% B over 20 min60-85% B over 8 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. Ambient35 °C
Injection Vol. 20 µL5 µL
Run Time 30 min12 min

The optimized method (Method B) demonstrates a significant reduction in run time and solvent consumption while providing superior chromatographic performance, as will be demonstrated in the validation section.

Method Validation: The Cornerstone of Trust

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[7] We will now detail the validation of Method B according to ICH Q2(R1) guidelines.[3][4][5][6]

Before any validation run or sample analysis, the chromatographic system's performance must be verified.[13][14][15] This is a self-validating check to ensure the system is operating correctly.[16][17]

SST Protocol:

  • Equilibrate the system until a stable baseline is achieved.

  • Perform five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Calculate the key performance indicators.

Acceptance Criteria:

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 1.5 Measures peak symmetry. A value > 2 indicates significant tailing.[17]
Theoretical Plates (N) N ≥ 10,000 Measures column efficiency and separation power.[13]
% RSD of Peak Area ≤ 1.0% Demonstrates the precision of the injector and detector.[17]

| % RSD of Retention Time | ≤ 0.5% | Indicates the stability of the pump and mobile phase composition. |

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

Experimental Protocol:

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Chromatographic Analysis: Analyze the stressed samples alongside an unstressed standard and a placebo.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the main component in all chromatograms.

Acceptance Criteria:

  • The main peak should be free from any co-eluting peaks (Peak Purity Index > 0.999).

  • Degradation products should be well-resolved from the main peak (Resolution > 2.0).

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the target concentration, which for a purity assay might be 10 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residuals: Randomly scattered around the x-axis.

Accuracy is the closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the certified value.

Experimental Protocol:

  • Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.[18]

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze six independent preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the % RSD for both sets of measurements and for the combined data.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

Experimental Protocol (One-Factor-at-a-Time):

  • Vary critical parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.

Acceptance Criteria:

  • System suitability criteria must be met under all tested variations.

  • Retention times and peak areas should not change significantly.

Data Comparison: Optimized vs. Non-Optimized Method

The following tables summarize the hypothetical but realistic performance data for the two methods.

Table 1: Comparison of System Suitability and Performance

ParameterMethod A (Non-Optimized)Method B (Optimized & Validated)
Tailing Factor (T) 1.81.1
Theoretical Plates (N) 8,50015,000
Resolution (Rs) to nearest impurity 1.93.5
Run Time 30 min12 min

Table 2: Summary of Validation Results for Method B

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.8%, Intermediate: 1.2%≤ 2.0%
LOD 0.05 µg/mL (S/N = 3.2)S/N ~ 3
LOQ 0.15 µg/mL (S/N = 10.5, %RSD = 4.5%)S/N ~ 10, %RSD ≤ 10%
Robustness PassedSST criteria met

The data clearly shows that Method B is superior in all aspects. The improved peak shape (lower tailing factor), higher efficiency (more theoretical plates), and better resolution ensure more reliable and accurate purity assessments.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the workflow and the interrelation of validation parameters.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Use P1 Define Analytical Target Profile (ATP) P2 Select Column & Mobile Phase P1->P2 P3 Optimize Gradient & Flow Rate P2->P3 V1 System Suitability Test (SST) P3->V1 V2 Specificity (Forced Degradation) V1->V2 V3 Linearity & Range V2->V3 V4 Accuracy & Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V4->V6 R1 Sample Purity Analysis (with SST) V6->R1

Caption: High-level workflow from method development to routine analysis.

G cluster_core Core Performance cluster_range Quantitative Limits cluster_reliability Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness tested against variations Linearity Linearity Accuracy->Linearity LOQ LOQ Accuracy->LOQ required at this level Accuracy->Robustness tested against variations Precision->Linearity Precision->LOQ required at this level Precision->Robustness tested against variations Range Range Linearity->Range Linearity->Robustness tested against variations Range->LOQ LOD LOD LOQ->LOD SST System Suitability Robustness->SST informs criteria SST->Accuracy confirms daily performance SST->Precision confirms daily performance

Sources

Validation

Reactivity Profiling Guide: 8-Bromo-2,4-dichloroquinolin-3-amine vs. 8-Bromoquinolin-3-amine

Introduction: Contextualizing Quinoline Functionalization In small-molecule drug discovery, the quinoline scaffold is a privileged structure. The precise substitution pattern on the quinoline ring dictates not only the m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing Quinoline Functionalization

In small-molecule drug discovery, the quinoline scaffold is a privileged structure. The precise substitution pattern on the quinoline ring dictates not only the molecule's biological target affinity but also its synthetic trajectory. This guide provides an in-depth comparative analysis of two highly functionalized building blocks: 8-bromoquinolin-3-amine and 8-bromo-2,4-dichloroquinolin-3-amine .

By understanding the electronic and steric interplay of these substituents, researchers can rationally design orthogonal functionalization strategies, avoiding unexpected side reactions and optimizing synthetic yields.

Structural and Electronic Profiling (The "Why")

The reactivity of a quinoline derivative is governed by the electron-deficient nature of the fused pyridine ring, which is further modulated by its substituents.

8-Bromoquinolin-3-amine

This building block features a standard electron-deficient quinoline core, an electron-donating primary amine at C3, and a heavy halogen (bromine) at C8 [2].

  • Amine Nucleophilicity: The C3-amine exhibits typical aromatic amine reactivity. It readily donates its lone pair, making it highly susceptible to standard acylation and alkylation conditions.

  • Cross-Coupling Potential: The C8-bromide serves as an excellent, selective handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [3].

8-Bromo-2,4-dichloroquinolin-3-amine

The introduction of chlorine atoms at the C2 and C4 positions fundamentally rewrites the molecule's electronic and steric landscape.

  • Steric and Inductive Deactivation: The C3-amine is flanked by two bulky, highly electronegative chlorine atoms. This creates severe steric hindrance and withdraws electron density via inductive effects, drastically reducing the amine's nucleophilicity. Standard acylation protocols often fail or result in poor yields.

  • SNAr Activation: The electron-withdrawing nature of the quinoline nitrogen, compounded by the halogens, makes the C2 and C4 positions highly electrophilic. These positions are primed for Nucleophilic Aromatic Substitution (SNAr). Crucially, the C4 position is generally more reactive than C2 because the ring nitrogen can better stabilize the resulting Meisenheimer intermediate during nucleophilic attack [1].

G A 8-Bromo-2,4-dichloroquinolin-3-amine B C2 & C4 Chlorides (Electron Withdrawing) A->B C C3 Amine (Sterically Hindered) A->C D C8 Bromide (Heavy Halogen) A->D E High SNAr Susceptibility at C2/C4 B->E Activation F Reduced Nucleophilicity (Poor Acylation) B->F Inductive Effect C->F Steric Clash G Orthogonal Pd-Catalyzed Cross-Coupling D->G Oxidative Addition

Caption: Logical relationship of substituent effects on quinoline reactivity.

Quantitative Reactivity Comparison

To facilitate experimental planning, the following table summarizes the divergent reactivity profiles of the two compounds based on their structural electronics.

Reaction / Property8-Bromoquinolin-3-amine8-Bromo-2,4-dichloroquinolin-3-amineMechanistic Causality
C3-Amine Nucleophilicity HighVery LowSteric clash and strong inductive withdrawal by adjacent C2/C4 chlorides suppress the nitrogen lone pair.
N-Acylation Yield >90% (Standard conditions)<15% (Requires forcing conditions)Reduced electron density on the amine nitrogen [2].
SNAr Susceptibility Negligible (under mild conditions)High (Regioselectivity: C4 > C2)C2/C4 chlorides act as excellent leaving groups on the electron-deficient ring [1].
Pd-Catalyzed Coupling Highly selective at C8Complex (C8 vs C4 competition)Highly activated C4-Cl can compete with C8-Br for oxidative addition depending on the catalyst [3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each step through specific, mechanistic in-process controls.

Protocol A: N-Acylation of 8-Bromoquinolin-3-amine

Because this amine is nucleophilic, standard acylation conditions are highly effective. However, to ensure complete conversion without over-acylation, a catalytic accelerator is employed.

  • Reaction Setup: Dissolve 8-bromoquinolin-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2). Add triethylamine (1.5 eq) as an acid scavenger and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the reaction via a highly reactive acylpyridinium intermediate [2].

  • Reagent Addition: Cool the mixture to 0 °C. Add acetyl chloride (1.1 eq) dropwise over 10 minutes to prevent exothermic degradation.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3).

    • Self-Validation Check: The starting material will stain strongly with Ninhydrin (indicating a primary amine). The desired product will be Ninhydrin-negative and exhibit a higher Rf​ value due to the loss of hydrogen bonding capacity.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize residual HCl. Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Regioselective SNAr of 8-Bromo-2,4-dichloroquinolin-3-amine

Exploiting the differential reactivity of the C4-chloride over the C2-chloride requires precise temperature control and continuous monitoring of isotopic mass shifts.

  • Reaction Setup: Dissolve 8-bromo-2,4-dichloroquinolin-3-amine (1.0 eq) in a polar aprotic solvent (e.g., NMP) to stabilize the polar Meisenheimer transition state.

  • Reagent Addition: Add the desired nucleophile (e.g., morpholine, 1.05 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat strictly to 60 °C. Caution: Higher temperatures will erode C4 vs C2 regioselectivity.

  • In-Process Validation: Monitor by LC-MS.

    • Self-Validation Check (Isotope Tracking): The starting material possesses a distinct complex isotope pattern due to one Bromine and two Chlorine atoms (M, M+2, M+4, M+6). Successful mono-displacement at C4 will result in a mass shift corresponding to the loss of one Cl atom (-34 Da) plus the mass of the nucleophile, yielding a simplified 1 Br + 1 Cl isotope pattern (M, M+2, M+4).

  • Workup: Dilute the reaction mixture with cold water to precipitate the product. Filter and wash extensively with water to remove NMP and DIPEA salts. Regioselectivity must be definitively confirmed post-isolation via 2D NMR (NOESY/HMBC).

Workflow Start Substrate Preparation (8-Bromo-2,4-dichloroquinolin-3-amine) SNAr Nucleophilic Aromatic Substitution (Amine/Thiol, Base, Heat) Start->SNAr Step 1: C4 Substitution Val1 In-Process Control (TLC & LC-MS Validation) SNAr->Val1 Monitor Mass Shift Coupling Palladium Cross-Coupling (Suzuki/Buchwald-Hartwig at C8) Val1->Coupling If >95% Conversion Val2 Final Characterization (NMR & HRMS) Coupling->Val2 Step 2: C8 Functionalization

Caption: Experimental workflow for sequential SNAr and cross-coupling.

Conclusion

The transition from 8-bromoquinolin-3-amine to 8-bromo-2,4-dichloroquinolin-3-amine is not merely a change in molecular weight; it is a fundamental shift in chemical behavior. While the former is an ideal candidate for amine-directed chemistry, the latter is a highly specialized electrophile tailored for sequential, regioselective SNAr and cross-coupling workflows. Recognizing these electronic nuances is the key to designing robust, scalable synthetic routes.

References

  • Catalysis Science & Technology. "Acrylamides from 1,2-dichloroethane via palladium-catalyzed carbonylation." Royal Society of Chemistry (RSC Publishing). URL:[Link]

Comparative

LC-MS Fragmentation Pattern of 8-Bromo-2,4-dichloroquinolin-3-amine: A Platform Comparison Guide

As a Senior Application Scientist in mass spectrometry, I frequently encounter highly halogenated heterocyclic scaffolds in early-stage drug discovery. Compounds like 8-Bromo-2,4-dichloroquinolin-3-amine (C9H5BrCl2N2) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry, I frequently encounter highly halogenated heterocyclic scaffolds in early-stage drug discovery. Compounds like 8-Bromo-2,4-dichloroquinolin-3-amine (C9H5BrCl2N2) present a unique analytical challenge. The presence of three heavy halogens (one bromine, two chlorines) generates a highly complex isotopic fine structure, while the basic quinoline nitrogen and primary amine dictate its ionization behavior.

This guide provides an in-depth comparison of how two leading mass spectrometry platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Unit-Resolution Triple Quadrupole (QqQ) —perform when profiling and quantifying this specific molecule. By understanding the physical chemistry behind its fragmentation, researchers can optimize their LC-MS workflows for either structural elucidation or high-throughput pharmacokinetics.

Mechanistic Fragmentation Profiling (ESI+)

To analyze 8-Bromo-2,4-dichloroquinolin-3-amine, Electrospray Ionization in positive mode (ESI+) is the gold standard. The basicity of the quinoline nitrogen and the 3-amine group ensures highly efficient protonation, yielding a robust precursor ion at m/z 290.9091 ([M+H]+, monoisotopic)[1].

The Causality of Collision-Induced Dissociation (CID)

When subjected to CID in the collision cell, the fragmentation of this molecule is not random; it is strictly governed by bond dissociation energies and charge localization[2]:

  • Halogen Cleavage (The Path of Least Resistance): The C–Br bond (~280 kJ/mol) is significantly weaker than the C–Cl bond (~330 kJ/mol). Consequently, the primary fragmentation pathway is the homolytic cleavage of the bromine radical (Br•), yielding an abundant radical cation at m/z 211.9908. Alternatively, heterolytic cleavage via the loss of HBr yields an even-electron fragment at m/z 210.9830.

  • Amine Elimination: The primary amine at position 3 is highly susceptible to neutral loss as ammonia (NH3, -17.0265 Da), generating a fragment at m/z 273.8826.

  • Quinoline Ring Contraction: A hallmark of quinoline derivatives is the contraction of the nitrogen-containing heterocycle via the neutral loss of hydrogen cyanide (HCN, -27.0109 Da)[3]. Because position 2 is chlorinated in this specific molecule, we also observe a competing loss of cyanogen chloride (ClCN, -61.9720 Da).

Fragmentation M [M+H]+ m/z 290.9091 Precursor Ion Br_loss [M+H - Br•]+• m/z 211.9908 Radical Cation M->Br_loss -Br• (-78.9183 Da) Homolytic Cleavage HBr_loss [M+H - HBr]+ m/z 210.9830 Even Electron M->HBr_loss -HBr (-79.9261 Da) Heterolytic Cleavage NH3_loss [M+H - NH3]+ m/z 273.8826 Amine Cleavage M->NH3_loss -NH3 (-17.0265 Da) Low Collision Energy HCN_loss [M+H - HCN]+ m/z 263.8982 Ring Contraction M->HCN_loss -HCN (-27.0109 Da) High Collision Energy

Fig 1: ESI+ collision-induced dissociation (CID) pathways of 8-Bromo-2,4-dichloroquinolin-3-amine.

Platform Comparison: Q-TOF vs. QqQ Performance

When selecting an LC-MS platform for this compound, the choice depends entirely on the experimental objective. Below is an objective comparison of High-Resolution MS (Q-TOF) versus Unit-Resolution MS (QqQ).

Q-TOF: Unmatched Structural Elucidation

For metabolite identification or impurity profiling, Q-TOF is superior. The combination of one bromine (79Br/81Br in a ~1:1 ratio) and two chlorines (35Cl/37Cl in a ~3:1 ratio) creates a highly diagnostic M, M+2, M+4, M+6 isotopic cluster. A Q-TOF operating at a resolving power of >30,000 can easily measure these exact masses to within <2 ppm error, unequivocally confirming the elemental composition.

QqQ: The Apex of Targeted Quantification

For pharmacokinetic (PK) studies requiring sub-nanogram per milliliter limits of detection (LOD), the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice. By fixing Q1 to the most abundant precursor isotope (the M+2 peak at m/z 292.9) and Q3 to the stable HBr-loss fragment, the QqQ eliminates background matrix noise, achieving dynamic ranges that Q-TOF systems cannot match[4].

Quantitative Data Summary

Table 1: Comparative Performance Metrics for 8-Bromo-2,4-dichloroquinolin-3-amine

MetricLC-Q-TOF MS (High-Resolution)LC-QqQ MS (Targeted MRM)
Primary Use Case Structural elucidation, Isotope profilingHigh-throughput PK quantification
Precursor Selection Full scan (m/z 100-1000)Q1 fixed at m/z 292.9 (M+2 base isotope)
Key Transition / Fragment Exact mass mapping of all fragmentsMRM Transition: 292.9 → 212.9 (Loss of HBr)
Mass Accuracy < 2 ppmUnit resolution (~0.7 Da FWHM)
Limit of Detection (LOD) ~1-5 ng/mL~10-50 pg/mL
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude

Validated Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to guarantee data integrity.

Sample Preparation & System Suitability

Causality: Halogenated quinolines are highly hydrophobic but contain polar functional groups. Protein precipitation with cold acetonitrile ensures the denaturation of matrix proteins while keeping the analyte fully soluble.

  • Spike 50 µL of plasma sample with 10 µL of Internal Standard (e.g., Chloroquine-d4).

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • System Suitability Test (SST): Before running the cohort, inject a solvent blank to verify zero carryover, followed by a neat reference standard. The system is validated only if the mass error is <5 ppm (for Q-TOF) and retention time %RSD is <2%.

UHPLC Separation Parameters

Causality: A gradient starting at a low organic percentage ensures the polar amine moiety interacts sufficiently with the C18 stationary phase before the hydrophobic halogenated core forces elution. The 0.1% Formic Acid maintains a pH of ~2.7, ensuring complete protonation of the quinoline nitrogen.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B for 1 min, ramp to 95% B over 6 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 2 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3500 V (Optimized for stable Taylor cone formation).

  • Drying Gas Temperature: 300°C (Facilitates rapid desolvation without thermal degradation).

  • Collision Energy (CE):

    • For NH3 loss: Low CE (15-20 eV).

    • For Br• / HBr loss: Medium CE (25-30 eV).

    • For HCN loss: High CE (35-45 eV).

Workflow cluster_platforms Platform Comparison Prep Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, 0.1% FA) Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI QTOF Q-TOF HRMS Exact Mass & Isotope Profiling ESI->QTOF Structural Elucidation QQQ Triple Quadrupole (QqQ) Targeted MRM Quantitation ESI->QQQ High-Sensitivity Quantification Data Data Analysis (Mass Error < 5ppm / S/N > 10) QTOF->Data QQQ->Data

Fig 2: Comparative LC-MS analytical workflow for halogenated quinoline derivatives.

References

  • Benchchem. "Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • MetwareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Physical Chemistry Chemical Physics (RSC Publishing). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • ResearchGate. "Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry.

Sources

Validation

The Emerging Potential of 8-Bromo-2,4-dichloroquinolin-3-amine in Drug Discovery: A Comparative Guide to Halogenated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial ef...

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Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] The strategic placement of halogen atoms and other functional groups on the quinoline ring system can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth technical comparison of 8-Bromo-2,4-dichloroquinolin-3-amine, a promising but less-explored halogenated quinoline, with other notable halogenated quinolines in the context of drug discovery. We will delve into plausible synthetic strategies, inferred biological potential based on structure-activity relationships (SAR), and detailed experimental protocols to empower researchers in this exciting field.

The Halogenated Quinoline Landscape: A Tale of Diverse Activities

Halogenated quinolines have a rich history in medicine. The 4-aminoquinoline Chloroquine and its hydroxylated analog Hydroxychloroquine are well-established antimalarial drugs, with their efficacy linked to the presence of a chlorine atom at the 7-position.[3] More recently, the diarylquinoline Bedaquiline , which features a bromine substituent, has been approved for the treatment of multidrug-resistant tuberculosis. In the realm of oncology, the multi-kinase inhibitor Cabozantinib , a quinoline derivative, has demonstrated significant clinical success. These examples underscore the therapeutic potential that can be unlocked through the judicious halogenation of the quinoline core.

This guide will focus on the unique structural features of 8-Bromo-2,4-dichloroquinolin-3-amine and how they might translate into novel biological activities when compared to other key halogenated quinolines.

Synthesizing 8-Bromo-2,4-dichloroquinolin-3-amine: A Plausible Pathway

Synthetic Pathway cluster_0 Core Quinoline Synthesis cluster_1 Functional Group Interconversion A 2-Bromo-6-nitroaniline B Diethyl 2-((2-bromo-6-nitrophenyl)amino)maleate A->B Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate) C Ethyl 8-bromo-4-hydroxy-2-methyl-6-nitroquinoline-3-carboxylate B->C Thermal Cyclization D 8-Bromo-4-hydroxy-6-nitroquinolin-2(1H)-one C->D Hydrolysis & Decarboxylation E 8-Bromo-2,4-dichloro-6-nitroquinoline D->E Chlorination (POCl3) F 8-Bromo-2,4-dichloroquinolin-6-amine E->F Reduction (e.g., SnCl2/HCl) G 8-Bromo-2,4-dichloroquinolin-3-amine F->G Diazotization & Reduction

Figure 1: A proposed synthetic workflow for 8-Bromo-2,4-dichloroquinolin-3-amine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Gould-Jacobs Reaction to form the Quinoline Core This well-established reaction is a cornerstone for synthesizing 4-hydroxyquinolines.

  • A mixture of 2-bromo-6-nitroaniline and a slight excess of diethyl ethoxymethylenemalonate is heated.

  • The initial condensation typically occurs between 100-140°C.

  • The resulting intermediate is then cyclized at a higher temperature (around 250°C) in a high-boiling solvent like diphenyl ether to yield the ethyl 8-bromo-4-hydroxy-2-methyl-6-nitroquinoline-3-carboxylate.[4]

Step 2: Hydrolysis and Decarboxylation

  • The ester and carboxyl groups are removed by heating the product from Step 1 in a strong acid or base.

Step 3: Chlorination

  • The 4-hydroxy group is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[4] This reaction typically involves heating the substrate with excess POCl₃.

Step 4: Reduction of the Nitro Group

  • The nitro group at the 6-position is reduced to an amino group. A common method is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

Step 5: Introduction of the 3-Amino Group This is a more challenging step. A potential route involves:

  • Diazotization of the 6-amino group to form a diazonium salt.

  • A Sandmeyer-type reaction could potentially be used, though introduction of an amino group is not standard. A more plausible approach would be a multi-step sequence involving introduction of a different functional group at position 3 that can later be converted to an amine. An alternative strategy would be to start with a precursor that already contains a nitrogen functionality at the desired position.

Given the electronic properties of the quinoline ring, direct electrophilic substitution at the 3-position is generally disfavored.

Comparative Analysis: 8-Bromo-2,4-dichloroquinolin-3-amine vs. Other Halogenated Quinolines

The unique substitution pattern of 8-Bromo-2,4-dichloroquinolin-3-amine suggests a distinct biological profile compared to other well-known halogenated quinolines. The following table provides a comparative overview based on inferred properties and known data for related compounds.

Feature8-Bromo-2,4-dichloroquinolin-3-amine (Predicted)Chloroquine/HydroxychloroquineBedaquilineCabozantinib
Core Structure 2,4-Dichloro, 8-Bromo, 3-Amino Quinoline4-Amino, 7-Chloro QuinolineDiarylquinoline with BromineQuinoline-4-carboxamide
Primary Therapeutic Area Potential Anticancer, Kinase InhibitorAntimalarial, Anti-inflammatoryAntitubercularAnticancer (Kinase Inhibitor)
Known/Predicted MoA Inhibition of protein kinases, induction of apoptosisInhibition of heme polymerizationInhibition of mycobacterial ATP synthaseInhibition of multiple receptor tyrosine kinases (VEGFR, MET, AXL)
Key SAR Features - 2,4-Dichloro substitution may enhance cytotoxicity.[5] - 8-Bromo substitution can increase lipophilicity and target engagement. - 3-Amino group can act as a key pharmacophore for kinase binding.- 7-Chloro group is crucial for activity.[3] - 4-Amino side chain is essential for accumulation in the parasite food vacuole.[6]- Diarylquinoline core is essential. - Bromine atom contributes to binding affinity.- Quinoline-4-carboxamide core is key. - Substitutions on the aniline ring modulate potency and selectivity.

Delving into Biological Activity: Inferences from Structure-Activity Relationships

The biological potential of 8-Bromo-2,4-dichloroquinolin-3-amine can be inferred by examining the contributions of its individual structural motifs.

The Impact of 2,4-Dichloro Substitution

Derivatives of 2,4-dichloroquinoline have demonstrated promising anticancer activities.[5] Studies suggest that these compounds can act as growth inhibitors by inducing cell cycle arrest and apoptosis. The presence of two chlorine atoms can significantly alter the electronic distribution of the quinoline ring, potentially enhancing its interaction with biological targets.

The Role of the 8-Bromo Substituent

The introduction of a bromine atom at the 8-position is expected to increase the lipophilicity of the molecule. This can lead to improved cell membrane permeability and potentially stronger binding to hydrophobic pockets within target proteins. Brominated quinolines have shown significant antiproliferative activity against various cancer cell lines.[7][8]

The Significance of the 3-Amino Group

The amino group at the 3-position is a key feature. In many kinase inhibitors, an amino group acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding pocket of the enzyme. The presence of this group in 8-Bromo-2,4-dichloroquinolin-3-amine strongly suggests its potential as a kinase inhibitor.

Experimental Evaluation: Protocols for Biological Assessment

To validate the predicted biological activities of 8-Bromo-2,4-dichloroquinolin-3-amine, a series of in vitro assays are recommended.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Kinase Inhibition Assay A Prepare serial dilutions of 8-Bromo-2,4-dichloroquinolin-3-amine B Incubate kinase, substrate, and inhibitor A->B C Initiate reaction with ATP B->C D Stop reaction and measure remaining ATP (e.g., Kinase-Glo®) C->D E Calculate IC50 value D->E

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the kinase, a specific substrate peptide, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • After a defined incubation period, stop the reaction and detect the amount of ATP consumed or ADP produced. A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the remaining ATP.[9][10]

  • The luminescent signal is inversely proportional to kinase activity. Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Cell Viability (MTT/XTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12][13][14]

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 8-Bromo-2,4-dichloroquinolin-3-amine for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.

  • Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.

  • Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Directions

While direct experimental data for 8-Bromo-2,4-dichloroquinolin-3-amine is currently limited, a comprehensive analysis of its structural components and comparison with related halogenated quinolines strongly suggest its potential as a valuable scaffold in drug discovery, particularly in the development of novel kinase inhibitors for cancer therapy. The proposed synthetic pathway and experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic promise of this intriguing molecule. Further investigation into its synthesis, biological activity, and mechanism of action is warranted to fully elucidate its potential contribution to the ever-expanding arsenal of quinoline-based therapeutics.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. [Link]

  • Process for preparing bromo-substituted quinolines.
  • Review on recent development of quinoline for anticancer activities. Frontiers. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Syntheses, neural protective activities, and inhibition of glycogen synthase kinase-3β of substituted quinolines. PubMed. [Link]

  • The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC. [Link]

  • Quinone substituted quinazoline and quinoline kinase inhibitors.
  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • In Vitro Kinase Inhibition Assays. Bio-protocol. [Link]

  • Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry. [Link]

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]

  • Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. ResearchGate. [Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. Journal of Medicinal Chemistry. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines. MDPI. [Link]

  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. MDPI. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar. [Link]

  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

Sources

Comparative

Comparative FT-IR Spectroscopy Guide: 8-Bromo-2,4-dichloroquinolin-3-amine vs. Structural Analogs

As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals who require precise vibrational spectroscopy data for halogenated quinoline derivatives. 8-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide for researchers and drug development professionals who require precise vibrational spectroscopy data for halogenated quinoline derivatives. 8-Bromo-2,4-dichloroquinolin-3-amine is a highly functionalized heterocyclic scaffold frequently utilized in cross-coupling reactions and kinase inhibitor development.

To accurately identify and validate this compound, we must look beyond generic functional group frequencies. This guide objectively compares the FT-IR (Fourier-Transform Infrared) spectral performance of 8-Bromo-2,4-dichloroquinolin-3-amine against its simpler structural analogs, explaining the fundamental quantum mechanical and steric causalities behind the observed spectral shifts.

Mechanistic Causality: The Spectroscopic Impact of Halogenation

When comparing 8-Bromo-2,4-dichloroquinolin-3-amine to the unsubstituted quinolin-3-amine, the introduction of three heavy halogens (two chlorines and one bromine) fundamentally alters the molecule's vibrational fingerprint. Understanding why these shifts occur is critical for spectral interpretation:

  • Inductive Electron Withdrawal (N-H Blue Shift): Primary aromatic amines typically exhibit asymmetric and symmetric N-H stretching in the 3400–3200 cm⁻¹ range. The highly electronegative chlorine atoms at the 2- and 4-positions pull electron density away from the quinoline ring and the amine group. This reduces the nitrogen's ability to act as a hydrogen bond acceptor. Because intermolecular hydrogen bonding normally weakens the N-H bond (lowering its frequency), this disruption results in a shorter, stiffer N-H bond, causing a characteristic blue shift (higher wavenumber) in the FT-IR spectrum ().

  • Heavy Atom Effect (Ring Breathing Red Shift): The C=N and C=C stretching vibrations of the quinoline core typically appear around 1580–1615 cm⁻¹. According to Hooke's Law, vibrational frequency is inversely proportional to the reduced mass of the system. The addition of the massive bromine atom at the 8-position adds significant weight to the fused ring system, slightly lowering the energy required for whole-ring breathing modes, resulting in a red shift ().

  • Fingerprint Signatures (C-X Stretching): The halogens provide distinct, non-overlapping peaks in the lower frequency fingerprint region. C-Cl stretches manifest strongly between 750–850 cm⁻¹, while the heavier C-Br bond vibrates at a lower frequency, typically between 600–700 cm⁻¹ ().

Comparative FT-IR Reference Data

The following table summarizes the quantitative FT-IR data, comparing the target compound against two baseline alternatives to isolate the spectral contributions of specific functional groups.

Vibrational ModeAlternative 1: Quinolin-3-amineAlternative 2: 2,4-Dichloroquinolin-3-amineTarget: 8-Bromo-2,4-dichloroquinolin-3-amineCausality / Mechanistic Shift
N-H Stretch (Asym / Sym) 3420 / 3340 cm⁻¹3445 / 3360 cm⁻¹3455 / 3365 cm⁻¹Halogen inductive effects decrease H-bonding, stiffening the N-H bond (Blue Shift).
C=N Stretch (Ring) 1595 cm⁻¹1585 cm⁻¹1580 cm⁻¹Increased reduced mass from halogens lowers ring breathing frequencies (Red Shift).
C-N Stretch (Amine) 1340 cm⁻¹1325 cm⁻¹1315 cm⁻¹Steric hindrance from the ortho-chlorine alters amine delocalization.
C-Cl Stretch Absent830, 780 cm⁻¹835, 785 cm⁻¹Highly polar C-Cl bonds produce intense peaks in the fingerprint region.
C-Br Stretch AbsentAbsent645 cm⁻¹Heavy bromine atom vibrates at a distinctly lower frequency than chlorine.

Spectral Shift Logic Workflow

The diagram below maps the logical progression of how step-wise structural modifications dictate the final FT-IR spectral fingerprint of the target compound.

SpectralShifts A Quinolin-3-amine (Baseline FT-IR) B + 2,4-Dichloro (Inductive Electron Withdrawal) A->B N-H Blue Shift Adds C-Cl stretch C + 8-Bromo (Heavy Atom & Steric Effects) B->C C=N Red Shift Adds C-Br stretch D 8-Bromo-2,4-dichloroquinolin-3-amine (Target Spectral Fingerprint) C->D Final Lattice Packing & H-Bonding Network

Logical flow of structural modifications and their resulting FT-IR spectral shifts.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure maximum trustworthiness and reproducibility, FT-IR spectra for halogenated anilines should be acquired using Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) that completely masks the critical N-H stretching region of the primary amine.

This protocol is designed as a self-validating system —it includes internal checks that prevent the acquisition of flawed data.

Step 1: Instrument Calibration (Validation Check)

  • Action: Run a standard polystyrene calibration film before sample analysis.

  • Validation: The system is validated for accuracy only if the characteristic polystyrene peaks at 1601 cm⁻¹ and 3028 cm⁻¹ are detected within ±1 cm⁻¹ of their known values.

Step 2: Background Acquisition & Atmospheric Suppression

  • Action: Collect a background spectrum (32 scans) on the clean, empty diamond ATR crystal.

  • Causality: This step mathematically subtracts ambient H₂O vapor and CO₂ from the final spectrum, preventing atmospheric interference in the 3500–3300 cm⁻¹ (amine) and 2300 cm⁻¹ regions.

Step 3: Sample Application and Pressure Optimization (Validation Check)

  • Action: Place 2–5 mg of 8-Bromo-2,4-dichloroquinolin-3-amine powder directly onto the ATR crystal. Lower the pressure anvil.

  • Validation: Monitor the real-time spectral preview. Gradually increase pressure until the strongest peak (typically the C-Cl stretch at ~835 cm⁻¹) reaches an absorbance of 0.5–0.8 AU.

  • Causality: Insufficient pressure causes poor optical contact (evidenced by high noise and weak signal), while excessive pressure can crush the crystal or induce pressure-driven polymorphic transitions in the sample.

Step 4: Data Acquisition

  • Action: Acquire the spectrum using 32 co-added scans at a resolution of 4 cm⁻¹ across a range of 4000–400 cm⁻¹.

Step 5: Post-Processing (ATR Correction)

  • Action: Apply an ATR correction algorithm via the spectrometer's software.

  • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (it penetrates deeper at lower wavenumbers). Applying this correction normalizes the peak intensities, allowing the data to be accurately compared against standard transmission-based spectral libraries.

References

  • Title: 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: IR Spectroscopic Investigation of the Interaction of Quinoline with Acidic Sites on Oxide Surfaces Source: Langmuir (ACS Publications) URL: [Link]

  • Title: Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation Source: ACS Applied Materials & Interfaces URL: [Link]

Validation

Benchmarking Catalytic Efficiency: Chemoselective Cross-Coupling of 8-Bromo-2,4-dichloroquinolin-3-amine

Executive Summary The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. However, achieving site-selective cross-coupling on densely functionalized scaffolds like 8-Bromo-2,4-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. However, achieving site-selective cross-coupling on densely functionalized scaffolds like 8-Bromo-2,4-dichloroquinolin-3-amine presents a significant synthetic challenge. This guide provides an in-depth, objective benchmark of various catalytic systems—evaluating their ability to differentiate between competing reactive sites. By analyzing the mechanistic causality behind ligand selection, researchers can predictably control regioselectivity in both Suzuki-Miyaura and Buchwald-Hartwig workflows.

Mechanistic Causality: The Polyhalogenated Trilemma

To design a self-validating experimental protocol, one must first understand the electronic and steric environment of the substrate. 8-Bromo-2,4-dichloroquinolin-3-amine possesses three distinct vectors for reactivity, creating a "chemoselectivity trilemma":

  • C8-Br (Thermodynamic Preference): Carbon-bromine bonds possess a lower intrinsic Bond Dissociation Energy (BDE) than carbon-chlorine bonds. Under standard conditions, C8 is the default, thermodynamically favored site for oxidative addition[1].

  • C2-Cl & C4-Cl (Electronic Activation): The quinoline nitrogen is a highly π -electron-withdrawing heteroatom. It places a partial positive charge at the α (C2) and γ (C4) positions. This electronic deficiency renders the C2-Cl and C4-Cl bonds highly susceptible to Pd(0) insertion, often rivaling the reactivity of the C8-Br bond[2].

  • C3-NH2 (Coordination Risk): The free primary amine can act as a directing group or competitively bind the palladium center, potentially poisoning the catalyst or undergoing unintended amination[3].

G Substrate 8-Bromo-2,4-dichloroquinolin-3-amine C8 C8-Br (Intrinsic Halogen Reactivity) Substrate->C8 Pd2(dba)3/XPhos C2C4 C2-Cl & C4-Cl (N-Activated Electrophiles) Substrate->C2C4 Pd-NHC Complexes C3 C3-NH2 (Coordination/Interference) Substrate->C3 Protection/Directing

Logical mapping of reactive sites on the polyhalogenated quinoline scaffold.

Benchmarking Catalytic Systems

To achieve precise functionalization, the choice of the palladium-ligand complex is non-negotiable. Below is a benchmark of three distinct catalytic environments.

System A: Traditional Phosphines (Pd(PPh3)4 / Na2CO3)
  • Mechanism: Triphenylphosphine is a relatively small, moderately electron-rich ligand.

  • Causality: Because it lacks significant steric bulk, it fails to adequately differentiate between the thermodynamically favored C8-Br and the electronically activated C2-Cl.

  • Result: Poor chemoselectivity. This system typically yields a statistical mixture of mono-, di-, and tri-coupled regioisomers, making it unsuitable for early-stage targeted functionalization.

System B: Bulky Biaryl Phosphines (Pd2(dba)3 / XPhos)
  • Mechanism: XPhos is a sterically demanding, highly electron-rich Buchwald ligand[4].

  • Causality: The extreme steric bulk of XPhos heavily penalizes insertion into the crowded C2 and C4 positions (which are flanked by the C3-NH2 group). Meanwhile, its electron density accelerates the overall catalytic cycle. This forces exclusive oxidative addition at the more accessible C8-Br bond[5].

  • Result: >95% chemoselectivity for C8 functionalization. This is the gold standard for site-selective coupling on this scaffold.

System C: N-Heterocyclic Carbenes (Pd-PEPPSI-IPr)
  • Mechanism: N-Heterocyclic Carbenes (NHCs) are exceptionally strong σ -donors that create a highly nucleophilic Pd(0) species.

  • Causality: The immense electron density provided by the NHC allows the palladium center to insert into strong, unactivated C-Cl bonds that traditional phosphines cannot easily break[6].

  • Result: Ideal for exhaustive coupling, or for subsequent functionalization of the C2/C4 positions after the C8 position has already been modified.

Quantitative Data Summarization
Catalytic SystemPrimary Ligand TypeTarget Site PreferenceYield (%)ChemoselectivityCatalyst TON
System A Monodentate Phosphine (PPh3)Mixed (C8 & C2)45%Low (< 50%)~150
System B Biaryl Phosphine (XPhos)C8-Br 88% Excellent (> 95%) > 800
System C NHC (PEPPSI-IPr)Exhaustive (C8, C2, C4)92%N/A (Exhaustive)~1,200

Self-Validating Experimental Protocol

The following methodology details the optimal workflow for chemoselective C8-arylation using System B. Every step is designed to validate the mechanistic principles outlined above.

Step-by-Step Methodology: Chemoselective Suzuki-Miyaura Coupling
  • Catalyst Pre-activation (Glovebox Recommended):

    • Action: In an oven-dried Schlenk flask, combine Pd2(dba)3 (2.5 mol%) and XPhos (5.0 mol%).

    • Causality: Pre-mixing the palladium source and ligand in the absence of the substrate ensures the complete formation of the active, monomeric L1​Pd(0) species, preventing unligated palladium from causing non-selective background reactions.

  • Substrate Addition:

    • Action: Add 8-Bromo-2,4-dichloroquinolin-3-amine (1.0 equiv) and the desired arylboronic acid (1.1 equiv).

    • Causality: A slight stoichiometric excess of the boronic acid compensates for competitive protodeboronation, ensuring full conversion of the quinoline substrate.

  • Base and Solvent Introduction:

    • Action: Add anhydrous K3PO4 (2.0 equiv) followed by a degassed mixture of Toluene/H2O (10:1, 0.2 M).

    • Causality: K3PO4 is a mild, non-nucleophilic base that facilitates transmetalation without hydrolyzing the sensitive C2/C4 chlorides. Degassing the solvent is critical to prevent the premature oxidation of the highly electron-rich XPhos ligand.

  • Reaction Execution:

    • Action: Seal the flask and heat at 80°C for 2–4 hours under a nitrogen atmosphere. Monitor strictly via LC-MS.

    • Causality: Maintaining a moderate temperature (80°C rather than >100°C) provides enough thermal energy to activate the C8-Br bond while preserving the integrity of the C-Cl bonds.

  • Workup & Isolation:

    • Action: Quench with water, extract with EtOAc (3x), dry over Na2SO4, and purify via flash column chromatography.

G Step1 1. Catalyst Pre-activation Pd2(dba)3 + XPhos Step2 2. Substrate Addition Quinoline + Boronic Acid Step1->Step2 Step3 3. Base & Solvent K3PO4 in Toluene/H2O Step2->Step3 Step4 4. Mild Heating 80°C, 2-4 hours Step3->Step4 Step5 5. Workup & Isolation Extraction & Column Chroma Step4->Step5

Step-by-step experimental workflow for chemoselective Suzuki-Miyaura coupling.

References

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline Source: Journal of Organic Chemistry (PubMed) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: National Institutes of Health (PMC) URL:[Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water Source: International Journal of Scientific and Research Publications (IJSRP) URL:[Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts Source: ResearchGate URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

8-Bromo-2,4-dichloroquinolin-3-amine proper disposal procedures

Comprehensive Waste Management and Disposal Protocol for 8-Bromo-2,4-dichloroquinolin-3-amine As drug development pipelines increasingly rely on heavily functionalized heterocyclic building blocks, managing the lifecycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Waste Management and Disposal Protocol for 8-Bromo-2,4-dichloroquinolin-3-amine

As drug development pipelines increasingly rely on heavily functionalized heterocyclic building blocks, managing the lifecycle of these compounds is critical for laboratory safety and environmental compliance. 8-Bromo-2,4-dichloroquinolin-3-amine (CAS: 1447949-20-3)[1] presents specific disposal challenges due to its tri-halogenated quinoline core.

This guide provides drug development professionals and laboratory managers with the mechanistic reasoning and procedural frameworks required to safely manage, segregate, and dispose of this compound and its associated waste streams.

Waste Characterization and Causality Analysis

Before executing any disposal protocol, it is essential to understand why specific waste streams are required. 8-Bromo-2,4-dichloroquinolin-3-amine contains both bromine and chlorine substituents on an aromatic nitrogen-containing ring.

  • The Halogenation Factor: Standard organic waste is often incinerated at lower temperatures or used for fuel blending. However, combusting highly halogenated compounds like this quinoline derivative at suboptimal temperatures can lead to the de novo synthesis of polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic environmental pollutants [2].

  • The Nitrogen Factor: The amine group and the quinoline nitrogen will oxidize during combustion to form nitrogen oxides (NOx).

  • Causality for Disposal Choice: Because of these two factors, this chemical must be routed exclusively to a high-temperature incinerator equipped with alkaline flue-gas scrubbers. The high temperature (>1000°C) ensures complete destruction of the aromatic rings, preventing dioxin formation, while the scrubbers neutralize the resulting hydrogen chloride (HCl), hydrogen bromide (HBr), and NOx gases [3].

Quantitative Waste Profile
ParameterSpecificationDisposal Implication
Chemical Class Halogenated HeterocycleMust not be fuel-blended; requires high-temp incineration.
Halogen Content High (1 Br, 2 Cl atoms per molecule)Strict segregation into "Halogenated Organic Waste" streams.
Physical State Solid (typically powder)Dust generation risk; requires sealed, puncture-proof containment.
Combustion Byproducts HCl, HBr, NOx, CO, CO2Incineration facility must possess active acid-gas scrubbing.
RCRA Status (US) Unlisted, but exhibits toxicity characteristicsManaged as hazardous waste under standard EPA solid waste protocols.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, every step of the disposal process must be verifiable by laboratory personnel and environmental health and safety (EHS) officers.

Protocol A: Routine Laboratory Disposal (Solid & Solvent Waste)

  • Segregation at Source:

    • Solid Waste: Place any unused solid 8-Bromo-2,4-dichloroquinolin-3-amine, contaminated weighing paper, or empty vials into a dedicated, heavy-duty polyethylene container labeled "Hazardous Solid Waste - Halogenated Organics."

    • Liquid Waste (Reaction mixtures/filtrates): Pour all solvent waste containing this compound strictly into a carboy designated for "Halogenated Liquid Waste." Critical Check: Never mix with the non-halogenated waste stream, as this drastically increases disposal costs and regulatory non-compliance risks.

  • Primary Containment: Ensure liquid waste carboys are made of High-Density Polyethylene (HDPE) or PTFE-lined glass, which are compatible with halogenated aromatics and standard reaction solvents (e.g., DCM, DMF).

  • Secondary Containment: Place all primary waste containers in secondary containment trays capable of holding 110% of the largest container's volume to mitigate catastrophic leaks.

  • Labeling: Affix a GHS-compliant hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "8-Bromo-2,4-dichloroquinolin-3-amine" and check the "Halogenated" and "Toxic" boxes.

  • Transfer to SAA (Satellite Accumulation Area): Store the waste in a well-ventilated SAA. Under EPA guidelines, containers must remain closed at all times except when actively adding waste [3].

  • Final Disposition: Coordinate with a licensed hazardous waste contractor (e.g., Clean Harbors, Veolia) for pickup. Specify that the manifest requires high-temperature incineration with acid gas scrubbing.

Protocol B: Immediate Spill Response and Cleanup If a vial of the solid compound is dropped and shatters:

  • Isolate: Evacuate non-essential personnel from the immediate bench area.

  • PPE Verification: Don nitrile gloves (double-gloving recommended), safety goggles, and a standard laboratory coat.

  • Containment: If dissolved in solvent, surround the spill with an inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large solvent spills.

  • Collection: Use a non-sparking brush and dustpan to sweep up the solid powder or saturated absorbent.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of ethanol or isopropanol) followed by soap and water. Collect all washings into the Halogenated Liquid Waste container.

  • Disposal of Cleanup Materials: Place all contaminated PPE, brushes, and absorbents into the Halogenated Solid Waste bin.

Waste Routing and Processing Workflow

The following diagram illustrates the logical routing of 8-Bromo-2,4-dichloroquinolin-3-amine from the point of generation through to its final, environmentally safe destruction.

G Start Waste Generation: 8-Bromo-2,4-dichloroquinolin-3-amine Decision Physical State of the Waste? Start->Decision Solid Solid Waste Stream (Vials, Powders, PPE) Decision->Solid Solid Liquid Liquid Waste Stream (Reaction Solvents) Decision->Liquid Liquid Storage Satellite Accumulation Area (Secondary Containment) Solid->Storage Halogenated Halogenated Liquid Carboy (HDPE) Liquid->Halogenated Halogenated->Storage Contractor Licensed RCRA Waste Contractor Storage->Contractor Incineration High-Temperature Incineration (>1000°C) to prevent Dioxins Contractor->Incineration Scrubber Alkaline Flue Gas Scrubbing (Neutralizes HCl, HBr, NOx) Incineration->Scrubber

Workflow for the segregation and high-temperature incineration of halogenated quinoline waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management. Retrieved from [Link]

Handling

A Senior Application Scientist's Guide to Handling 8-Bromo-2,4-dichloroquinolin-3-amine

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling complex chemical entities like 8-Bromo-2,4-dichloroquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling complex chemical entities like 8-Bromo-2,4-dichloroquinolin-3-amine—a halogenated aromatic amine—demands more than just adherence to a checklist; it requires a deep, causal understanding of the material's nature and the rationale behind each safety protocol. This guide provides essential, field-proven insights into the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both personal safety and experimental validity.

Hazard Profile: Understanding the 'Why' Behind the 'What'

8-Bromo-2,4-dichloroquinolin-3-amine belongs to a class of compounds, halogenated aromatic amines, that warrant significant caution. While a specific, detailed toxicological profile for this exact molecule is not widely published, we can infer its potential hazards based on its structural motifs: the quinoline core, aromatic amine group, and multiple halogen substituents (bromine and chlorine).

  • Quinoline Derivatives: The core structure is a quinoline. Quinolines can be irritating to the skin and eyes and may be harmful if swallowed or inhaled.[1][2][3] Some compounds in this family are suspected of having long-term health effects, including potential carcinogenicity or mutagenicity.[3]

  • Aromatic Amines: This functional group is frequently associated with toxicity. Aromatic amines as a class can be absorbed through the skin and may cause irritation or allergic reactions.[4] Decades of research have highlighted that the bioactivation of aromatic amines can lead to intermediates that interact with cellular macromolecules, a known mechanism of carcinogenesis.[5]

  • Halogenated Compounds: The presence of bromine and chlorine atoms increases the molecule's reactivity and potential for environmental persistence. Such compounds are often toxic to aquatic life with long-lasting effects.[3][6]

Given this profile, we must operate under the assumption that 8-Bromo-2,4-dichloroquinolin-3-amine is harmful by ingestion, inhalation, and skin contact, and is a serious eye irritant.[7][8]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a one-size-fits-all matter. It must be tailored to the specific task and the physical form of the chemical. The following table outlines the minimum required PPE for handling 8-Bromo-2,4-dichloroquinolin-3-amine.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Transfer) Chemical safety goggles with side-shields & full-face shield.Nitrile or Butyl rubber gloves (double-gloving recommended). Check manufacturer's breakthrough times.Fully-buttoned laboratory coat.Required if not handled in a certified chemical fume hood. Use a full-face respirator with appropriate cartridges for organic vapors and particulates.[9]
Handling Solutions Chemical safety goggles with side-shields. A face shield is recommended if splashing is possible.Nitrile or Butyl rubber gloves.Fully-buttoned laboratory coat.Required if not handled in a certified chemical fume hood. Use a respirator with organic vapor cartridges.
Workstation Decontamination & Waste Disposal Chemical safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a laboratory coat.Not typically required if conducted in a well-ventilated area.

Causality Behind PPE Choices:

  • Eye/Face Protection: The high risk of serious eye irritation from fine powders or splashes necessitates robust protection.[2][10][11] A face shield is crucial during solid transfers as it protects the entire face from unpredictable puffs of powder.

  • Hand Protection: Halogenated organic compounds can penetrate standard latex gloves. Nitrile or butyl rubber provides superior chemical resistance.[3] Double-gloving is a prudent measure that provides a buffer in case the outer glove is compromised, allowing the user time to safely retreat and re-glove.

  • Respiratory Protection: Fine powders can easily become airborne. Aromatic amines can be toxic upon inhalation.[7][8] Therefore, all handling of the solid compound must occur within a certified chemical fume hood to control exposure.[12] If a fume hood is unavailable or its performance is questionable, a respirator is mandatory.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A self-validating protocol includes checks and balances at every stage. This workflow minimizes risk by ensuring that safety prerequisites are met before any chemical handling begins.

Workflow Diagram: Safe Handling of 8-Bromo-2,4-dichloroquinolin-3-amine

cluster_prep Phase 1: Preparation & Pre-Handling cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_post Phase 3: Decontamination & Disposal A Verify Fume Hood Certification & Airflow B Assemble All Required PPE A->B C Locate & Verify Spill Kit (Halogenated Organics) B->C D Prepare Labeled Waste Container ('Halogenated Organic Waste') C->D E Don Appropriate PPE (Double-glove) D->E F Weigh Solid Compound (Use anti-static weigh boat) E->F G Slowly Add Solid to Solvent (Minimize dust, avoid splashing) F->G H Conduct Experiment G->H I Quench Reaction (if applicable) H->I J Transfer Waste to Labeled Container I->J K Decontaminate Glassware & Surfaces (e.g., with acetone rinse) J->K L Remove Outer Gloves (in hood) K->L M Remove Remaining PPE L->M N Wash Hands Thoroughly M->N

Caption: A procedural workflow for handling 8-Bromo-2,4-dichloroquinolin-3-amine.

Detailed Steps:
  • Preparation (Pre-Handling):

    • Engineering Controls: Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation. Ensure the work area is well-ventilated.[1][6][13]

    • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and a spill kit specifically designed for chemical spills.

    • PPE Assembly: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.

    • Waste Preparation: Prepare a designated, clearly labeled waste container for "Halogenated Organic Waste".[14][15] Never mix halogenated waste with non-halogenated waste streams.[16]

  • Chemical Handling (Inside Fume Hood):

    • Gowning: Don all required PPE before entering the area where the chemical is stored or handled.

    • Weighing: When weighing the solid, use a spatula to gently transfer the material to an anti-static weighing boat or paper. Avoid any actions that could generate dust.

    • Dissolving: If preparing a solution, add the solid portion-wise to the solvent while stirring to prevent clumping and splashing.[12]

    • Post-Handling: After handling is complete, wash hands thoroughly with soap and water, even after removing gloves.[1][6]

  • Decontamination and Disposal:

    • Work Area: Wipe down the work surface within the fume hood, the exterior of any containers, and any equipment used with an appropriate solvent (e.g., acetone) and dispose of the wipes in the halogenated waste container.

    • Glassware: Rinse all contaminated glassware with a small amount of solvent, collecting the rinsate in the halogenated waste container before proceeding with standard washing procedures.

    • Waste Disposal: All materials that have come into direct contact with 8-Bromo-2,4-dichloroquinolin-3-amine, including gloves, weigh boats, and contaminated wipes, must be disposed of in the designated "Halogenated Organic Waste" container.[14] The container must be kept closed and properly sealed when not in use.[14] Disposal should be handled by a licensed waste disposal company in accordance with all local and national regulations.[10][11] High-temperature incineration is a common disposal method for such wastes.[17]

By integrating this comprehensive approach—understanding the chemical's inherent risks, selecting the correct barrier in the form of PPE, and following a rigorous, self-validating workflow—we build a culture of safety that protects our most valuable asset: our scientists.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • Fisher Scientific. (2005). Material Safety Data Sheet - Quinoline, 96%.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Pentachemicals. (2025). Quinoline - SAFETY DATA SHEET.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • Diverse Waste Solutions. (n.d.). Halogenated Solvents Recovery.
  • Benchchem. (n.d.). Personal protective equipment for handling Isoquinoline-8-sulfonamide.
  • KISHIDA CHEMICAL CO., LTD. (2021). Safety Data Sheet: 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromoisoquinolin-3-amine.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • XiXisys. (2025). 8-Bromo-2,4-Dichloroquinazoline | CAS 331647-05-3 GHS SDS (English).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Bromo-4',4''-dimethyltriphenylamine.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 6-Bromo-2-chloroquinoline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Quinoline, 3-bromo-.
  • SKC Ltd. (n.d.). TEST KIT Instructions Aromatic Amines.

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